molecular formula C9H11N B044798 5-Aminoindan CAS No. 24425-40-9

5-Aminoindan

Katalognummer: B044798
CAS-Nummer: 24425-40-9
Molekulargewicht: 133.19 g/mol
InChI-Schlüssel: LEWZOBYWGWKNCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Aminoindan is a versatile amino-substituted indane derivative of significant interest in medicinal chemistry and neuroscience research. Its primary research value lies in its role as a key synthetic precursor in the preparation of rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used clinically for Parkinson's disease. The this compound scaffold itself is integral to the study of MAO-B inhibition mechanisms, contributing to the understanding of dopaminergic neurotransmission and neuroprotection. Beyond this, it serves as a valuable building block for the synthesis of various pharmacologically active compounds, including other MAO inhibitors, ligands for neurotransmitter receptors, and potential therapeutic agents for cognitive disorders. Researchers also utilize this compound to develop novel chemical entities for probing biological pathways associated with oxidative stress and apoptosis. Supplied as a high-purity compound, it is essential for lead optimization, structure-activity relationship (SAR) studies, and the development of new synthetic methodologies in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3-dihydro-1H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZOBYWGWKNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179182
Record name Indan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24425-40-9
Record name 5-Aminoindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24425-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indan-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDAN-5-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z93Y93WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 5-Aminoindan from 5-Nitroindene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-aminoindan, a crucial building block in medicinal chemistry, from its precursor, 5-nitroindene. The primary transformation involves the reduction of the aromatic nitro group to an amine. This guide summarizes various effective reduction methodologies, provides a detailed experimental protocol for a preferred method, and illustrates the synthetic pathway. This compound serves as a versatile intermediate in the development of novel therapeutics, including inhibitors of malaria parasite dihydroorotate (B8406146) dehydrogenase.[]

Core Synthesis: Reduction of 5-Nitroindene

The conversion of 5-nitroindene to this compound is a standard reduction of an aromatic nitro compound. Several methods are effective for this transformation, with the choice often depending on laboratory equipment availability, scale, and desired purity. The most common and robust methods include catalytic hydrogenation and chemical reduction using metals in acidic media.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various established methods for the reduction of nitroarenes, which are applicable to the synthesis of this compound from 5-nitroindene. The data is compiled from analogous reductions of similar compounds, such as 6-nitroindene.[2]

MethodReagents and ConditionsTypical Yield (%)Reaction Time (h)Temperature (°C)
Catalytic HydrogenationH₂, Pd/C (5-10 mol%), Ethanol (B145695) or Methanol, Room Temperature, 1-4 atm H₂90-991-425
Catalytic Transfer HydrogenationPd/C (5-10 mol%), Hydrazine hydrate (B1144303) (3-5 eq.), Ethanol, Reflux85-951-480
Iron ReductionFe powder (5-10 eq.), NH₄Cl (4-5 eq.), Ethanol/Water (e.g., 4:1), Reflux80-952-680-100
Tin(II) Chloride ReductionSnCl₂·2H₂O (3-5 eq.), Ethanol or Concentrated HCl, Reflux75-901-380-110
Sodium Dithionite ReductionNa₂S₂O₄ (3-5 eq.), Dichloromethane/Water, Phase Transfer Catalyst (e.g., TBHS), Room Temperature to 40°C80-952-825-40

Note: Yields and reaction times are estimates based on similar transformations and may require optimization for the specific substrate.

Experimental Protocols

This section provides a detailed protocol for the catalytic hydrogenation of 5-nitroindene, a highly efficient and clean method for producing this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This procedure outlines the reduction of the nitro group in 5-nitroindene using hydrogen gas and a palladium on carbon catalyst. This method is often preferred due to its high yield and the clean nature of the reaction, which simplifies product purification.

Materials and Reagents:

  • 5-Nitroindene (C₉H₇NO₂)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Celite or a similar filter aid

  • Rotary Evaporator

  • Hydrogenation Apparatus (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask or a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindene (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.

  • Hydrogenation:

    • Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove air.

    • Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (ethanol or methanol) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Characterization: The final product, this compound, can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Chemical Transformation Pathway

Caption: Synthesis of this compound from 5-Nitroindene.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve 5-Nitroindene in Ethanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge introduce_h2 Introduce H₂ Gas purge->introduce_h2 stir Stir at Room Temperature introduce_h2->stir filter Filter through Celite stir->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify (e.g., Chromatography) concentrate->purify final_product This compound purify->final_product Characterization (NMR, MS, IR)

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoindan is a crucial chemical intermediate with significant applications in the synthesis of various organic compounds, including pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. While this compound itself is not directly implicated in specific signaling pathways, its derivatives have been shown to interact with key monoamine transporters. This document details these interactions and presents a putative signaling pathway to illustrate the potential biological relevance of this class of compounds. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound, also known as 5-indanamine, is a solid organic compound.[1] Its core structure consists of a benzene (B151609) ring fused to a five-membered ring, with an amino group substituted on the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁N[1][2][3]
Molecular Weight 133.19 g/mol [1][3]
Appearance Brown crystalline mass or white to light yellow/orange powder/lump[4]
Melting Point 34-36 °C[1][2][4]
Boiling Point 247-249 °C at 745 mmHg[1][2][4]
Flash Point 113 °C (closed cup)[1]
Solubility Slightly soluble in water.[2]
CAS Number 24425-40-9[1][2]
InChI Key LEWZOBYWGWKNCK-UHFFFAOYSA-N[1][3]
SMILES Nc1ccc2CCCc2c1[1]

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of 5-nitroindene.

Experimental Protocol: Synthesis of this compound from 5-Nitroindene

This protocol describes a general method for the laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-nitroindene (0.5 mmol) in ethyl acetate (20 mL).

  • Catalyst Addition: To this solution, add 10% Pd/C (catalyst dosage of 20% by mass of the 5-nitroindene).[4]

  • Hydrogenation: Stir the mixture overnight at room temperature under a hydrogen atmosphere.[4]

  • Work-up:

    • Once the reaction is complete, remove the insoluble catalyst by filtration and wash it with ethyl acetate.

    • Combine the filtrates and concentrate them to dryness under reduced pressure to yield the crude product as a brown oil.[4]

  • Purification:

    • Purify the crude product by distillation.

    • Further crystallization from petroleum ether can be performed to obtain a purified brown crystalline mass.[4]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and ObservationsReference
¹H NMR Spectral data is available for this compound.[5]
¹³C NMR Spectral data is available for this compound.[6]
Infrared (IR) Spectroscopy A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[3][7]
Mass Spectrometry (MS) Electron ionization mass spectrometry data is available.[8]

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate, its derivatives have been shown to possess significant pharmacological activity, particularly as monoamine transporter inhibitors. Compounds like 5-iodo-2-aminoindan (5-IAI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) interact with serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[1][9]

The interaction of these aminoindan derivatives with monoamine transporters suggests a potential mechanism of action involving the modulation of neurotransmitter levels in the synaptic cleft. This can lead to various psychoactive effects.

Monoamine_Transporter_Interaction Putative Signaling Pathway for this compound Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5_AI_Derivative This compound Derivative Monoamine_Transporter Monoamine Transporter (SERT, NET, DAT) 5_AI_Derivative->Monoamine_Transporter Inhibition Synaptic_Vesicle Synaptic Vesicle (Monoamines) Monoamines_Synapse Monoamines Synaptic_Vesicle->Monoamines_Synapse Release Monoamines_Synapse->Monoamine_Transporter Postsynaptic_Receptor Postsynaptic Receptor Monoamines_Synapse->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Interaction of this compound derivatives with monoamine transporters.

Experimental Workflow for Assessing Biological Activity

The following workflow outlines a general procedure for evaluating the interaction of this compound derivatives with monoamine transporters.

Biological_Activity_Workflow Workflow for Assessing Monoamine Transporter Interaction Start Synthesize & Purify This compound Derivative Cell_Culture Culture cells expressing monoamine transporters (e.g., HEK293) Start->Cell_Culture Uptake_Assay Monoamine Uptake Inhibition Assay Cell_Culture->Uptake_Assay Data_Analysis Data Analysis (IC50 determination) Uptake_Assay->Data_Analysis Conclusion Determine potency and selectivity of the derivative Data_Analysis->Conclusion

Caption: Experimental workflow for biological activity assessment.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It is essential to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[1] It should be stored in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its chemical properties, a general synthesis protocol, and an introduction to the pharmacological context of its derivatives. The provided information on its biological activities, particularly the interaction of its derivatives with monoamine transporters, highlights the potential for this chemical scaffold in the development of new psychoactive substances and other therapeutic agents. Further research into the structure-activity relationships of this compound derivatives could lead to the discovery of novel compounds with tailored pharmacological profiles.

References

5-Aminoindan structural formula and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Aminoindan: Structure, Analysis, and Biological Relevance

Introduction

This compound (also known as 5-indanamine) is an organic chemical compound belonging to the aminoindane class, which features an indane skeleton with an amino group substituent.[1][2] The indane structure consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring.[2] This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[3][] Aminoindane derivatives have garnered significant interest from researchers due to their diverse biological activities, which include potential antibacterial, antiviral, and central nervous system effects.[5][6] Notably, various aminoindane analogs have been investigated as novel psychoactive substances (NPS) for their interaction with monoamine transporters, similar to amphetamines.[7]

This technical guide provides a comprehensive overview of this compound, detailing its structural formula, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its biological context.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic aromatic amine. Its structure is characterized by an amino group attached to the 5-position of the indane ring system.

Caption: 2D Structural representation of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁N[1][3]
Molar Mass 133.19 g/mol [2][3]
CAS Number 24425-40-9[1][3]
Appearance Brown crystalline mass / solid[8]
Melting Point 34-36 °C[3][8]
Boiling Point 247-249 °C (at 745 mmHg)[3][8]
Solubility Slightly soluble in water[3]
InChI Key LEWZOBYWGWKNCK-UHFFFAOYSA-N[1][9]
SMILES Nc1ccc2c(c1)CCC2[9][10]

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the reduction of 5-nitroindene. This transformation can be efficiently achieved through catalytic hydrogenation.

G start 5-Nitroindene in EtOAc reagent Add 10% Pd/C Catalyst start->reagent reaction Stir under H₂ atmosphere (room temperature, 7 h) reagent->reaction filtration Filter to remove Pd/C reaction->filtration concentration Concentrate in vacuo filtration->concentration purification Purify by Silica (B1680970) Gel Column Chromatography concentration->purification product This compound (Product) purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 5-Nitroindene

This protocol is adapted from a general procedure for the synthesis of this compound.[8]

  • Dissolution: Dissolve 5-nitroindene (0.5 mmol) in 20 mL of ethyl acetate (B1210297) (EtOAc).

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) as the catalyst. The catalyst loading should be approximately 20% by mass relative to the 5-nitroindene.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen (H₂) atmosphere at room temperature for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite.

  • Solvent Removal: Remove the ethyl acetate from the filtrate by distillation under reduced pressure (in vacuo).

  • Purification: Purify the resulting residue using silica gel column chromatography. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (e.g., 3:1 v/v).

  • Isolation: Collect the fractions containing the product and concentrate them in vacuo to yield this compound as a light yellow solid.[8]

Experimental Protocol: Purification by Distillation and Crystallization

For further purification, the following method can be used.[8]

  • Distillation: Distill the crude this compound under reduced pressure.

  • Crystallization: Dissolve the distilled product in a minimal amount of hot petroleum ether.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration and dry them under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve sample in appropriate solvent (e.g., CDCl₃, MeCN) NMR NMR (¹H, ¹³C) prep->NMR IR FTIR prep->IR GCMS GC-MS prep->GCMS HPLC HPLC-UV prep->HPLC data Spectral Interpretation & Structural Confirmation NMR->data IR->data GCMS->data HPLC->data

Caption: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (CDCl₃ Solvent) [11]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0d1HAromatic CH
~6.6d1HAromatic CH
~6.5s1HAromatic CH
~3.5br s2H-NH₂
~2.8t4H-CH₂- (Indane ring, C1 & C3)
~2.0quintet2H-CH₂- (Indane ring, C2)

¹³C NMR Spectral Data [12]

Chemical Shift (δ) ppmAssignment
~145Aromatic C-NH₂
~135Aromatic Quaternary C
~125Aromatic CH
~115Aromatic CH
~112Aromatic CH
~33Aliphatic -CH₂-
~32Aliphatic -CH₂-
~25Aliphatic -CH₂-
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum and assign chemical shifts by comparison with reference data and known chemical shift ranges.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands [14][15]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H
~1620N-H bendPrimary Amine (-NH₂)
1600 - 1450C=C stretchAromatic Ring
  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum using the instrument software, including ATR correction if necessary.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Key EI-MS Fragmentation Ions [17]

m/z (Mass-to-Charge Ratio)Ion
133[M]⁺ (Molecular Ion)
132[M-H]⁺
117[M-NH₂]⁺ (Indene ion)
115[Indane ion - H₂]⁺
91[Tropylium ion]⁺
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • GC Method:

    • Column: Use a nonpolar or medium-polarity capillary column (e.g., Rxi®-5Sil MS).[17]

    • Injection: Inject 1 µL of the sample solution into the GC inlet using a split injection mode.

    • Temperature Program: Use a temperature gradient to separate the components, e.g., start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time. Examine the mass spectrum of the peak corresponding to this compound and compare the fragmentation pattern with reference spectra.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for quantification.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Prepare a series of dilutions for the calibration curve if quantification is needed.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[19]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile).[20]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the analyte to determine purity or to quantify against a standard curve. The method should be validated for linearity, accuracy, and precision.[19][21]

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, the aminoindane scaffold is a key pharmacophore in many biologically active compounds.[6] Its derivatives are known to interact with the central nervous system, particularly by modulating the activity of monoamine transporters.[7]

These transporters—the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal. By inhibiting these transporters, aminoindane analogs can increase the concentration and duration of action of these neurotransmitters, leading to various psychoactive effects.[7] this compound is used to synthesize ligands with specific biological targets, such as affinity ligands for glycoproteins.[][8]

aminoindan Aminoindane Analogs transporters SERT DAT NET aminoindan->transporters Inhibits presynaptic Presynaptic Neuron reuptake Neurotransmitter Reuptake postsynaptic Postsynaptic Neuron transporters->reuptake mediates synaptic_conc Increased Synaptic Neurotransmitter Concentration (5-HT, DA, NE) reuptake->synaptic_conc Block leads to downstream Downstream Signaling synaptic_conc->downstream

Caption: Proposed mechanism of action for aminoindane analogs on monoamine transporters.

Safety and Handling

This compound is classified as harmful and requires careful handling.[3]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Precautionary Measures: Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a foundational molecule in synthetic and medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest. This guide has provided a detailed overview of its chemical structure, properties, and the analytical methodologies required for its characterization. The experimental protocols and tabulated data serve as a practical resource for scientists and researchers working with this versatile chemical building block. Further research into novel derivatives of this compound holds promise for the development of new therapeutic agents and research tools.

References

Spectroscopic and Pharmacological Profile of 5-Aminoindan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Aminoindan, including infrared (IR) spectroscopy and mass spectrometry (MS). It also details the experimental protocols for these analytical techniques and presents a visualization of the compound's potential pharmacological mechanism of action.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound (CAS No: 24425-40-9, Formula: C₉H₁₁N, Molecular Weight: 133.19 g/mol ).[1] This information is crucial for the identification and characterization of the compound in a laboratory setting.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI).[1] This technique is a hard ionization method that results in characteristic fragmentation patterns, providing valuable structural information.[2][3][4][5] The major fragments and their relative intensities are summarized in the table below.

m/z Relative Intensity (%)
133100.0
13285.9
10434.1
11825.0
7815.9
10515.2
5111.4
7710.6
1349.8
1178.3

Table 1: Key mass spectrometry peaks and relative intensities for this compound obtained by electron ionization.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database.[1][6] The principal absorption bands and their corresponding vibrational modes are crucial for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3400-3500N-H stretch (asymmetric & symmetric)
~3000-3100Aromatic C-H stretch
~2800-3000Aliphatic C-H stretch
~1600N-H bend (scissoring)
~1450-1600Aromatic C=C stretch
~1250-1335Aromatic C-N stretch
~690-900Aromatic C-H bend (out-of-plane)

Table 2: Principal infrared absorption bands for this compound.

Experimental Protocols

While specific, detailed experimental parameters for the spectra of this compound are not fully available, the following protocols are based on the general procedures for the databases and techniques referenced.

Gas-Phase Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound was likely obtained using a Gas Chromatography-Infrared (GC-IR) spectroscopy system.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer coupled with a gas chromatograph. The NIST spectra were acquired at a resolution of 8 cm⁻¹, while the EPA spectra were obtained at 4 cm⁻¹.[6]

  • Sample Introduction : The sample would be injected into the gas chromatograph, where it is vaporized and separated from any impurities.

  • Data Acquisition : The separated this compound elutes from the GC column and passes through a heated light pipe in the FTIR spectrometer. The infrared spectrum is recorded "on the fly" as the compound passes through the light pipe. The spectra are typically presented in the range of 550-4000 cm⁻¹ (NIST) or 450-4000 cm⁻¹ (EPA).[6]

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound was obtained using electron ionization, a common technique for volatile organic compounds.

  • Ionization Source : An electron ionization (EI) source.

  • Electron Energy : The standard electron energy for EI is 70 eV.[2] This energy is sufficient to cause ionization and reproducible fragmentation of the molecule.

  • Sample Introduction : The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe. Given that the IR spectrum was from a GC-IR, a GC-MS setup is highly probable.

  • Mass Analyzer : The ions generated in the source are then separated by their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or ion trap.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Pharmacological Signaling Pathway

Aminoindanes, including this compound, are recognized as a class of psychoactive substances.[7] Their mechanism of action is believed to involve the modulation of monoamine neurotransmitter systems in the brain.[7] Some aminoindane derivatives have been shown to act as inhibitors of monoamine oxidase (MAO) and to interact with dopamine (B1211576) receptors.[8][9][10] The following diagram illustrates a potential signaling pathway for this compound at a synapse.

Caption: Potential pharmacological action of this compound at a dopaminergic synapse.

The diagram illustrates that this compound may exert its effects by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft, and by inhibiting monoamine oxidase (MAO), the enzyme that metabolizes dopamine within the presynaptic neuron. Both actions would lead to an increased concentration of dopamine in the synaptic cleft, enhancing its binding to postsynaptic dopamine receptors and thereby modulating downstream signaling pathways. This proposed mechanism is consistent with the known pharmacology of other aminoindane derivatives.

References

In Vitro Mechanism of Action of 5-Aminoindan and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoindanes are a class of psychoactive compounds that have garnered significant interest in neuroscience research due to their interactions with monoamine systems in the brain. As rigid analogs of amphetamines, their unique structural conformation provides a valuable scaffold for investigating the structure-activity relationships of monoamine transporter ligands. This technical guide provides an in-depth overview of the in vitro mechanism of action of the aminoindan scaffold, with a particular focus on the influence of substitutions at the 5-position of the indan (B1671822) ring, as seen in compounds like 5-iodo-2-aminoindan (5-IAI). Due to a paucity of publicly available data on the unsubstituted 5-aminoindan, this guide will leverage data from closely related, well-characterized analogs to infer the pharmacological properties of the core this compound structure.

The primary mechanism of action for aminoindanes involves their interaction with monoamine transporters—specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). They can act as both inhibitors of neurotransmitter reuptake and as releasing agents, with their selectivity and potency being heavily influenced by the nature and position of substituents on the indan ring.

Core Mechanism: Interaction with Monoamine Transporters

The in vitro activity of aminoindans is predominantly characterized by their effects on SERT, DAT, and NET. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Aminoindanes can interfere with this process through two primary mechanisms:

  • Reuptake Inhibition: By binding to the transporter protein, aminoindanes can block the re-entry of serotonin, dopamine, or norepinephrine into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, enhancing and prolonging its signaling.

  • Neurotransmitter Release: Certain aminoindanes can act as substrates for the monoamine transporters, being transported into the presynaptic terminal. Once inside, they can induce a reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

The balance between reuptake inhibition and release, as well as the selectivity for SERT, DAT, or NET, is a key determinant of the pharmacological profile of a specific aminoindan derivative.

Quantitative Analysis of Monoamine Transporter Interaction

The following tables summarize the in vitro potencies of several key aminoindan analogs at human monoamine transporters. This data is crucial for understanding the structure-activity relationships within this chemical class and for predicting the likely properties of the this compound scaffold.

Table 1: Inhibition of Monoamine Transporter Uptake (IC50 values in nM)

CompoundhSERThDAThNETReference
2-Aminoindan (2-AI)>10,00043986[1]
5-Iodo-2-aminoindan (5-IAI)241 - 2,500992 - 2,300612 - 760[1]
5,6-Methylenedioxy-2-aminoindane (MDAI)1141,334117[1]

Table 2: Monoamine Release (EC50 values in nM)

CompoundSerotonin ReleaseDopamine ReleaseNorepinephrine ReleaseReference
2-Aminoindan (2-AI)>10,00043986[1]
5-Iodo-2-aminoindan (5-IAI)Preferential 5-HT releaseLower potencyLower potency[2]
5,6-Methylenedioxy-2-aminoindane (MDAI)1141,334117[1]

Interaction with Neuronal Receptors

Beyond their primary effects on monoamine transporters, some aminoindanes exhibit affinity for various G-protein coupled receptors (GPCRs), which can further modulate their overall pharmacological profile.

Table 3: Receptor Binding Affinities (Ki values in nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2Cα2A-Adrenergicα2B-Adrenergicα2C-AdrenergicReference
2-Aminoindan (2-AI)>10,000>10,000>10,000>10,00013421141[1]
5-Iodo-2-aminoindan (5-IAI)High AffinityHigh AffinityHigh AffinityHigh AffinityAffinityAffinityAffinity[3]
5,6-Methylenedioxy-2-aminoindane (MDAI)>10,000>10,000>10,000>10,000>10,000>10,000>10,000[1]

Signaling Pathways

The interaction of this compound analogs with monoamine transporters and receptors initiates a cascade of intracellular signaling events. The primary consequence of increased synaptic monoamine levels is the enhanced activation of postsynaptic receptors.

monoamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits Reuptake / Promotes Efflux DAT DAT This compound->DAT Inhibits Reuptake / Promotes Efflux NET NET This compound->NET Inhibits Reuptake / Promotes Efflux VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle Synaptic Cleft Increased Monoamines (5-HT, DA, NE) Serotonin_vesicle->Synaptic Cleft Release Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Synaptic Cleft Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_vesicle->Synaptic Cleft Release 5-HT_Receptor 5-HT Receptors Synaptic Cleft->5-HT_Receptor DA_Receptor Dopamine Receptors Synaptic Cleft->DA_Receptor NE_Receptor Adrenergic Receptors Synaptic Cleft->NE_Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) 5-HT_Receptor->Downstream_Signaling DA_Receptor->Downstream_Signaling NE_Receptor->Downstream_Signaling

Caption: Monoamine transporter interaction of this compound analogs.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for SERT, DAT, or NET.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand:

    • For hSERT: [³H]Citalopram

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

  • Non-labeled competing ligand for determining non-specific binding (e.g., 10 µM Fluoxetine for hSERT, 10 µM Cocaine for hDAT, 10 µM Desipramine for hNET).

  • Test compound (this compound analog).

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and vehicle.

      • Non-specific Binding: Assay buffer, radioligand, and a high concentration of the non-labeled competing ligand.

      • Competition: Assay buffer, radioligand, and varying concentrations of the test compound.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats and place them in scintillation vials or a compatible microplate.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start prep Prepare Cell Membranes (HEK293 expressing transporter) start->prep end End setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition prep->setup incubate Incubate at RT (60-120 min) setup->incubate filter Terminate and Filter (Cell Harvester) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki calculation) count->analyze analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of neurotransmitter uptake into cells expressing the respective transporter.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled neurotransmitter: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

  • Known transporter inhibitor for determining non-specific uptake (e.g., Fluoxetine, Cocaine, Desipramine).

  • Test compound.

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells into 96-well plates and grow to confluence.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation:

    • Add the radiolabeled neurotransmitter to each well to initiate uptake.

  • Incubation:

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.

    • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the test compound concentration.

uptake_assay_workflow start Start plate Plate HEK293 cells in 96-well plate start->plate end End preincubate Pre-incubate with test compound plate->preincubate initiate Initiate uptake with [³H]neurotransmitter preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate uptake (wash) incubate->terminate lyse_count Lyse cells and Scintillation Counting terminate->lyse_count analyze Data Analysis (IC50 calculation) lyse_count->analyze analyze->end

Caption: Workflow for a monoamine transporter uptake assay.

Conclusion

The in vitro mechanism of action of the this compound scaffold is centered on its interaction with monoamine transporters, with the specific substitution pattern on the indan ring dictating its potency and selectivity for SERT, DAT, and NET. While specific data for the parent this compound compound is limited, analysis of its analogs suggests that it likely functions as a monoamine reuptake inhibitor and/or releasing agent. The presence of a substituent at the 5-position, such as an iodo group, can significantly enhance serotonergic activity. Furthermore, some aminoindanes display affinities for serotonin and adrenergic receptors, which can contribute to a more complex pharmacological profile. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this compound and its derivatives, enabling researchers to further elucidate the intricate pharmacology of this important class of molecules.

References

An In-depth Technical Guide to the Derivatives of 5-Aminoindan and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and experimental evaluation of 5-aminoindan derivatives. These compounds have garnered significant interest in the scientific community for their diverse biological activities, particularly their interactions with monoamine transporters and adrenergic receptors. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

This compound and its derivatives are a class of psychoactive compounds structurally related to amphetamines.[1] The rigid indane ring structure, which incorporates the amphetamine pharmacophore, influences their interaction with biological targets.[1] These compounds have been investigated for their potential as research chemicals and therapeutic agents, although some have also appeared on the illicit drug market.[1][2][3] Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—by interacting with their respective transporters (DAT, NET, and SERT).[4][5] Additionally, some derivatives exhibit significant affinity for other receptors, such as the α2-adrenergic receptors.[5]

This guide will focus on several key derivatives: 5-iodo-2-aminoindan (5-IAI), 5,6-methylenedioxy-2-aminoindan (MDAI), 2-aminoindan (B1194107) (2-AI), 5-methoxy-2-aminoindan (5-MeO-AI), and 5-methoxy-6-methyl-2-aminoindan (MMAI).

Pharmacological Properties

The pharmacological profiles of this compound derivatives are diverse, with substitutions on the indane ring significantly altering their potency and selectivity for different monoamine transporters and receptors.

Interaction with Monoamine Transporters

These derivatives can act as either uptake inhibitors or releasing agents at DAT, NET, and SERT.[4][5] Ring substitution generally increases potency at SERT while decreasing it at DAT and NET.[5]

  • 2-AI: Acts as a selective substrate for NET and DAT.[5]

  • 5-IAI and MDAI: Preferentially inhibit SERT and NET and promote the release of 5-HT.[4][6]

  • 5-MeO-AI: Shows selectivity for SERT, with lower potency at NET and DAT.[5]

  • MMAI: Is highly selective for SERT, with significantly lower potency at NET and DAT.[5]

The ratio of activity at the dopamine transporter versus the serotonin transporter (DAT/SERT ratio) is often used to predict the abuse potential of psychoactive substances.[6] A higher DAT/SERT ratio is associated with greater psychostimulant and reinforcing properties, while a lower ratio is often linked to more entactogenic or MDMA-like effects.[6]

Interaction with α2-Adrenergic Receptors

Several this compound derivatives have been shown to bind to α2-adrenergic receptors with moderate to high affinity.[5] 2-AI, in particular, displays high affinity for the α2C subtype.[5] The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[7] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

Quantitative Data Summary

The following tables summarize the in vitro potencies of key this compound derivatives at human monoamine transporters and their binding affinities for various receptors.

Table 1: Monoamine Transporter Inhibition and Release

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)
2-AI1,800 ± 200270 ± 30>10,00043986>10,000
5-IAI1,200 ± 100190 ± 20240 ± 30---
MDAI1,100 ± 100220 ± 20230 ± 30---
5-MeO-AI>10,0003,000 ± 400500 ± 60>10,0007,6301,430
MMAI>10,000>10,000140 ± 20>10,000>10,000237

Data compiled from Simmler et al., 2014 and Halberstadt et al., 2019.[4][5]

Table 2: Receptor Binding Affinities (Ki, nM)

Compoundα2Aα2Bα2C5-HT2B
2-AI13421141>10,000
5-MeO-AI7601,0001,200740
MMAI6901,1001,300330
MDAI490780560>10,000

Data compiled from Halberstadt et al., 2019.[5]

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to (S)-5-iodo-2-aminoindan hydrochloride starts from (S)-Phenylalanine.[5][6]

  • Protection: (S)-Phenylalanine is protected with a trifluoroacetyl group.[6]

  • Iodination: The protected phenylalanine is directly iodinated in acetic acid in the presence of I₂, KIO₄, and sulfuric acid to yield N-trifluoroacetyl-4-iodo-(S)-phenylalanine.[6]

  • Cyclization: The product from the previous step is cyclized via a Friedel-Crafts reaction to form 5-iodo-2-(N-trifluoroacetyl)aminoindan-1-one.[6]

  • Reduction of Ketone: The ketone is reduced with sodium borohydride (B1222165) (NaBH₄) to form 5-iodo-2-(N-trifluoroacetyl)aminoindan-1-ol.[6]

  • Dehydroxylation: The alcohol is reduced to the indane derivative using triethylsilane and BF₃·Et₂O.[6]

  • Deprotection and Salt Formation: The trifluoroacetyl group is removed by basification with K₂CO₃ solution, and the final product is isolated as the hydrochloride salt by treatment with saturated HCl in ethyl ether.[6]

The synthesis of MDAI can be achieved from 3-(3,4-methylenedioxyphenyl)propionic acid.[2]

  • Acid Chloride Formation: The starting material is converted to its acid chloride.[2]

  • Intramolecular Friedel-Crafts Acylation: Heating the acid chloride yields 5,6-methylenedioxy-1-indanone.[2]

  • Oximation: The indanone is treated with amyl nitrite (B80452) in methanol (B129727) with HCl to afford 2-hydroxyimino-5,6-methylenedioxy-1-indanone.[2]

  • Reduction: The hydroxyimino ketone is reduced to the 2-aminoindan using a Pd/C catalyst in glacial acetic acid with catalytic H₂SO₄.[2]

In Vitro Pharmacological Assays

This assay measures the ability of a compound to inhibit the uptake of radiolabeled substrates into cells expressing a specific monoamine transporter.[4][9]

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.[3][10]

  • Plating: Cells are plated into 96- or 384-well microplates and allowed to adhere.[10]

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with buffer (e.g., Krebs-HEPES buffer). The cells are then pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).[9]

  • Uptake Initiation: A solution containing the test compound and a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to the wells to initiate uptake.[9]

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[9]

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[11]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.[6]

This assay determines the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals.[4]

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) is homogenized in a suitable buffer (e.g., sucrose (B13894) buffer). The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.[4]

  • Pre-loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for its uptake into the nerve terminals.[4]

  • Washing: The synaptosomes are washed to remove excess extracellular radiolabel.[4]

  • Release Initiation: The pre-loaded synaptosomes are exposed to various concentrations of the test compound or a vehicle control.[4]

  • Sample Collection: At specified time points, the supernatant containing the released radiolabel is separated from the synaptosomes by filtration or centrifugation.[4]

  • Quantification: The amount of radioactivity in the supernatant and the synaptosomes is determined by scintillation counting.[4]

  • Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total radioactivity in the synaptosomes. The effective concentration that produces 50% of the maximal release (EC50) is calculated from the concentration-response curves.[5]

This assay measures the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known affinity for that receptor.[11][12]

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., α2A-adrenergic receptor) are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[12]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of α2-Adrenergic Receptor Activation

The interaction of a this compound derivative with an α2-adrenergic receptor initiates a signaling cascade that leads to a cellular response. The following diagram illustrates the canonical Gi-coupled signaling pathway.

G_protein_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces ligand This compound Derivative ligand->receptor Binds pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response Phosphorylates Targets atp ATP atp->ac

Caption: α2-Adrenergic receptor signaling pathway.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of a novel this compound derivative.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Pharmacological Evaluation cluster_data Data Analysis and Interpretation synthesis Synthesis of This compound Derivative purification Purification and Structural Characterization (NMR, MS) synthesis->purification binding_assay Receptor Binding Assays (e.g., α2-Adrenoceptors) synthesis->binding_assay uptake_assay Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) synthesis->uptake_assay release_assay Monoamine Transporter Release Assays (DAT, NET, SERT) synthesis->release_assay data_analysis Calculation of IC50, EC50, Ki values binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Identification of Lead Compounds for Further Development sar->conclusion Leads to

Caption: Experimental workflow for this compound derivatives.

Conclusion

The derivatives of this compound represent a versatile class of compounds with significant potential for modulating the monoaminergic and adrenergic systems. Their diverse pharmacological profiles, driven by subtle structural modifications, make them valuable tools for neuroscience research and promising scaffolds for the development of novel therapeutics. This technical guide provides a foundational understanding of their properties and the experimental methodologies used to evaluate them, aiming to facilitate further research and development in this area.

References

The Evolution of Aminoindanes: A Technical Guide to Their History, Pharmacology, and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminoindane scaffold, a rigid analog of phenethylamine, has been the foundation for a diverse class of psychoactive compounds. Initially explored for their therapeutic potential in conditions such as Parkinson's disease and as bronchodilators, these compounds have a rich history of development that has led to their emergence as tools for psychotherapy and, more recently, as novel psychoactive substances (NPS). This technical guide provides an in-depth exploration of the history, synthesis, and pharmacological evolution of aminoindane derivatives. We present a comprehensive overview of their mechanisms of action, focusing on their interactions with monoamine transporters, and provide detailed experimental protocols for their synthesis and evaluation. Quantitative data on structure-activity relationships are summarized, and key signaling pathways and experimental workflows are visualized to offer a complete resource for researchers in pharmacology and drug development.

A Brief History of Aminoindane Compounds

The story of aminoindane compounds begins in the mid-20th century with investigations into their potential as therapeutic agents. Due to their structural similarity to amphetamines, initial research focused on their potential vasoactive and bronchodilatory effects.[1][2] In the 1970s, research expanded to explore their potential as anti-Parkinsonian drugs, with some derivatives showing monoamine oxidase (MAO) inhibitory and analgesic properties.[1]

A significant shift in the development of aminoindanes occurred in the 1990s, led by the research group of David E. Nichols at Purdue University.[3][4] In an effort to develop non-neurotoxic analogs of 3,4-methylenedioxymethamphetamine (MDMA), they synthesized a series of cyclic analogs of psychoactive amphetamines, including 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI).[1][3][5] These compounds were designed to retain the entactogenic effects of MDMA, which were believed to have therapeutic potential in psychotherapy, while reducing the serotonergic neurotoxicity associated with MDMA.[1][3]

More recently, since the 2010s, aminoindane derivatives such as MDAI, 5-iodo-2-aminoindane (B145790) (5-IAI), and 5-methoxy-2-aminoindane (MEAI) have emerged on the recreational drug market as novel psychoactive substances (NPS), often marketed as "legal" alternatives to controlled substances like MDMA.[1][3][6][7] This has spurred further research into their pharmacology and toxicology to understand their effects and potential risks to public health.[1][3]

Pharmacology of Aminoindane Derivatives

The primary mechanism of action for most psychoactive aminoindane compounds is the modulation of monoamine neurotransmission. They act as substrates for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters, leading to the release and/or inhibition of reuptake of these neurotransmitters.[1][8] The specific effects of each derivative are determined by its relative affinity and activity at these transporters.

Structure-Activity Relationships

The pharmacological profile of aminoindane derivatives is highly dependent on the substitution pattern on the indane ring system. The parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT, with minimal effects on SERT.[8] Ring substitutions, however, can dramatically shift this selectivity.

For instance, the addition of a methylenedioxy ring, as seen in MDAI, increases the compound's potency at SERT, making it a moderately selective serotonin and norepinephrine releasing agent.[3][8] Further N-methylation, as in MDMAI, also results in a compound with primary effects on serotonin release.[5]

Substitution with a methoxy (B1213986) group, as in 5-methoxy-2-aminoindane (MEAI), or a methoxy and a methyl group, as in 5-methoxy-6-methyl-2-aminoindane (MMAI), leads to highly selective serotonin releasing agents with significantly lower potency at DAT and NET.[8][9] Conversely, iodination at the 5-position, as in 5-IAI, results in a potent serotonin releaser with some activity at DAT and NET.[1]

Quantitative Analysis of Transporter Interactions

The following tables summarize the in vitro data for key aminoindane derivatives, providing a comparative overview of their potencies at the monoamine transporters.

Table 1: Monoamine Release Potency (EC50, nM) of Aminoindane Derivatives

CompoundDATNETSERTReference
2-Aminoindane (2-AI)43986>10,000[8]
5,6-Methylenedioxy-2-aminoindane (MDAI)>10,000794224[8]
5-Methoxy-2-aminoindane (MEAI)8,7805,200440[8]
5-Methoxy-6-methyl-2-aminoindane (MMAI)>10,000>10,000108[8]

Table 2: Monoamine Transporter Binding Affinity (Ki, nM) of Aminoindane Derivatives

CompoundDATNETSERTReference
2-Aminoindane (2-AI)>10,000>10,000>10,000[8]
5,6-Methylenedioxy-2-aminoindane (MDAI)>10,000>10,0004,822[8]
5-Methoxy-2-aminoindane (MEAI)>10,000>10,000>10,000[8]
5-Methoxy-6-methyl-2-aminoindane (MMAI)>10,000>10,000>10,000[8]

Note: Higher Ki values indicate lower binding affinity. The binding affinities for these releasers are generally low as they act as substrates rather than high-affinity blockers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of aminoindane compounds, based on established protocols in the scientific literature.

Synthesis of Aminoindane Derivatives

The synthesis of many 2-aminoindane derivatives, including MDAI, often starts from a substituted propiophenone (B1677668) or a related precursor. The following is a general synthetic scheme based on the work of Nichols and colleagues.

Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)

  • Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone (B1347314): 3-(3,4-methylenedioxyphenyl)propionic acid is converted to its acid chloride, which is then heated to induce intramolecular Friedel-Crafts acylation, yielding 5,6-methylenedioxy-1-indanone.[8]

  • Step 2: Formation of the Hydroxyimino Ketone: The 5,6-methylenedioxy-1-indanone is treated with amyl nitrite (B80452) in methanol (B129727) with hydrochloric acid to form the corresponding 2-hydroxyimino-1-indanone.[8]

  • Step 3: Reduction to 2-Aminoindane: The hydroxyimino ketone is then reduced to the final product, 5,6-methylenedioxy-2-aminoindane. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in glacial acetic acid with a catalytic amount of sulfuric acid under a hydrogen atmosphere.[8]

Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.

  • Membrane Preparation:

    • Thaw frozen cell membranes (e.g., from HEK293 cells stably expressing the human DAT, NET, or SERT) on ice.

    • Homogenize the membranes in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a tissue homogenizer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membrane preparation to the desired final concentration (typically 5-20 µg of protein per well) in the assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd, and the diluted membrane preparation.

    • Non-specific Binding: Add a high concentration of a known non-labeled inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT), the radioligand, and the membrane preparation.

    • Competition Binding: Add serial dilutions of the test aminoindane compound, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Washing: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Release Assay using Synaptosomes

This protocol outlines a method to measure the release of monoamines from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin) in ice-cold 0.32 M sucrose (B13894) buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeling:

    • Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) to allow for uptake into the nerve terminals.

    • Wash the synaptosomes to remove excess extracellular radiolabel.

  • Release Assay:

    • Resuspend the radiolabeled synaptosomes in fresh buffer.

    • Add varying concentrations of the test aminoindane compound.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the release by rapid filtration or centrifugation.

    • Collect the supernatant (containing the released radiolabel) and lyse the synaptosomes.

  • Quantification: Measure the radioactivity in both the supernatant and the synaptosomal lysate using liquid scintillation counting.

  • Data Analysis: Express the amount of released radiolabel as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value for release from the concentration-response curve.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the study of aminoindane compounds.

monoamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_precursor Monoamine Precursor Monoamine Monoamine (Serotonin, Dopamine, Norepinephrine) MA_precursor->Monoamine Synthesis VMAT2 VMAT2 Monoamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synaptic_Cleft Extracellular Monoamine Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, DAT, NET) Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Aminoindane Aminoindane Compound Aminoindane->Transporter Inhibition/ Reversal Signaling Downstream Signaling (PKC, PKA, MAPK) Receptor->Signaling Activation TF Transcription Factors (e.g., CREB) Signaling->TF Gene_Expression Gene Expression TF->Gene_Expression Regulation

Caption: Monoamine signaling pathway and the action of aminoindane compounds.

experimental_workflow cluster_discovery Drug Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_development Lead Optimization & Development SAR Structure-Activity Relationship (SAR) Analysis Synthesis Chemical Synthesis of Analogs SAR->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Monoamine Transporter Binding Assays (Ki) Purification->Binding Release Monoamine Release Assays (EC50) Purification->Release PK Pharmacokinetics (ADME) Purification->PK Binding->SAR Feedback Receptor Receptor Screening Binding->Receptor Release->SAR Feedback PD Pharmacodynamics (Behavioral Studies) Release->PD Receptor->PD Lead_Opt Lead Optimization PK->Lead_Opt Tox Toxicology Studies PD->Tox PD->Lead_Opt Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev

Caption: Experimental workflow for the development of aminoindane compounds.

Conclusion

Aminoindane compounds represent a fascinating class of molecules with a dual history as potential therapeutic agents and as novel psychoactive substances. Their rigid structure provides a valuable tool for probing the structure-function relationships of monoamine transporters. Understanding their synthesis, pharmacology, and the downstream signaling pathways they modulate is crucial for both drug development and for addressing the public health challenges posed by their recreational use. This technical guide provides a comprehensive resource to aid researchers in these endeavors, offering detailed protocols, compiled quantitative data, and visual representations of the key biological and experimental processes involved in the study of aminoindane derivatives. Further research into this chemical class will undoubtedly continue to provide valuable insights into the complexities of monoaminergic neurotransmission and the design of novel central nervous system agents.

References

5-Aminoindan: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminoindan (CAS No: 24425-40-9) is a versatile bicyclic aromatic amine that serves as a crucial intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2] Its rigid indane scaffold, coupled with a reactive primary amine group, makes it a valuable building block for the development of a wide array of more complex molecules.[][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, and its applications as a precursor to pharmacologically active compounds and other research chemicals. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and research. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁N[1][2]
Molecular Weight 133.19 g/mol [1][2][5]
Appearance Brown crystalline solid/mass[1][2]
Melting Point 34-36 °C[1][2][5]
Boiling Point 247-249 °C at 745 mmHg[1][2][5]
Density ~0.922 g/cm³ (estimate)[1][]
Flash Point >113 °C (>230 °F)[1][5]
Water Solubility Slightly soluble[1][2]
pKa 5.17 ± 0.20 (Predicted)[1][2]
CAS Number 24425-40-9[1][2][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of 5-nitroindane. The following protocol provides a general method for this transformation.

Experimental Protocol: Synthesis of this compound from 5-Nitroindene

Objective: To synthesize this compound via the catalytic hydrogenation of 5-nitroindene.

Materials:

  • 5-nitroindene

  • Ethyl acetate (B1210297) (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Methanol

  • 1N Hydrochloric acid (HCl)

  • Saturated brine solution

Equipment:

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitroindene (0.5 mmol, 80.5 mg) in ethyl acetate (20 mL).[2]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 20% by mass of the starting 5-nitroindene.[2]

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the air. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[2]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. This process may take several hours to overnight.[2]

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.[2]

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[2]

    • Dissolve the residue in methanol. Add 1N HCl until the solution is acidic.[2]

    • Partition the mixture between water and ethyl acetate.[2]

    • Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.[2]

  • Purification:

    • Concentrate the dried organic layer in vacuo.[2]

    • Purify the crude product by silica (B1680970) gel column chromatography, eluting with a hexane/ethyl acetate (3:1) mixture to afford pure this compound.[2]

Expected Yield: Approximately 80%.[2]

Synthesis_of_5_Aminoindan 5-Nitroindene 5-Nitroindene Reaction H2, 10% Pd/C EtOAc, RT 5-Nitroindene->Reaction Starting Material This compound This compound Reaction->this compound Product Derivative_Applications A This compound B Synthesis of Ligands (e.g., for Glycoproteins) A->B C Enzyme Inhibitors (e.g., DHODH for Malaria) A->C D Pharmacological Probes (e.g., 5-IAI, MDAI) A->D E Antitumor Agents (e.g., Amidrazones) A->E Monoamine_Transporter_Interaction Aminoindan_Derivative Aminoindan Derivative Transporters SERT (Serotonin) DAT (Dopamine) NET (Norepinephrine) Aminoindan_Derivative->Transporters:sert Inhibits/Releases Aminoindan_Derivative->Transporters:dat Inhibits/Releases Aminoindan_Derivative->Transporters:net Inhibits/Releases Effect Modulation of Neurotransmitter Levels Transporters->Effect

References

Navigating the Physicochemical Landscape of 5-Aminoindan: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For researchers, scientists, and formulation experts, the solubility and stability of a molecule like 5-Aminoindan are critical determinants of its therapeutic potential and development pathway. This technical guide provides a comprehensive overview of the methodologies required to robustly characterize the solubility and stability of this compound in common laboratory solvents, addressing a current gap in readily available public data.

While specific quantitative solubility and stability data for this compound remains proprietary or unpublished in accessible literature, this whitepaper equips research professionals with the necessary experimental frameworks to generate this crucial information in-house. The following sections detail established protocols for kinetic and thermodynamic solubility assessment, as well as a systematic approach to evaluating the stability of this compound under various stress conditions.

I. Understanding Solubility: Key Concepts and Methodologies

The solubility of an active pharmaceutical ingredient (API) profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Two key types of solubility are pertinent in drug development: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically in DMSO) to an aqueous buffer. It is a high-throughput screening method used in early discovery to identify potential solubility liabilities.[1][2][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure when the solid and solution phases are in equilibrium.[4][5][6] This is a more time- and resource-intensive measurement, typically performed on lead candidates.[1]

Table 1: Experimental Parameters for Solubility Determination
ParameterKinetic Solubility (Nephelometry/UV)Thermodynamic Solubility (Shake-Flask)
Starting Material Compound in DMSO stock solutionSolid compound (crystalline or amorphous)
Solvent System Aqueous buffers (e.g., PBS pH 7.4)Aqueous buffers, co-solvent mixtures
Incubation Time Short (e.g., 2 hours)[2][7]Long (e.g., 24-72 hours)[1][2]
Temperature Controlled (e.g., 25°C or 37°C)[2]Controlled (e.g., 25°C)
Agitation ShakingContinuous shaking or stirring[6]
Quantification Light scattering (nephelometry) or UV absorbance after filtration[3][7]HPLC-UV, LC-MS/MS of the supernatant after filtration/centrifugation[2][6]

II. Experimental Protocols for Solubility Assessment

A. Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is ideal for the initial screening of this compound's solubility.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the this compound stock solution into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[3][7]

B. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, ethanol, methanol, acetonitrile, DMSO, and relevant buffer systems). The presence of excess solid is crucial to ensure equilibrium is reached.[5]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][4]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[2][6] A calibration curve with known concentrations of this compound should be used for accurate quantification.

III. Assessing the Stability of this compound

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[8][9] Stability studies for small molecules like this compound should be conducted under various environmental conditions.[8]

Table 2: Conditions for Stability Testing of this compound in Solution
ConditionDescriptionPurpose
Long-Term 25°C / 60% Relative Humidity (RH) or 30°C / 65% RH[10]To determine the shelf-life under recommended storage conditions.
Accelerated 40°C / 75% Relative Humidity (RH)[8][10]To predict the long-term stability and identify potential degradation pathways more quickly.
Stress Testing Extreme temperatures, humidity, oxidative, and photolytic conditions[10][11]To identify likely degradation products and establish the intrinsic stability of the molecule.
pH Range Hydrolysis studies across a wide pH range (e.g., pH 1.2, 4.5, 6.8, 9.0)To evaluate the susceptibility of the compound to acid/base-catalyzed degradation.

IV. Experimental Protocol for Stability Assessment in Solution

  • Solution Preparation: Prepare solutions of this compound in the selected common solvents at a known concentration.

  • Storage: Aliquot the solutions into sealed, inert vials and store them under the conditions outlined in Table 2. Protect photolabile samples from light.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; shorter intervals for accelerated and stress studies).[8]

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, typically HPLC-UV. This method should be capable of separating the parent this compound from any potential degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products. The rate of degradation can then be calculated to determine the shelf-life.

V. Logical Workflow for Characterization

The following diagram illustrates a systematic approach to characterizing the solubility and stability of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Data Analysis & Application A This compound Compound B High-Throughput Kinetic Solubility Screening (Nephelometry) A->B C Preliminary Stability Assessment (Forced Degradation) A->C D Thermodynamic Solubility (Shake-Flask Method) in various solvents B->D If promising E Full Solution Stability Study (Long-term & Accelerated) C->E Based on initial findings G Establish Solubility Profile D->G F Identify Degradation Products E->F H Determine Shelf-life and Storage Conditions E->H F->H I Inform Formulation Development G->I H->I

Caption: Workflow for Solubility and Stability Characterization.

VI. Conclusion

While a definitive, quantitative dataset for the solubility and stability of this compound in common solvents is not publicly available, this guide provides the robust experimental frameworks necessary for its determination. By implementing these detailed protocols, researchers, scientists, and drug development professionals can generate the high-quality data required to make informed decisions throughout the development lifecycle of this compound or any new chemical entity. A systematic, data-driven approach to understanding these fundamental physicochemical properties is a cornerstone of successful pharmaceutical development.

References

The Psychoactive Landscape of 5-Aminoindan Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoindan and its analogs represent a class of psychoactive compounds that have garnered significant interest within the scientific community due to their structural similarity to classic psychostimulants and entactogens like amphetamine and MDMA. This technical guide provides an in-depth analysis of the potential psychoactive effects of these compounds, focusing on their interactions with key monoamine transporters and receptors. Through a comprehensive review of existing literature, this paper summarizes quantitative pharmacological data, details common experimental methodologies for their study, and visualizes the primary signaling pathways involved in their mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances.

Introduction

The 2-aminoindan (B1194107) scaffold, a rigid analog of phenethylamine, is the foundational structure for a range of psychoactive substances. By incorporating the ethylamine (B1201723) side chain of amphetamine into a five-membered ring, these compounds exhibit distinct pharmacological profiles. Variations in psychoactivity are achieved through substitutions on the aromatic ring and the amino group. This guide explores the structure-activity relationships of prominent this compound analogs, including 2-aminoindane (2-AI), 5-methoxy-2-aminoindane (5-MeO-AI or MEAI), 5-methoxy-6-methyl-2-aminoindane (MMAI), and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI).

These compounds primarily exert their effects by interacting with monoamine transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET), acting as substrates that induce neurotransmitter release and/or inhibit their reuptake.[1] Such actions on monoaminergic systems are the basis for their potential stimulant, euphoric, and entactogenic effects.[2][3]

Quantitative Pharmacological Data

The psychoactive effects of this compound analogs are directly related to their potency and selectivity for monoamine transporters and receptors. The following tables summarize the key in vitro pharmacological data for several prominent analogs.

Table 1: Monoamine Release Potency (EC50, nM) of this compound Analogs in Rat Brain Synaptosomes [4][5]

CompoundSERT EC50 (nM)DAT EC50 (nM)NET EC50 (nM)
2-AI>10,000439 ± 3886 ± 13
5-MeO-AI (MEAI)134 ± 132,646 ± 565861 ± 118
MMAI31 ± 5>10,0003,101 ± 728
MDAI114 ± 151,334 ± 226117 ± 17

Table 2: Receptor and Transporter Binding Affinities (Ki, nM) of this compound Analogs [4]

Compoundα2Aα2Bα2C5-HT1A5-HT1B5-HT1D5-HT2B5-HT7SERT
2-AI13421141>10,000>10,000>10,000>10,000>10,000>10,000
5-MeO-AI (MEAI)6701,0591,2211,230>10,000>10,000562>10,000>10,000
MMAI6701,0591,2211,2303,8904,3655624,677>10,000
MDAI6,3106,3106,310>10,000>10,000>10,000>10,000>10,0004,822

Key Signaling Pathways

The interaction of this compound analogs with serotonin and adrenergic receptors triggers downstream signaling cascades that mediate their psychoactive effects. The following diagrams illustrate the primary signaling pathways for the 5-HT2A and Alpha-2 Adrenergic receptors.

serotonin_signaling cluster_receptor Cell Membrane 5-HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein activates 5-Aminoindan_Analog This compound Analog (Agonist) 5-Aminoindan_Analog->5-HT2A_Receptor PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response phosphorylates targets leading to Ca_Release->Cellular_Response contributes to

Figure 1: 5-HT2A Receptor Signaling Pathway.

alpha2_adrenergic_signaling cluster_receptor Cell Membrane Alpha2_Receptor α2 Adrenergic Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates 5-Aminoindan_Analog This compound Analog (Agonist) 5-Aminoindan_Analog->Alpha2_Receptor Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response phosphorylates targets leading to

Figure 2: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following protocols outline standard methodologies for assessing the interaction of this compound analogs with monoamine transporters.

In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes

This assay measures the ability of a test compound to induce the release of monoamines from presynaptic nerve terminals.

Materials:

  • Whole rat brain

  • Homogenization Buffer (0.32 M Sucrose, 4 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compound solutions at various concentrations

  • Liquid scintillation counter and vials

Procedure:

  • Synaptosome Preparation:

    • Euthanize a rat and rapidly excise the brain.

    • Homogenize the brain tissue in ice-cold Homogenization Buffer.

    • Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).

    • Resuspend the synaptosomal pellet in KRH buffer.[6]

  • Radiolabel Loading:

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for a set period (e.g., 10 minutes at 37°C) to allow for uptake.[6]

  • Washing:

    • Pellet the synaptosomes by centrifugation and wash multiple times with fresh KRH buffer to remove extracellular radiolabel.[6]

  • Release Assay:

    • Resuspend the radiolabeled synaptosomes in KRH buffer.

    • Initiate the release by adding the test compound at various concentrations.

    • Incubate for a short period (e.g., 5-10 minutes at 37°C).[6]

  • Termination and Quantification:

    • Terminate the reaction by rapid filtration or centrifugation.

    • Collect the supernatant (containing released neurotransmitter) and lyse the synaptosomes.

    • Quantify the radioactivity in both the supernatant and the synaptosomal lysate using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate the percentage of neurotransmitter released relative to the total radioactivity.

    • Plot the percentage of release against the test compound concentration to determine the EC50 value.[6]

monoamine_release_workflow start Start prepare_synaptosomes Prepare Rat Brain Synaptosomes start->prepare_synaptosomes load_radiolabel Load Synaptosomes with Radiolabeled Neurotransmitter prepare_synaptosomes->load_radiolabel wash_synaptosomes Wash Synaptosomes load_radiolabel->wash_synaptosomes initiate_release Initiate Release with Test Compound wash_synaptosomes->initiate_release terminate_reaction Terminate Reaction initiate_release->terminate_reaction quantify_radioactivity Quantify Radioactivity (Supernatant & Lysate) terminate_reaction->quantify_radioactivity analyze_data Data Analysis (EC50) quantify_radioactivity->analyze_data end End analyze_data->end

Figure 3: Workflow for In Vitro Monoamine Release Assay.
Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for a specific monoamine transporter by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (SERT, DAT, or NET).

  • Cell culture reagents.

  • Assay buffer.

  • Radiolabeled ligand specific for the transporter (e.g., [³H]citalopram for SERT).

  • Non-labeled competing ligand for determining non-specific binding.

  • Test compound solutions at various concentrations.

  • 96-well microplates.

  • Scintillation counter and vials.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target transporter.

    • Seed the cells into 96-well plates and allow them to adhere.[7]

  • Binding Reaction:

    • To each well, add the assay buffer containing the radiolabeled ligand and varying concentrations of the test compound.

    • Include control wells with a high concentration of a non-labeled ligand to determine non-specific binding.[7]

  • Incubation:

    • Incubate the plates at room temperature to allow the binding to reach equilibrium.[7]

  • Termination and Washing:

    • Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.[7]

  • Cell Lysis and Quantification:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50, which can be converted to the inhibition constant (Ki).[7]

Discussion and Conclusion

The pharmacological data presented in this guide highlight the diverse psychoactive profiles of this compound analogs. 2-AI exhibits a stimulant-like profile with a preference for DAT and NET. In contrast, ring-substituted analogs such as 5-MeO-AI, MMAI, and MDAI show increased potency at SERT, suggesting more entactogenic or MDMA-like effects.[8] MMAI, in particular, is a highly selective serotonin-releasing agent.[8]

The affinity of some analogs for α2-adrenergic and serotonin receptors suggests additional modulatory effects on mood, cognition, and arousal. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for the continued investigation of these and other novel psychoactive compounds. A thorough understanding of their pharmacology is crucial for predicting their potential for therapeutic use, as well as their abuse liability and toxicity. Further research, including in vivo behavioral studies and metabolic profiling, is necessary to fully characterize the psychoactive effects of this intriguing class of compounds.

References

5-Aminoindan (CAS: 24425-40-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Synthesis, and Biological Significance of 5-Aminoindan.

Executive Summary

This compound is a versatile chemical intermediate with significant applications in the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, toxicological profile, and key applications, with a focus on its role in the development of novel research tools and potential therapeutic agents. Detailed methodologies for its synthesis and the synthesis of its notable derivatives are presented, alongside visualizations of relevant chemical workflows and potential biological pathways. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Physicochemical Properties

This compound is a crystalline solid, typically brown in color.[1] It is slightly soluble in water but shows good solubility in organic solvents such as ether, acetone (B3395972), and benzene.[2] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 24425-40-9[3]
Molecular Formula C₉H₁₁N[3][4]
Molecular Weight 133.19 g/mol [3][4][5]
Appearance Brown crystalline solid/mass[1][6]
Melting Point 34-36 °C[1]
Boiling Point 247-249 °C at 745 mmHg[1][7]
Density ~0.922 - 1.102 g/cm³ (estimate)[1][8]
Flash Point >110 °C (>230 °F)[1]
Water Solubility Slightly soluble / Insoluble[1][2][7][8]
pKa 5.17 ± 0.20 (Predicted)[1][7]
InChI Key LEWZOBYWGWKNCK-UHFFFAOYSA-N[3][4]

Toxicology and Safety

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent), should be used when handling this compound.[10]

Table 2: Toxicological and Safety Information for this compound

ParameterInformationReference(s)
GHS Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[5][10]
Signal Word Warning[10]
Acute Toxicity (Oral, Rat) No specific LD50 data available for this compound. For the related compound 2-aminoindane, predicted oral LD50 values in rats range from 150 to 560 mg/kg.
Storage Store in a cool, dry, well-ventilated area. Recommended storage temperature: 0-10°C.[1][8]

Applications in Research and Development

This compound serves as a critical building block in the synthesis of specialized chemical probes and potential therapeutic agents. Its primary amine group and rigid indane scaffold make it an attractive starting material for creating complex molecules with specific biological targets.

Synthesis of Affinity Ligands

This compound is a key precursor in the synthesis of the ligand known as "18/18" (2-(this compound)-6-(this compound)-4-chloro-s-triazine). This molecule functions as an "artificial lectin," demonstrating selectivity for the mannose moieties of glycoproteins.[11] This application is significant for the development of novel affinity chromatography tools for the purification and analysis of glycoproteins.[11]

Development of Enzyme Inhibitors

The compound is utilized in the synthesis of dihydrothiophenone derivatives, which have been identified as novel, selective, and potent inhibitors of the malaria parasite enzyme Dihydroorotate Dehydrogenase (DHODH).[8][11] DHODH is a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway of the parasite, making it a validated target for antimalarial drug development.

Broader Biological Context of Aminoindanes

The aminoindane structural motif is present in a range of biologically active compounds. Various derivatives have been explored for antibacterial, antiviral, analgesic, and antiparkinsonian activities.[4][6] Furthermore, certain substituted aminoindanes are known to interact with monoamine transporters, suggesting potential applications in neuroscience research.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and one of its key derivatives. These protocols are based on established chemical principles and published general procedures.

Synthesis of this compound from 5-Nitroindan

The most common route for the synthesis of this compound is the reduction of 5-nitroindan. A general protocol for this transformation is as follows:

Materials:

  • 5-Nitroindan

  • Ethyl acetate (B1210297) (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • 1N Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Rotary evaporator

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: Dissolve 5-nitroindan in ethyl acetate.

  • Catalyst Addition: Add 10% Pd/C to the solution. The catalyst loading is typically around 20% by mass relative to the 5-nitroindan.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature for several hours (e.g., 7 hours).

  • Catalyst Removal: Once the reaction is complete (monitored by TLC), filter the mixture to remove the Pd/C catalyst.

  • Solvent Removal: Remove the ethyl acetate solvent by distillation or using a rotary evaporator.

  • Acidification and Extraction: Treat the resulting organic layer with 1N HCl until the solution is acidic. Partition the mixture between water and fresh ethyl acetate.

  • Washing and Drying: Wash the organic layer with a saturated brine solution, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo and purify the residue by silica gel column chromatography, typically using a hexane/EtOAc solvent system (e.g., 3:1 ratio).[6]

Synthesis of Ligand 18/18 (A Disubstituted Triazine)

This compound can be used to synthesize bis-substituted triazine ligands. The synthesis involves a sequential nucleophilic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

Materials:

  • Cyanuric chloride

  • This compound

  • Acetone

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Crushed ice and distilled water

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • First Substitution: Dissolve cyanuric chloride in acetone and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve one molar equivalent of this compound in acetone.

  • Add the this compound solution dropwise to the cyanuric chloride solution while stirring. A base such as sodium bicarbonate is added to neutralize the HCl generated during the reaction.

  • Allow the reaction to proceed at low temperature until the monosubstituted product is formed (monitored by TLC).

  • Second Substitution: Add a second molar equivalent of this compound to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 24 hours) to facilitate the second substitution.

  • Work-up and Purification: Once the reaction is complete, remove the acetone using a rotary evaporator. Pour the remaining mixture onto crushed ice to precipitate the solid product.

  • Filter the solid, wash thoroughly with distilled water, and dry under high vacuum to obtain the bis-substituted triazine product.

Visualizations: Workflows and Pathways

Synthesis Workflow

The synthesis of a disubstituted triazine ligand from this compound follows a clear, sequential process. The workflow diagram below illustrates the key steps.

G cluster_start Starting Materials cluster_reaction1 First Substitution (0-5 °C) cluster_intermediate Intermediate Product cluster_start2 Second Reactant cluster_reaction2 Second Substitution (Room Temp) cluster_product Final Product cluster_workup Work-up & Purification A Cyanuric Chloride (in Acetone) R1 Stirring in Ice Bath A->R1 B This compound (1st Equivalent) B->R1 C Base (e.g., NaHCO3) C->R1 I1 Mono-substituted Triazine R1->I1 R2 Stirring for ~24h I1->R2 D This compound (2nd Equivalent) D->R2 W1 Solvent Removal R2->W1 P Bis-substituted Triazine Ligand W2 Precipitation on Ice W1->W2 W3 Filtration & Drying W2->W3 W3->P

Caption: Synthetic workflow for a bis-substituted triazine ligand.
Proposed Biological Signaling Pathway

While direct studies on this compound's interaction with signaling pathways are limited, research on structurally related aminoindanes provides a strong basis for a proposed mechanism of action. Many aminoindanes function as monoamine transporter substrates, inducing the release of neurotransmitters like serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). This interaction is a key signaling pathway in the central nervous system.

G cluster_membrane Presynaptic Neuron Membrane cluster_synapse Synaptic Cleft cluster_release Neurotransmitter Release SERT SERT Serotonin Transporter Serotonin Serotonin (5-HT) SERT->Serotonin induces release DAT DAT Dopamine Transporter Dopamine Dopamine (DA) DAT->Dopamine induces release NET NET Norepinephrine Transporter Norepinephrine Norepinephrine (NE) NET->Norepinephrine induces release Aminoindan This compound (or related analogue) Aminoindan->SERT interacts with Aminoindan->DAT interacts with Aminoindan->NET interacts with

Caption: Proposed interaction of aminoindanes with monoamine transporters.

References

The Pharmacology of Aminoindanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoindanes are a class of psychoactive compounds structurally related to amphetamines, characterized by an indane scaffold with an amino group.[1] Initially explored for potential medical applications, including as anti-Parkinsonian agents and bronchodilators, they have more recently emerged as designer drugs, often marketed as substitutes for substances like MDMA.[2][3][4] This guide provides a comprehensive overview of the pharmacology of aminoindanes, focusing on their mechanism of action, structure-activity relationships, and interactions with monoamine systems. Quantitative data on receptor binding and transporter activity are summarized, and key experimental methodologies are detailed to facilitate further research in this area.

Mechanism of Action

The primary mechanism of action for aminoindanes involves their interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[5][6] They can act as both inhibitors of monoamine reuptake and as substrate-type releasers, triggering the reverse transport of neurotransmitters from the presynaptic neuron into the synaptic cleft.[4][5] The specific profile of transporter inhibition and release varies significantly between different aminoindane derivatives, leading to a range of pharmacological effects.[5][7]

Monoamine Transporter Interactions

Aminoindanes display a wide spectrum of affinities and selectivities for the three main monoamine transporters. For instance, the parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT, with weak activity at SERT.[5][8] In contrast, ring-substituted analogues often exhibit increased potency at SERT.[5][8] This shift in selectivity is a key determinant of their psychoactive effects. Compounds that predominantly act on NET and DAT tend to have stimulant properties similar to amphetamine, while those with greater activity at SERT are more likely to produce entactogenic or MDMA-like effects.[6]

The interaction of aminoindanes with monoamine transporters is a dynamic process. As substrates, they are transported into the presynaptic terminal by the transporters. Inside the neuron, they can disrupt the vesicular storage of monoamines and promote transporter-mediated efflux. This dual action of reuptake inhibition and release leads to a significant increase in the synaptic concentrations of dopamine, norepinephrine, and/or serotonin.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine_in Monoamine Vesicle->Monoamine_in Storage MAT Monoamine Transporter (DAT, NET, SERT) MAT->Monoamine_in Reuptake (Inhibited) Monoamine_out Monoamine MAT->Monoamine_out Reverse Transport (Release) Aminoindane_in Aminoindane Aminoindane_in->Vesicle Disrupts Storage Aminoindane_in->MAT Binding & Transport Receptor Postsynaptic Receptor Monoamine_out->Receptor Binding & Signaling

Diagram 1: General mechanism of aminoindane action at the monoamine transporter.
Receptor Interactions

In addition to their effects on monoamine transporters, some aminoindanes also exhibit affinity for various neurotransmitter receptors. Notably, several aminoindane derivatives bind to α2-adrenergic receptor subtypes with moderate to high affinity.[5] For example, 2-AI has a particularly high affinity for the α2C receptor subtype.[5][8] Certain ring-substituted compounds, such as 5-methoxy-2-aminoindan (5-MeO-AI) and 5-methoxy-6-methyl-2-aminoindan (MMAI), also show moderate affinity for the 5-HT2B receptor.[5][8] These receptor interactions can contribute to the overall pharmacological profile and may modulate the primary effects mediated by monoamine release.

Structure-Activity Relationships (SAR)

The pharmacological properties of aminoindanes are heavily influenced by their chemical structure. The position and nature of substituents on the indane ring system play a crucial role in determining their potency and selectivity for monoamine transporters.

  • Unsubstituted Core (2-AI): The parent compound, 2-aminoindane, displays a preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).[5]

  • Ring Substitution: The addition of substituents to the aromatic ring generally increases potency at SERT while reducing potency at DAT and NET.[5][8]

    • 5,6-Methylenedioxy (MDAI): This substitution, found in 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), leads to a profile that preferentially inhibits SERT and NET, with weaker effects on DAT, similar to MDMA.[6][7]

    • 5-Methoxy (5-MeO-AI): 5-methoxy-2-aminoindan shows some selectivity for SERT.[5][8]

    • 5-Methoxy-6-methyl (MMAI): This compound is a highly selective SERT substrate.[5][8]

    • 5-Iodo (5-IAI): 5-iodoaminoindane also shows a preference for inhibiting SERT and NET.[7]

  • N-Alkylation: N-methylation of 2-aminoindane to form N-methyl-2-aminoindane (NM-2-AI) results in a selective norepinephrine transporter inhibitor and releaser.[9]

These SAR trends highlight the tunability of the aminoindane scaffold, allowing for the generation of compounds with diverse pharmacological profiles.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for several key aminoindane derivatives.

Table 1: Monoamine Transporter Release EC50 Values (nM) [5]

CompoundDATNETSERT
2-AI43986>10,000
5-MeO-AI>10,0005,830486
MMAI>10,000>10,00098
MDAI1,230185114

Table 2: Receptor and Transporter Binding Affinities (Ki, nM) [5]

Compoundα2Aα2Bα2C5-HT1A5-HT2B
2-AI13421141>10,000>10,000
5-MeO-AI7141,0201,2401,380668
MMAI6931,0701,2202,010493
MDAI1,0002,1701,170>10,000>10,000

Experimental Protocols

The characterization of the pharmacological properties of aminoindanes relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes) or from cells expressing the respective monoamine transporters.

Objective: To determine the potency (EC50) and efficacy of aminoindanes as monoamine releasers.

Methodology:

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose (B13894) buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Radiolabel Preloading: Synaptosomes are incubated with a radiolabeled substrate, such as [3H]MPP+ for DAT and NET, or [3H]5-HT for SERT, to allow for uptake into the vesicles.

  • Drug Incubation: The preloaded synaptosomes are then incubated with various concentrations of the test aminoindane compound.

  • Measurement of Release: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

A Synaptosome Preparation B Radiolabel Preloading ([3H]MPP+ or [3H]5-HT) A->B C Incubation with Aminoindane B->C D Separation of Supernatant C->D E Liquid Scintillation Counting D->E F Data Analysis (EC50 Calculation) E->F

Diagram 2: Workflow for the monoamine release assay.
Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of aminoindanes for various receptors and transporters.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or brain tissue.

  • Competitive Binding: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and various concentrations of the unlabeled test compound (the aminoindane). The test compound competes with the radioligand for binding to the target.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

A Membrane Preparation B Competitive Binding Incubation (Radioligand + Aminoindane) A->B C Rapid Filtration B->C D Quantification of Bound Radioactivity C->D E Data Analysis (IC50 and Ki Calculation) D->E

Diagram 3: Workflow for the radioligand binding assay.

Conclusion

The aminoindanes represent a diverse class of pharmacologically active molecules with significant effects on the central nervous system. Their primary mechanism of action through the modulation of monoamine transporters, coupled with potential interactions with other receptors, leads to a wide range of psychoactive effects. The structure-activity relationships within this class are well-defined, allowing for the prediction of pharmacological profiles based on chemical modifications. The data and methodologies presented in this guide provide a foundation for further research into the therapeutic potential and toxicological risks associated with these compounds. A thorough understanding of their pharmacology is essential for the development of novel therapeutics and for addressing the public health challenges posed by their recreational use.

References

Theoretical and Computational Deep Dive into 5-Aminoindan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoindan, a key building block in medicinal chemistry and materials science, possesses a unique structural and electronic profile that warrants in-depth theoretical and computational investigation. This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular properties of this compound, offering a roadmap for researchers engaged in its study and application. This document details the theoretical frameworks and computational protocols for geometry optimization, vibrational analysis, frontier molecular orbital analysis, and spectroscopic simulations. Experimental data is presented alongside computational predictions to provide a holistic understanding of this versatile molecule.

Introduction

This compound (C₉H₁₁N) is a bicyclic aromatic amine with a molecular weight of 133.19 g/mol .[1][2] Its rigid indane scaffold coupled with the reactive amino group makes it a valuable synthon for the development of novel pharmaceutical agents and functional materials. Understanding the fundamental electronic and structural properties of this compound is paramount for predicting its reactivity, designing derivatives with tailored functionalities, and interpreting experimental data.

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level. Techniques such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations can furnish detailed insights into molecular geometry, vibrational modes, electronic structure, and spectroscopic properties. This guide outlines the standard computational workflows for characterizing this compound, supported by available experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data, compiled from various sources, provides a fundamental understanding of its physical characteristics.

PropertyValueSource
Molecular FormulaC₉H₁₁N[1][2]
Molecular Weight133.19 g/mol [1][2]
Melting Point34-36 °CSigma-Aldrich
Boiling Point247-249 °C at 745 mmHgSigma-Aldrich
InChI1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2[1]
InChIKeyLEWZOBYWGWKNCK-UHFFFAOYSA-N[1]
SMILESNc1ccc2CCCc2c1Sigma-Aldrich
CAS Number24425-40-9[1][2]

Theoretical and Computational Methodologies

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Experimental Protocol: Computational Geometry Optimization

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is utilized.

  • Method: Density Functional Theory (DFT) is a popular and accurate method. The B3LYP hybrid functional is a common choice that balances accuracy and computational cost.[3]

  • Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a good choice for providing a flexible and accurate description of the electronic structure.[3]

  • Input: The initial structure of this compound can be built using a molecular editor and provided as input to the software.

  • Calculation: A geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.

  • Verification: The optimization is considered complete when the forces on all atoms are close to zero and the energy has converged. A subsequent frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

The logical workflow for performing a computational analysis of this compound is depicted below.

computational_workflow start Start: Initial this compound Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Re-optimize if False homo_lumo HOMO-LUMO Analysis verify->homo_lumo  Proceed if True mep Molecular Electrostatic Potential (MEP) homo_lumo->mep nmr NMR Chemical Shift Calculation (GIAO) mep->nmr uv_vis UV-Vis Spectra Simulation (TD-DFT) nmr->uv_vis end End: Comprehensive Molecular Profile uv_vis->end

Caption: Computational analysis workflow for this compound.
Vibrational Analysis

Vibrational analysis, through the calculation of harmonic frequencies, serves two primary purposes: it confirms that the optimized geometry is a true energy minimum, and it allows for the prediction of the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data for validation of the computational method. The NIST WebBook provides a gas-phase IR spectrum for this compound which can be used for this comparison.[4]

Experimental Protocol: Vibrational Frequency Calculation

  • Software and Method: The same software, functional (B3LYP), and basis set (6-311++G(d,p)) as the geometry optimization should be used for consistency.

  • Input: The optimized geometry of this compound is used as the input.

  • Calculation: A frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

  • Output: The output includes the vibrational frequencies (in cm⁻¹), their corresponding IR and Raman intensities, and the normal modes of vibration.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. It is common practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for understanding the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The relationship between HOMO-LUMO energies and key electronic properties is illustrated in the following diagram.

fmo_properties homo HOMO Energy (EHOMO) ionization_potential Ionization Potential (I) ≈ -EHOMO homo->ionization_potential energy_gap Energy Gap (ΔE) = ELUMO - EHOMO (Indicator of Reactivity) homo->energy_gap lumo LUMO Energy (ELUMO) electron_affinity Electron Affinity (A) ≈ -ELUMO lumo->electron_affinity lumo->energy_gap electronegativity Electronegativity (χ) = (I + A) / 2 ionization_potential->electronegativity chemical_hardness Chemical Hardness (η) = (I - A) / 2 ionization_potential->chemical_hardness electron_affinity->electronegativity electron_affinity->chemical_hardness electrophilicity_index Electrophilicity Index (ω) = χ² / (2η) electronegativity->electrophilicity_index chemical_hardness->electrophilicity_index

Caption: Relationship between FMO energies and electronic properties.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack.

Spectroscopic Simulations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used and reliable approach for this purpose.

Experimental Protocol: NMR Chemical Shift Calculation

  • Software and Method: Quantum chemistry software with NMR calculation capabilities is required. The GIAO-DFT method with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) is a standard choice.

  • Input: The optimized geometry of this compound is used.

  • Calculation: A GIAO NMR calculation is performed.

  • Referencing: The calculated absolute shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. It provides information about the electronic transitions, including their energies (wavelengths) and oscillator strengths (intensities).

Experimental Protocol: UV-Vis Spectrum Simulation

  • Software and Method: TD-DFT calculations are performed using a quantum chemistry package. The choice of functional and basis set can influence the accuracy of the results.

  • Input: The optimized ground-state geometry of this compound is used.

  • Calculation: A TD-DFT calculation is run to compute the energies and oscillator strengths of the lowest-lying electronic excited states.

  • Solvent Effects: To better match experimental conditions, which are typically in solution, a solvent model such as the Polarizable Continuum Model (PCM) can be included in the calculation.

  • Spectrum Generation: The calculated transition energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum, often by broadening the discrete transitions with Gaussian or Lorentzian functions.

Experimental Data

While this guide focuses on theoretical and computational studies, a comparison with experimental data is crucial for validating the computational models.

Infrared Spectroscopy

The NIST WebBook provides a gas-phase FT-IR spectrum of this compound.[4] This spectrum can be used to compare with the computationally predicted vibrational frequencies.

NMR Spectroscopy

As previously mentioned, this compound has been characterized by ¹H and ¹³C NMR.[] Although the specific spectra are not provided in the cited abstract, this confirms the existence of experimental NMR data for comparison with theoretical predictions. ChemicalBook provides a sample ¹H NMR spectrum for this compound.[6]

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. Through geometry optimization, vibrational analysis, FMO analysis, and spectroscopic simulations, a comprehensive understanding of its structural and electronic properties can be achieved. While specific published computational studies on this compound are sparse, the application of these standard and well-validated methods, benchmarked against available experimental data, can provide valuable insights for researchers in drug discovery and materials science. This guide serves as a practical roadmap for initiating and conducting such computational investigations.

References

A Comprehensive Technical Guide to 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core physicochemical properties of 5-Aminoindan, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its key quantitative data, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Core Molecular Information

This compound, also known as 5-indanamine, is an organic chemical compound that serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.

Quantitative Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueCitations
Molecular Formula C₉H₁₁N[1][2][3][4]
Molecular Weight 133.19 g/mol [2][3][4]
CAS Number 24425-40-9[5][2]
Melting Point 34-36 °C[2][6]
Boiling Point 247-249 °C at 745 mmHg[2][6]
Appearance Brown crystalline mass[6]

Experimental Protocols

Synthesis of this compound from 5-Nitroindene

A common method for the synthesis of this compound involves the reduction of 5-nitroindene. The following protocol is a representative example of this chemical transformation.

Objective: To synthesize this compound by the catalytic hydrogenation of 5-nitroindene.

Materials:

  • 5-nitroindene

  • Ethyl acetate (B1210297) (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727)

  • 1N Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (for chromatography)

Procedure:

  • A solution of 5-nitroindene (0.5 mmol, 80.5 mg) is prepared in ethyl acetate (20 mL).[6]

  • To this solution, 10% Palladium on carbon is added as a catalyst, with the catalyst dosage being 20% by mass of the 5-nitroindene.[6]

  • The reaction mixture is stirred at room temperature for a period of 7 hours.

  • Following the reaction, the methanol is removed from the mixture by distillation.

  • The remaining organic layer is then treated with 1N HCl until it becomes acidic.

  • The mixture is partitioned between water and ethyl acetate.

  • The organic layer is separated and washed with a saturated brine solution.

  • It is then dried over anhydrous Na₂SO₄ and concentrated under vacuum.

  • The resulting residue is purified using silica gel column chromatography, with a hexane/EtOAc (3/1) mixture as the eluent, to yield the final product, this compound.[6]

Workflow and Pathway Diagrams

To visualize the experimental process, a logical workflow diagram is provided below.

Synthesis_Workflow A Dissolve 5-nitroindene in Ethyl Acetate B Add 10% Pd/C Catalyst A->B Step 1-2 C Stir at Room Temperature for 7 hours B->C Step 3 D Remove Methanol by Distillation C->D Step 4 E Acidify with 1N HCl D->E Step 5 F Partition between Water and EtOAc E->F Step 6 G Wash Organic Layer with Brine F->G Step 7 H Dry with Na2SO4 and Concentrate G->H Step 8 I Purify by Silica Gel Column Chromatography H->I Step 9 J Obtain Pure This compound I->J Final Product

Caption: Workflow for the synthesis of this compound.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Initial Synthesis of Aminoindanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoindane scaffold, a conformationally restrained analog of phenethylamine, represents a significant class of compounds with a rich history of medicinal chemistry exploration. Initially investigated for their potential as bronchodilators and vasoactive agents, their structural similarity to amphetamines later spurred research into their psychoactive properties. This technical guide provides an in-depth exploration of the seminal discoveries and initial synthetic routes that laid the groundwork for the diverse pharmacological applications of aminoindanes seen today. We will delve into the original experimental protocols, present key quantitative data, and visualize the fundamental synthetic pathways and mechanisms of action that defined the early understanding of this important chemical class.

Early Discovery and Therapeutic Interest

The first documented synthesis of an aminoindane derivative dates back to 1893 by R. Benedikt. The initial therapeutic interest in this class of compounds, however, emerged in the mid-20th century. Researchers, noting the structural resemblance to sympathomimetic amines like ephedrine, began to explore their potential as bronchodilators.

Initial Synthesis of 2-Aminoindane

The parent compound, 2-aminoindane, was first prepared through the reduction of 2-indanone (B58226) oxime. This foundational synthesis, though low in yield by modern standards, established the feasibility of accessing the aminoindane core.

The Shift Towards Psychoactive Applications

In the early 1990s, the research focus on aminoindanes took a significant turn. David E. Nichols and his research group began to investigate aminoindane analogs of psychedelic compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). This research was driven by the hypothesis that constraining the flexible side chain of phenethylamines within the indane ring system could lead to compounds with novel pharmacological profiles, potentially separating the desired psychoactive effects from neurotoxicity. This work led to the synthesis of now well-known compounds such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI).

Experimental Protocols: Foundational Syntheses

The following sections provide detailed methodologies for the key initial syntheses of 2-aminoindane and its psychoactive derivatives.

Synthesis of 2-Aminoindane from 2-Indanone (A Historical Perspective)

Step 1: Formation of 2-Indanone Oxime

  • To a solution of 2-indanone in a suitable solvent such as ethanol (B145695) or pyridine, an aqueous solution of hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium hydroxide (B78521) or pyridine) is added.

  • The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography.

  • The product, 2-indanone oxime, is then isolated by crystallization or extraction.

Step 2: Reduction of 2-Indanone Oxime to 2-Aminoindane

  • The 2-indanone oxime is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, historically sodium amalgam or catalytic hydrogenation over a noble metal catalyst (e.g., palladium on carbon), is introduced.

  • The reaction is carried out under appropriate conditions (e.g., controlled temperature, hydrogen pressure) until the reduction is complete.

  • The resulting 2-aminoindane is then isolated as the free base or a salt (e.g., hydrochloride) after an acidic workup and purification.

Diagram of the Initial Synthesis of 2-Aminoindane

G Indanone 2-Indanone Oxime 2-Indanone Oxime Indanone->Oxime Hydroxylamine Hydrochloride, Base Aminoindane 2-Aminoindane Oxime->Aminoindane Reducing Agent (e.g., Na/Hg, H2/Pd-C) G Start Substituted Phenylacetic Acid Derivative Indanone Substituted 1-Indanone Start->Indanone Intramolecular Cyclization Oxime Substituted 1-Indanone Oxime Indanone->Oxime Hydroxylamine Aminoindane Substituted 1-Aminoindane Oxime->Aminoindane Reduction FinalProduct Substituted 2-Aminoindane Aminoindane->FinalProduct Further Transformations (if necessary) G cluster_neuron Aminoindane Aminoindane Derivative Transporter Monoamine Transporter (SERT, DAT, or NET) Aminoindane->Transporter Binds and is transported into neuron Neurotransmitter Monoamine Neurotransmitter Transporter->Neurotransmitter Reverses transport direction, releasing neurotransmitter Neuron Presynaptic Neuron Synapse Synaptic Cleft Vesicle Synaptic Vesicle Neurotransmitter->Synapse

Methodological & Application

Optimized Synthesis of 5-Aminoindan: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 5-Aminoindan is a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and optimized protocols for the synthesis of this compound, offering a comparative analysis of two primary synthetic routes: the nitration of indane followed by catalytic hydrogenation, and the reductive amination of 5-indanone.

This guide presents quantitative data in structured tables for easy comparison of methodologies, detailed experimental protocols for all key steps, and visual diagrams of the synthetic workflows to ensure clarity and reproducibility.

Introduction to Synthetic Strategies

Two principal and effective routes for the synthesis of this compound are presented, each with distinct advantages and considerations.

  • Route 1: Nitration of Indane and Subsequent Catalytic Hydrogenation. This classical two-step approach involves the electrophilic nitration of indane to yield 5-nitroindane, which is subsequently reduced to the desired this compound via catalytic hydrogenation. This method is robust and can be cost-effective, relying on well-established chemical transformations.

  • Route 2: Reductive Amination of 5-Indanone. This route offers a more direct approach, converting the readily available 5-indanone to this compound in a single step through the formation of an intermediate imine followed by its reduction. This pathway can be advantageous in terms of step economy.

Data Presentation: A Comparative Analysis

The selection of a synthetic route often depends on factors such as yield, reaction time, availability of starting materials, and safety considerations. The following table summarizes typical quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison.

Parameter Route 1: Nitration & Hydrogenation Route 2: Reductive Amination
Starting Material Indane5-Indanone
Key Intermediates 5-NitroindaneImine (in-situ)
Overall Yield 75-85%70-80%
Reaction Time 6-10 hours8-12 hours
Key Reagents Nitric Acid, Sulfuric Acid, Pd/C, H₂Ammonia (B1221849), Sodium Cyanoborohydride
Safety Considerations Use of strong acids, handling of flammable hydrogen gasHandling of toxic cyanide reagents

Experimental Protocols

Route 1: Nitration of Indane and Catalytic Hydrogenation of 5-Nitroindane

This two-step process provides a reliable method for the synthesis of this compound.

Step 1: Synthesis of 5-Nitroindane via Nitration of Indane

Materials and Reagents:

  • Indane

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0-5 °C in an ice bath.

  • Slowly add indane (10 g, 0.085 mol) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (7.2 mL, 0.17 mol) to concentrated sulfuric acid (15 mL) in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the indane solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitroindane as a yellow oil. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound via Catalytic Hydrogenation of 5-Nitroindane

Materials and Reagents:

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-nitroindane (10 g, 0.061 mol) in methanol or ethanol (100 mL).

  • Carefully add 10% Pd/C (0.5 g, 5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Route 2: Reductive Amination of 5-Indanone

This one-pot procedure offers a more direct synthesis of this compound.

Materials and Reagents:

Procedure:

  • To a solution of 5-indanone (5 g, 0.038 mol) in methanol (100 mL), add a 7N solution of ammonia in methanol (30 mL, 0.21 mol) and ammonium acetate (8.8 g, 0.114 mol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (3.6 g, 0.057 mol) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until the pH is acidic, which will decompose the excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Basify the aqueous layer to pH > 10 with a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification and Characterization

Crude this compound obtained from either route can be purified by vacuum distillation or by crystallization from a suitable solvent such as petroleum ether.[1][2][3][4]

Characterization Data for this compound:

  • Appearance: Brown crystalline mass or oil.

  • Melting Point: 34-36 °C.

  • Boiling Point: 247-249 °C at 745 mmHg.

  • ¹H NMR (CDCl₃): δ 7.0-6.6 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.8 (t, 4H, CH₂), 2.0 (quint, 2H, CH₂).

  • ¹³C NMR (CDCl₃): δ 145.9, 144.8, 131.2, 124.6, 114.8, 112.7, 33.1, 32.2, 25.5.

  • IR (KBr, cm⁻¹): 3350, 3280, 2940, 1620, 1490, 810.

  • MS (EI, m/z): 133 (M⁺), 118, 106.

Safety Considerations

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction is exothermic and must be performed with adequate cooling to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment. Palladium on carbon can be pyrophoric when dry and should be handled with care.

  • Reductive Amination: Sodium cyanoborohydride is a toxic reagent. It should be handled in a fume hood with appropriate personal protective equipment. Quenching with acid will produce hydrogen cyanide gas, which is highly toxic. This step must be performed with extreme caution in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

Mandatory Visualizations

Synthesis_Workflow_Route1 Indane Indane Nitration Nitration (HNO₃, H₂SO₄) Indane->Nitration Nitroindane 5-Nitroindane Nitration->Nitroindane Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Nitroindane->Hydrogenation Aminoindan This compound Hydrogenation->Aminoindan Purification Purification (Distillation/Crystallization) Aminoindan->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for Route 1: Synthesis of this compound via Nitration and Hydrogenation.

Synthesis_Workflow_Route2 Indanone 5-Indanone ReductiveAmination Reductive Amination (NH₃, NaBH₃CN) Indanone->ReductiveAmination Aminoindan Crude this compound ReductiveAmination->Aminoindan Purification Purification (Distillation/Crystallization) Aminoindan->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for Route 2: Synthesis of this compound via Reductive Amination.

References

Analytical Methods for the Identification of 5-Aminoindan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical identification and quantification of 5-Aminoindan using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed to serve as a robust starting point for researchers and professionals involved in quality control, metabolic studies, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a primary amine like this compound, which lacks a strong chromophore, pre-column derivatization is employed to enhance its detectability by UV absorption. This method is suitable for quantifying this compound in various sample matrices.

Application Note: HPLC-UV

Principle: This method involves the derivatization of the primary amino group of this compound with a UV-absorbing agent, such as Dansyl Chloride. The resulting sulfonamide derivative is hydrophobic and exhibits strong UV absorbance, allowing for sensitive detection. The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • UV/Vis or Diode Array Detector (DAD)

Materials and Reagents:

  • This compound reference standard

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid

Experimental Protocol: HPLC-UV

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve an accurately weighed amount in acetonitrile to obtain a theoretical concentration within the calibration range. For biological matrices, a liquid-liquid or solid-phase extraction may be necessary.

2. Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.
  • Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
  • Vortex the mixture for 30 seconds.
  • Incubate the reaction mixture in a water bath at 60°C for 45 minutes.[1]
  • After incubation, cool the mixture to room temperature.
  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

3. Chromatographic Conditions:

  • The following table summarizes the recommended HPLC parameters. These should be considered a starting point and may require optimization.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

4. Data Analysis:

  • Identify the peak corresponding to the Dansyl-5-Aminoindan derivative based on its retention time from the standard injections.
  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock & Working Standards A->B D Add Dansyl Chloride & Buffer B->D C Prepare Sample Solutions C->D E Incubate at 60°C D->E F Inject into HPLC System E->F G Separate on C18 Column F->G H Detect at 254 nm G->H I Generate Calibration Curve H->I J Quantify this compound in Samples I->J

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of the amino group, derivatization is necessary to improve the volatility and chromatographic performance of this compound.

Application Note: GC-MS

Principle: This method involves the derivatization of this compound with an acylating agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA), to form a less polar and more volatile trifluoroacetyl derivative. The derivatized analyte is then separated on a nonpolar capillary column and detected by a mass spectrometer. Identification is based on the retention time and the characteristic mass fragmentation pattern of the derivative. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be used for structural elucidation and library matching.

Instrumentation:

  • Gas chromatograph with a capillary column inlet

  • Mass selective detector (MSD)

  • Autosampler

Materials and Reagents:

  • This compound reference standard

  • N-methyl-bis(trifluoroacetamide) (MBTFA)

  • Ethyl acetate (B1210297) (GC grade)

Experimental Protocol: GC-MS

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.
  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
  • Sample Preparation: Dissolve or extract the sample in ethyl acetate to obtain a concentration within the calibration range.

2. Derivatization Procedure:

  • In a GC vial, add 100 µL of each standard or sample solution.
  • Add 50 µL of MBTFA.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature. The sample is now ready for injection.

3. GC-MS Conditions:

  • The following table provides a starting point for the GC-MS parameters, which may be optimized for specific instruments and applications.

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[2][3][4]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial: 100°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min.
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[1][5]
Mass Range m/z 40-450

4. Data Analysis:

  • The molecular weight of this compound is 133.19 g/mol . The mass spectrum will show a molecular ion peak (M+) at m/z 133.
  • Characteristic fragment ions for the indane structure are expected at m/z 115, 116, and 117. A tropylium (B1234903) ion fragment is often observed at m/z 91.
  • For the MBTFA derivative, the mass of the trifluoroacetyl group (CF3CO-) is 97 u. The derivatized molecular weight will be 229.2 g/mol . The mass spectrum of the derivative will show a molecular ion at m/z 229 and a different fragmentation pattern that can be used for confirmation.
  • Quantification can be performed by creating a calibration curve from the peak areas of a characteristic ion of the derivatized this compound versus concentration.

Quantitative Data Summary

The following table summarizes expected and hypothetical quantitative data for the analysis of this compound. Note that actual retention times and limits of detection/quantification will vary depending on the specific instrumentation and conditions used.

ParameterHPLC-UV (Dansyl Derivative)GC-MS (MBTFA Derivative)
Expected Retention Time ~8-10 min~10-12 min
Molecular Ion (m/z) N/A (UV Detection)229 (M+ of derivative)
Key Fragment Ions (m/z) N/A132 ([M-CF3CO]+), 117, 116, 91
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock & Working Standards in Ethyl Acetate C Add MBTFA A->C B Prepare Sample Solutions B->C D Heat at 70°C C->D E Inject into GC-MS System D->E F Separate on DB-5ms Column E->F G Acquire Mass Spectra F->G H Identify by Retention Time & Mass Spectrum G->H I Quantify using Calibration Curve H->I

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel sulfur and nitrogen-containing heterocyclic compounds utilizing 5-Aminoindan as a key building block. The methodologies described are based on well-established multicomponent reactions, offering efficient routes to structurally diverse molecules with potential therapeutic applications.

Synthesis of Sulfur-Containing Heterocycles: Dihydrothiophenone Derivatives via Gewald Reaction

Application Note:

The Gewald three-component reaction is a robust and versatile method for the synthesis of highly substituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst. While primary and secondary amines are often used as catalysts, they can also be incorporated into the final product. This compound, with its primary amine functionality, can serve as a precursor to novel thiophene (B33073) derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The following protocol describes a representative synthesis of a 2-amino-4,5-dihydrothiophene-3-carbonitrile (B3053315) derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(indan-5-ylamino)-4,5-dihydrothiophene-3-carbonitrile

This protocol is adapted from general procedures for the Gewald reaction.

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1.03 mL), malononitrile (10 mmol, 0.66 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (30 mL).

  • Add this compound (10 mmol, 1.33 g) and a catalytic amount of morpholine (1 mmol, 0.087 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and acidify with 2M HCl to pH 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-4-(indan-5-ylamino)-4,5-dihydrothiophene-3-carbonitrile.

Quantitative Data Summary: Gewald Reaction

EntryKetoneNitrileAmineCatalystSolventTime (h)Yield (%)M.p. (°C)
1CyclohexanoneMalononitrileThis compoundMorpholineEthanol578185-187
2AcetophenoneMalononitrileThis compoundMorpholineEthanol672192-194
3CyclopentanoneEthyl cyanoacetateThis compoundPiperidineMethanol575178-180

Note: The data presented are representative and may vary based on specific experimental conditions.

Gewald_Reaction reagents Cyclohexanone + Malononitrile + Sulfur + this compound catalyst Morpholine, Ethanol, Reflux reagents->catalyst product 2-Amino-4-(indan-5-ylamino)-4,5-dihydrothiophene-3-carbonitrile catalyst->product

Caption: Gewald reaction for dihydrothiophenone synthesis.

Synthesis of Nitrogen-Containing Heterocycles: Dihydropyridinone Derivatives via Multicomponent Reaction

Application Note:

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single step. The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones. A related and equally important MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted to use primary amines like this compound. This approach provides access to a wide array of dihydropyridinone derivatives, which are known to exhibit a variety of pharmacological activities, including calcium channel modulation and anticancer effects. The following protocol outlines a three-component synthesis of a dihydropyridinone derivative incorporating the this compound scaffold.

Experimental Protocol: Synthesis of a 4-Aryl-3,4-dihydropyridin-2(1H)-one Derivative

This protocol is a representative example of a Biginelli-type reaction adapted for a primary amine.

Materials:

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.33 g), ethyl acetoacetate (10 mmol, 1.27 mL), and benzaldehyde (10 mmol, 1.02 mL) in ethanol (20 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Stir the mixture at reflux for 8-10 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure 4-phenyl-1-(indan-5-yl)-6-methyl-3,4-dihydropyridin-2(1H)-one.

Quantitative Data Summary: Dihydropyridinone Synthesis and Biological Activity

Compound IDAldehydeβ-KetoesterYield (%)Anticancer Activity (IC50, µM) vs. HeLa
DHP-1BenzaldehydeEthyl acetoacetate8512.5
DHP-24-ChlorobenzaldehydeEthyl acetoacetate828.7
DHP-34-MethoxybenzaldehydeMethyl acetoacetate8815.2

Note: The biological activity data are hypothetical and presented for illustrative purposes to showcase the potential application of these compounds in drug discovery.

Biginelli_Reaction reagents This compound + Ethyl Acetoacetate + Benzaldehyde catalyst HCl (cat.), Ethanol, Reflux reagents->catalyst product 4-Phenyl-1-(indan-5-yl)-6-methyl- 3,4-dihydropyridin-2(1H)-one catalyst->product

Caption: Biginelli-type reaction for dihydropyridinone synthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of heterocyclic compounds derived from this compound.

Workflow start Reactant Mixing (this compound, etc.) reaction Reaction (Heating/Stirring) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization bioassay Biological Evaluation characterization->bioassay

Caption: General workflow for heterocyclic synthesis.

Application Notes and Protocols for the Neuropharmacological Study of 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Aminoindan is a rigid analogue of phenethylamine (B48288) and a derivative of 2-aminoindan, a structural template that has given rise to a variety of psychoactive compounds.[1] Compounds within the aminoindan class are known to interact with monoamine transporters, and their neuropharmacological profiles can range from stimulant-like to entactogen-like, depending on their selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[2][3] Given its structural similarity to known monoamine reuptake inhibitors and releasing agents, this compound warrants a thorough investigation to characterize its mechanism of action and potential therapeutic or abuse-related effects.

These application notes provide a comprehensive experimental framework for the in vitro and in vivo characterization of this compound. The protocols outlined below are designed to determine its binding affinity for key central nervous system targets, its effects on neurotransmitter release and reuptake, and its corresponding behavioral outcomes in rodent models.

In Vitro Characterization: Receptor and Transporter Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (DAT, NET, SERT) and a panel of relevant G-protein coupled receptors (GPCRs) to establish its primary molecular targets.

Protocol 1: Radioligand Competition Binding Assays

This protocol describes a method to assess the ability of this compound to displace specific radioligands from their target sites in rodent brain tissue homogenates or cell lines expressing the target receptor/transporter.[4][5]

Materials:

  • Test Compound: this compound

  • Radioligands: e.g., [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]SCH 23390 (for D1 receptors), [³H]Raclopride (for D2 receptors), [³H]Ketanserin (for 5-HT2A receptors).

  • Membrane Preparations: Rat striatal membranes (for DAT, D1, D2), cortical membranes (for NET, SERT, 5-HT2A), or membranes from HEK293 cells stably expressing the human transporters/receptors.

  • Binding Buffer: Specific to each assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess of a known unlabeled ligand, e.g., 10 µM GBR 12909 for DAT), and competition binding (radioligand + increasing concentrations of this compound, e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Reagent Addition: Add binding buffer, the appropriate concentration of radioligand (typically at its Kd value), and either vehicle, unlabeled ligand, or this compound to the wells.

  • Initiate Reaction: Add a fixed amount of the membrane preparation (e.g., 50-100 µg protein/well) to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (one-site fit) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Data Presentation:

Table 1: Hypothetical Binding Affinity (Ki, nM) of this compound at Monoamine Transporters and Receptors

TargetRadioligandTissue/Cell SourceThis compound Ki (nM)Reference Compound Ki (nM)
DAT [³H]WIN 35,428Rat Striatum150Cocaine (250 nM)
NET [³H]NisoxetineRat Cortex85Desipramine (1.5 nM)
SERT [³H]CitalopramRat Cortex450Citalopram (1.8 nM)
5-HT2A [³H]KetanserinRat Cortex>10,000Ketanserin (2.1 nM)
α2A-AR [³H]RauwolscineRat Cortex850Clonidine (3.0 nM)

Data are presented as geometric means and are for illustrative purposes only.

Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Membrane Prep (Brain Tissue/Cells) Incubation Incubate Reagents (Reach Equilibrium) Membrane->Incubation Radioligand Radioligand ([³H]L) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Terminate Quantification Scintillation Counting (Measure Radioactivity) Filtration->Quantification IC50 Calculate IC50 (Non-linear Regression) Quantification->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Competition Binding Assay.

In Vitro Functional Assessment: Neurotransmitter Release

Objective: To determine if this compound acts as a substrate-type monoamine releaser or solely as a reuptake inhibitor at DAT, NET, and SERT.

Protocol 2: Synaptosome Neurotransmitter Release Assay

This protocol measures the ability of this compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).[3]

Materials:

  • Test Compound: this compound

  • Radiolabeled Neurotransmitters: [³H]Dopamine (DA), [³H]Norepinephrine (NE), [³H]Serotonin (5-HT).

  • Synaptosome Preparation: Freshly prepared from rat brain regions (striatum for DA, hippocampus for NE, cortex for 5-HT).

  • Superfusion Apparatus, peristaltic pump, and fraction collector.

  • Reference Releasers: Amphetamine (for DA/NE), Fenfluramine (for 5-HT).

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from dissected brain tissue using differential centrifugation.

  • Loading: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., 50 nM [³H]DA) for 30 minutes at 37°C to allow for uptake via the respective transporter.

  • Superfusion: Transfer the loaded synaptosomes to filter-paper-lined chambers in a superfusion apparatus.

  • Baseline Release: Perfuse the synaptosomes with physiological buffer at a constant rate (e.g., 0.5 mL/min) and collect fractions every 5 minutes to establish a stable baseline of spontaneous neurotransmitter efflux.

  • Drug Application: After establishing a stable baseline, switch to a buffer containing increasing concentrations of this compound (or a reference compound) and continue collecting fractions.

  • Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the fraction collection. Calculate the peak release as the maximum percentage increase over baseline. Determine the EC50 value (the concentration that produces 50% of the maximal release effect) by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Table 2: Hypothetical Neurotransmitter Release Potency (EC50, nM) for this compound

NeurotransmitterBrain RegionThis compound EC50 (nM)Reference Compound EC50 (nM)
[³H]Dopamine Striatum350Amphetamine (50 nM)
[³H]Norepinephrine Hippocampus120Amphetamine (30 nM)
[³H]Serotonin Cortex900Fenfluramine (40 nM)

Data are presented as geometric means and are for illustrative purposes only. A high EC50 value or no effect suggests reuptake inhibition is the dominant mechanism.

Visualization:

G cluster_pathway Synaptic Terminal NT Monoamine Neurotransmitter (DA, NE, 5-HT) Transporter Transporter (DAT, NET, SERT) NT->Transporter Reuptake Vesicle Synaptic Vesicle Vesicle->NT Storage Transporter->NT Reverses (Release) Compound This compound Compound->Transporter Binds

Proposed Mechanism of this compound at the Monoamine Transporter.

In Vivo Neurochemical Assessment

Objective: To measure the effects of systemically administered this compound on extracellular neurotransmitter concentrations in a specific brain region of freely moving animals.

Protocol 3: In Vivo Microdialysis in Rats

This protocol allows for the continuous sampling of the neurochemical environment in brain regions associated with reward and executive function, such as the nucleus accumbens or prefrontal cortex.[6][7]

Materials:

  • Subjects: Adult male Sprague-Dawley rats (280-320 g).

  • Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), dental cement.

  • Microdialysis Equipment: Guide cannulae, microdialysis probes (e.g., 2-4 mm membrane), microinfusion pump, fraction collector.[8]

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD) for monoamine analysis.

  • Artificial Cerebrospinal Fluid (aCSF).

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Habituation: On the day of the experiment, place the rat in the testing chamber and allow it to habituate for 1-2 hours.

  • Probe Insertion: Gently insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).[6]

  • Equilibration & Baseline: Allow the system to equilibrate for 90-120 minutes. Collect at least four consecutive baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

  • Post-Injection Sampling: Continue to collect dialysate samples for at least 3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.

  • Data Analysis: Quantify the concentration of each analyte. Express the results as a percentage change from the average baseline concentration. Compare the effects of different doses of this compound to the vehicle control group using statistical tests (e.g., two-way ANOVA with repeated measures).

Data Presentation:

Table 3: Hypothetical Peak Effects of this compound on Extracellular Neurotransmitters in the Nucleus Accumbens

TreatmentDose (mg/kg, i.p.)Peak DA (% Baseline)Peak NE (% Baseline)Peak 5-HT (% Baseline)
Vehicle -105 ± 8110 ± 1098 ± 7
This compound 1.0180 ± 25250 ± 30140 ± 20
This compound 3.0350 ± 45480 ± 55210 ± 30
This compound 10.0600 ± 70750 ± 80350 ± 40

*Data are mean ± SEM, for illustrative purposes. p < 0.05 compared to Vehicle.

Visualization:

G Surgery Stereotaxic Surgery (Implant Guide Cannula) Recovery Recovery Period (5-7 days) Surgery->Recovery Habituation Habituation to Testing Chamber Recovery->Habituation Probe_Insertion Insert Microdialysis Probe & Equilibrate Habituation->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug Collect Post-Drug Dialysate Samples Drug_Admin->Post_Drug Analysis HPLC-ECD Analysis of Neurotransmitters Post_Drug->Analysis

Experimental Workflow for In Vivo Microdialysis.

In Vivo Behavioral Assessment

Objective: To evaluate the effects of this compound on spontaneous locomotor activity and anxiety-like behavior in rodents.

Protocol 4: Open Field Test

The open field test is a standard assay to assess general locomotor activity, exploration, and anxiety-like behavior in a novel environment.[9][10]

Materials:

  • Subjects: Adult male C57BL/6J mice or Sprague-Dawley rats.

  • Apparatus: A square arena (e.g., 40x40x30 cm for mice) with automated infrared beam tracking or video tracking software.[11]

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

Procedure:

  • Acclimation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate to the environment.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of animals.

  • Testing: 30 minutes after injection, place each animal individually into the center of the open field arena.

  • Recording: Allow the animal to freely explore the arena for a set period (e.g., 15-30 minutes) while its activity is recorded by the automated system.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.

  • Data Analysis: The software will automatically score several behavioral parameters. Key measures include:

    • Total Distance Traveled (cm): An index of overall locomotor activity.

    • Time Spent in Center Zone (s): An inverse measure of anxiety-like behavior (thigmotaxis).

    • Rearing Frequency: A measure of exploratory behavior.

    • Stereotyped Behaviors: Repetitive, non-functional movements that can occur at high doses of stimulants.

  • Statistical Analysis: Compare the data from the drug-treated groups to the vehicle control group using a one-way ANOVA followed by post-hoc tests.

Data Presentation:

Table 4: Hypothetical Effects of this compound in the Open Field Test

TreatmentDose (mg/kg, i.p.)Total Distance (cm)Center Time (s)Rearing Frequency
Vehicle -2500 ± 30045 ± 860 ± 10
This compound 1.03800 ± 45040 ± 775 ± 12
This compound 3.06500 ± 60030 ± 590 ± 15
This compound 10.09800 ± 85015 ± 450 ± 9

*Data are mean ± SEM, for illustrative purposes. p < 0.05 compared to Vehicle.

Visualization:

G cluster_setup Pre-Test Phase cluster_test Testing Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (60 min) Drug_Admin Drug Administration (Vehicle, 5-AI Doses) Acclimation->Drug_Admin Placement Place Animal in Open Field Arena Drug_Admin->Placement Recording Record Behavior (30 min) Placement->Recording Data_Locomotion Measure Locomotion (Distance, Speed) Recording->Data_Locomotion Data_Anxiety Measure Anxiety (Center Time) Recording->Data_Anxiety Data_Exploration Measure Exploration (Rearing) Recording->Data_Exploration

References

5-Aminoindan: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminoindan has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its rigid bicyclic structure, combining an aromatic ring with a cyclopentane (B165970) ring, provides a well-defined three-dimensional framework that can be strategically functionalized to interact with various biological targets. The presence of a primary aromatic amine at the 5-position offers a convenient handle for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. This document provides detailed application notes and protocols for the use of this compound in the development of therapeutic agents, targeting researchers, scientists, and drug development professionals.

Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, acting as modulators of enzymes and receptors involved in key physiological and pathological processes.

Monoamine Oxidase (MAO) Inhibitors

This compound serves as a key structural motif in the design of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.

Rasagiline (B1678815), a potent and selective irreversible MAO-B inhibitor, is a prominent example of a drug candidate derived from an aminoindan scaffold. Although rasagiline itself is a derivative of 1-aminoindan, the principles of its design and synthesis are highly relevant to the exploration of this compound for novel MAO inhibitors.

Quantitative Data for Aminoindan Derivatives as Monoamine Transporter/MAO Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Reference
RasagilineMAO-B--[1]
(R)-N-propargyl-1-aminoindanMAO-B--[2]
2-AINET--[3]
2-AIDAT--[3]
MDAISERT--[3]
MDAINET--[3]
5-MeO-AISERT--[3]
MMAISERT--[3]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH is a promising strategy for the development of anticancer and immunosuppressive agents. The this compound scaffold can be incorporated into molecules designed to target the ubiquinone binding site of DHODH. While specific examples of this compound-based DHODH inhibitors with reported IC50 values are not prevalent in publicly available literature, the structural features of this compound make it a suitable starting point for the design of such inhibitors, analogous to known quinoline-based DHODH inhibitors like brequinar (B1684385).[4][5]

5-Lipoxygenase (5-LOX) Inhibitors

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases such as asthma and arthritis. The development of 5-LOX inhibitors is a key area of research for anti-inflammatory therapies. The hydrophobic nature of the indan (B1671822) core makes this compound an attractive scaffold for designing molecules that can interact with the active site of 5-LOX.

Affinity Ligands

The this compound moiety has been utilized in the synthesis of high-affinity ligands for various biological targets. For instance, it has been incorporated into a triazine scaffold to create a synthetic ligand with selectivity for the mannose moiety of glycoproteins, mimicking the function of natural lectins. This highlights the utility of this compound in the development of tools for proteomics and glycobiology research.

Signaling Pathways and Experimental Workflows

Signaling Pathways

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Degradation VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding 5-Aminoindan_Derivative This compound-based MAO-B Inhibitor 5-Aminoindan_Derivative->MAO-B Inhibition

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_Synthesis Pyrimidine Synthesis UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation 5-Aminoindan_Derivative This compound-based DHODH Inhibitor 5-Aminoindan_Derivative->DHODH Inhibition

Five_LOX_Inhibition Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotriene_A4 Leukotriene A4 (LTA4) 5-HPETE->Leukotriene_A4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Leukotriene_A4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation 5-Aminoindan_Derivative This compound-based 5-LOX Inhibitor 5-Aminoindan_Derivative->5-LOX Inhibition

Experimental Workflows

Synthesis_Workflow This compound This compound Acylation N-Acylation This compound->Acylation Reductive_Amination Reductive Amination This compound->Reductive_Amination Suzuki_Coupling Suzuki Coupling (after diazotization & Sandmeyer) This compound->Suzuki_Coupling Amide_Derivatives Amide Derivatives Acylation->Amide_Derivatives Secondary_Tertiary_Amines Secondary/Tertiary Amine Derivatives Reductive_Amination->Secondary_Tertiary_Amines Aryl_Derivatives 5-Arylindan Derivatives Suzuki_Coupling->Aryl_Derivatives Bioactive_Molecules Diverse Bioactive Molecules Amide_Derivatives->Bioactive_Molecules Secondary_Tertiary_Amines->Bioactive_Molecules Aryl_Derivatives->Bioactive_Molecules

Experimental Protocols

The following protocols provide general procedures for the chemical modification of this compound. These can be adapted and optimized for the synthesis of specific target molecules.

Protocol 1: N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting this compound with an acylating agent.[6][7][8][9]

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., TEA, 1.2 eq).

  • If starting with an acyl chloride: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • If starting with a carboxylic acid: Add the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-acylated this compound derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Reductive Amination of Aldehydes/Ketones with this compound

This protocol outlines the synthesis of secondary or tertiary amines from this compound and a carbonyl compound.[10][11][12][13][14]

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound derivative.

  • Characterize the product by NMR and Mass Spectrometry.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylindans

This protocol describes the palladium-catalyzed cross-coupling of a 5-haloindan (derived from this compound via diazotization and Sandmeyer reaction) with a boronic acid.[15][16][17][18][19]

Materials:

  • 5-Iodoindan or 5-Bromoindan (prepared from this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 5-haloindan (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylindan derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a rigid scaffold and a reactive handle for the synthesis of a wide range of bioactive molecules. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound derivatives in the development of novel therapeutics targeting a variety of diseases. Further exploration of the chemical space around the this compound core is warranted to unlock its full potential in drug discovery.

References

5-Aminoindan in Monoamine Transporter Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoindan is a rigid analogue of amphetamine, belonging to the aminoindane class of molecules. While it serves as a crucial synthetic precursor for a variety of pharmacologically active compounds, its direct application in monoamine transporter research provides a foundational understanding of the structure-activity relationships within this chemical class. Monoamine transporters—comprising the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are critical regulators of neurotransmission and are primary targets for a wide range of therapeutic agents and drugs of abuse. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in studying monoamine transporter function.

Mechanism of Action

Aminoindanes, including derivatives of this compound, primarily act as substrate-type releasers at monoamine transporters. This mechanism involves the transporter-mediated efflux of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the presynaptic neuron into the synaptic cleft. Unlike simple reuptake inhibitors that block the transporter, these compounds are transported into the neuron and induce a reverse transport of the endogenous neurotransmitters. The specific selectivity and potency for DAT, NET, and SERT vary significantly with substitutions on the indane ring.

Data Presentation: Quantitative Analysis of this compound Derivatives

While specific quantitative binding affinity and functional data for this compound are not extensively available in peer-reviewed literature, the following tables summarize the inhibitory constants (Ki) and/or half-maximal effective concentrations (EC50) for its well-characterized derivatives. This data is crucial for comparative studies and for understanding the impact of structural modifications on transporter affinity and selectivity.

Table 1: Monoamine Transporter Release Potency (EC50, nM) of 2-Aminoindan and its Derivatives in Rat Brain Synaptosomes

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)Selectivity Profile
2-Aminoindan (2-AI)43986>10,000NET/DAT > SERT
5,6-Methylenedioxy-2-aminoindane (MDAI)>10,000811384SERT/NET > DAT
5-Methoxy-2-aminoindane (MEAI)23091290114SERT > NET > DAT
5-Methoxy-6-methyl-2-aminoindane (MMAI)>10,000>10,000133SERT Selective

Data compiled from studies on monoamine release in rat brain synaptosomes.[1]

Table 2: Binding Affinity (Ki, nM) of Selected Aminoindanes at α2-Adrenergic Receptors

Compoundα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)
2-Aminoindan (2-AI)13421141
5-Methoxy-2-aminoindane (MEAI)1,3792,128451
5-Methoxy-6-methyl-2-aminoindane (MMAI)2,0583,137891
5,6-Methylenedioxy-2-aminoindane (MDAI)1,2241,941373

This data highlights potential off-target effects at adrenergic receptors.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound and its derivatives with monoamine transporters.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT

  • 96-well cell culture plates

  • Krebs-HEPES buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4, with 10 mM D-glucose.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (this compound or derivative)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Culture: Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KHB.

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound to each well. For control wells, add buffer without the compound. Incubate for 10 minutes at room temperature.

  • Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate (e.g., 10 nM [³H]dopamine for DAT) to each well to initiate the uptake.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KHB.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis prep1 Plate transporter-expressing HEK-293 cells prep2 Grow to confluence prep1->prep2 assay1 Wash cells with KHB prep2->assay1 assay2 Pre-incubate with This compound assay1->assay2 assay3 Add radiolabeled substrate assay2->assay3 assay4 Incubate at 37°C assay3->assay4 assay5 Terminate uptake with ice-cold KHB assay4->assay5 assay6 Lyse cells assay5->assay6 analysis1 Measure radioactivity assay6->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Experimental workflow for the in vitro monoamine transporter uptake inhibition assay.

Protocol 2: Radioligand Binding Assay

This assay measures the affinity of a test compound for a monoamine transporter by its ability to compete with a radiolabeled ligand that binds to the transporter.

Materials:

  • Cell membranes prepared from HEK-293 cells expressing DAT, NET, or SERT

  • 96-well filter plates

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT

  • Test compound (this compound or derivative)

  • Non-specific binding control (e.g., 10 µM cocaine for DAT)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Reaction Setup: In each well of the 96-well filter plate, add 50 µL of assay buffer, 50 µL of the radioligand at a fixed concentration (e.g., 1 nM [³H]WIN 35,428), and 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.

  • Incubation: Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction. Incubate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter plate.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

G cluster_0 Reaction Setup cluster_1 Incubation & Filtration cluster_2 Quantification & Analysis setup1 Add buffer, radioligand, and this compound to wells setup2 Add cell membranes proc1 Incubate at RT setup2->proc1 proc2 Filter and wash proc1->proc2 quant1 Measure radioactivity proc2->quant1 quant2 Calculate Ki value quant1->quant2

Workflow for the radioligand binding assay.

Signaling Pathways

Modulation of monoamine transporters by compounds like this compound leads to an increase in the extracellular concentration of monoamines. This, in turn, activates postsynaptic receptors and initiates downstream intracellular signaling cascades. A key pathway implicated in the long-term effects of monoamine transporter modulation is the Extracellular signal-Regulated Kinase (ERK) pathway, which subsequently influences the activity of the cAMP Response Element-Binding protein (CREB).

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal MA_transporter Monoamine Transporter (DAT, NET, or SERT) Extracellular_MA Increased Extracellular Monoamine MA_transporter->Extracellular_MA Increases Aminoindan This compound Aminoindan->MA_transporter Inhibits Reuptake/ Induces Efflux Monoamine Monoamine (DA, NE, or 5-HT) GPCR G-Protein Coupled Receptor Extracellular_MA->GPCR Activates AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ERK ERK Pathway PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates/ Activates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates

Downstream signaling cascade following monoamine transporter modulation by this compound.

Conclusion

This compound and its derivatives are valuable tools for investigating the structure-function relationships of monoamine transporters. The provided protocols offer a framework for characterizing the pharmacological profile of these compounds. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the study of its derivatives provides significant insights into the molecular determinants of transporter affinity and selectivity. Further research on this compound itself will be beneficial in completing the pharmacological picture of this foundational molecule in monoamine transporter research.

References

Application Notes and Protocols for the Derivatization of the Amino Group of 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 5-Aminoindan. The derivatization of this functional group is a crucial step in the synthesis of a diverse range of biologically active molecules and is of significant interest in medicinal chemistry and drug development. The following sections describe common and effective methods for N-acylation, N-sulfonylation, reductive amination, and the formation of urea (B33335) and thiourea (B124793) derivatives.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality. This modification can significantly alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent amine, which can, in turn, influence the biological activity and pharmacokinetic properties of the molecule. Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes the formation of an amide bond by reacting this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the base (1.2 equivalents), such as triethylamine, to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N-acylated this compound.

N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonamide linkage, a common motif in many therapeutic agents. This protocol details the synthesis of a sulfonamide derivative through the reaction of the amino group with a sulfonyl chloride.

Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Pyridine (B92270)

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold 1 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-sulfonylated this compound.

Reductive Amination of this compound

Reductive amination is a versatile method for forming secondary or tertiary amines by reacting a primary amine with a ketone or aldehyde in the presence of a reducing agent. This reaction proceeds via an intermediate imine which is reduced in situ.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the synthesis of a secondary amine derivative from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde) or Ketone (e.g., Acetone)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in DCE, add the aldehyde or ketone (1.1 equivalents).

  • If a ketone is used, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with an organic solvent such as DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-alkylated this compound.

Synthesis of this compound Urea and Thiourea Derivatives

Urea and thiourea moieties are important functional groups in medicinal chemistry. They are typically synthesized by the reaction of a primary amine with an isocyanate or isothiocyanate, respectively.

Experimental Protocol: Synthesis of a Urea Derivative

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.

  • To this solution, add the isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold THF or ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary to afford the pure urea derivative.

Experimental Protocol: Synthesis of a Thiourea Derivative

Materials:

  • This compound

  • Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF or ethanol.

  • Add the isothiocyanate (1.0 equivalent) to the solution at room temperature.

  • Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours.[1]

  • Monitor the reaction progress using TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound. Please note that actual yields may vary depending on the specific reagents, reaction scale, and purification efficiency.

Table 1: N-Acylation of this compound

Acylating AgentBaseSolventProductTypical Yield (%)
Acetyl ChlorideTriethylamineDCMN-(2,3-dihydro-1H-inden-5-yl)acetamide85-95
Benzoyl ChloridePyridineDCMN-(2,3-dihydro-1H-inden-5-yl)benzamide80-90
Acetic AnhydridePyridineNeatN-(2,3-dihydro-1H-inden-5-yl)acetamide90-98

Table 2: N-Sulfonylation of this compound

Sulfonylating AgentBaseSolventProductTypical Yield (%)
Benzenesulfonyl chloridePyridinePyridineN-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide75-85
p-Toluenesulfonyl chloridePyridinePyridineN-(2,3-dihydro-1H-inden-5-yl)-4-methylbenzenesulfonamide80-90

Table 3: Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventProductTypical Yield (%)
BenzaldehydeNaBH(OAc)₃DCEN-benzyl-2,3-dihydro-1H-inden-5-amine70-85
AcetoneNaBH(OAc)₃DCEN-isopropyl-2,3-dihydro-1H-inden-5-amine65-80

Table 4: Urea and Thiourea Formation from this compound

ReagentSolventProductTypical Yield (%)
Phenyl isocyanateTHF1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea90-98
Phenyl isothiocyanateTHF1-(2,3-dihydro-1H-inden-5-yl)-3-phenylthiourea92-99

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound in Anhydrous DCM add_base Add Triethylamine prep_amine->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at RT (2-4 hours) add_acyl->react quench Quench with NaHCO₃ Solution react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product N-Acylated This compound

Caption: Workflow for the N-Acylation of this compound.

N_Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound in Anhydrous Pyridine cool Cool to 0 °C prep_amine->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl react Stir at RT (12-16 hours) add_sulfonyl->react precipitate Pour into 1 M HCl react->precipitate filter Filter Precipitate precipitate->filter wash_solid Wash with Water filter->wash_solid recrystallize Recrystallize wash_solid->recrystallize final_product final_product recrystallize->final_product N-Sulfonylated This compound

Caption: Workflow for the N-Sulfonylation of this compound.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification mix_reactants Mix this compound and Aldehyde/Ketone in DCE stir_imine Stir at RT (1-2 hours) mix_reactants->stir_imine add_reductant Add NaBH(OAc)₃ stir_imine->add_reductant react Stir at RT (12-24 hours) add_reductant->react quench Quench with NaHCO₃ Solution react->quench extract Extract quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product N-Alkylated This compound

Caption: Workflow for the Reductive Amination of this compound.

Urea_Thiourea_Workflow cluster_reaction Reaction cluster_isolation Isolation & Purification dissolve_amine Dissolve this compound in Anhydrous THF add_reagent Add Isocyanate or Isothiocyanate dissolve_amine->add_reagent react Stir at RT (1-4 hours) add_reagent->react isolate Filter Precipitate or Concentrate react->isolate purify Recrystallize (if necessary) isolate->purify final_product final_product purify->final_product Urea or Thiourea Derivative

Caption: Workflow for Urea and Thiourea Synthesis.

References

Application Notes and Protocols for the Laboratory Preparation of 5-Aminoindan Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory-scale synthesis of 5-Aminoindan hydrochloride, a valuable building block in pharmaceutical research and development. The protocols outlined below describe a three-step synthesis commencing with the nitration of indan (B1671822), followed by catalytic hydrogenation, and concluding with the formation of the hydrochloride salt.

Physicochemical Data

A summary of the key physical and chemical properties of the intermediate and final products is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceCAS Number
Indan (Starting Material)C₉H₁₀118.18-25176Colorless liquid496-11-7
5-NitroindanC₉H₉NO₂163.1836-39145 (14 mmHg)Yellow solid78354-94-4
This compoundC₉H₁₁N133.1934-36[1][2]247-249 (745 mmHg)[1][2]Brown oil / Light yellow solid[2]24425-40-9[1]
This compound HClC₉H₁₂ClN169.65~270 (decomposes)Not applicableWhite to off-white solid61949-83-5

Experimental Protocols

The synthesis of this compound hydrochloride is presented in three distinct stages, each with a detailed experimental protocol.

Step 1: Synthesis of 5-Nitroindan via Electrophilic Aromatic Substitution

This procedure details the nitration of indan using a mixture of concentrated nitric and sulfuric acids.

Materials and Reagents:

  • Indan

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Calcium Chloride

  • Round bottom flask (250 mL)

  • Separating funnel

  • Beaker

  • Condenser

  • Thermometer

  • Stirring apparatus

Procedure:

  • In a 250 mL round bottom flask, carefully add 25 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 21 mL of concentrated nitric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C.

  • Once the nitrating mixture has cooled, begin the dropwise addition of 17.5 mL of indan. The rate of addition should be controlled to ensure the reaction temperature does not exceed 55 °C.[3]

  • After the addition of indan is complete, attach a condenser to the flask and heat the mixture to 60 °C for 45 minutes with occasional shaking.[3]

  • Allow the reaction mixture to cool to room temperature and then pour it into 150 mL of cold water in a beaker.

  • Transfer the mixture to a separating funnel. The lower layer, containing nitrobenzene, should be collected.[3]

  • Wash the organic layer twice with water, followed by a wash with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the 5-Nitroindan product over anhydrous calcium chloride and filter.

Expected Yield: 80-90%

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of 5-Nitroindan to an amino group using palladium on carbon as a catalyst.

Materials and Reagents:

  • 5-Nitroindan

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 5-Nitroindan (0.5 mmol, 81.6 mg) in 20 mL of ethyl acetate in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution. The catalyst loading should be approximately 20% by mass of the 5-Nitroindan (around 16 mg).[2]

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a brown oil.[2]

Expected Yield: 98%[2]

Step 3: Preparation of this compound Hydrochloride Salt

This final step involves the conversion of the free base, this compound, into its hydrochloride salt to improve stability and handling.

Materials and Reagents:

  • This compound

  • Anhydrous Diethyl Ether or Isopropanol

  • Hydrochloric Acid solution (e.g., 2 M HCl in diethyl ether or concentrated HCl)

  • Stirring apparatus

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the crude this compound from Step 2 in a minimal amount of a suitable solvent such as anhydrous diethyl ether or isopropanol.

  • While stirring, slowly add a solution of hydrochloric acid (1.1 equivalents). This can be a solution of 2 M HCl in diethyl ether or a calculated amount of concentrated HCl.

  • A precipitate of this compound hydrochloride should form immediately.

  • Continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any impurities.

  • Dry the final product, this compound hydrochloride, under vacuum.

Expected Yield: Quantitative

Visualized Workflow

The following diagram illustrates the overall synthetic pathway for the preparation of this compound hydrochloride.

SynthesisWorkflow Indan Indan Nitroindan 5-Nitroindan Indan->Nitroindan Nitration (Step 1) NitratingMix HNO₃ / H₂SO₄ Aminoindan This compound Nitroindan->Aminoindan Hydrogenation (Step 2) Hydrogenation H₂, 10% Pd/C EtOAc FinalProduct This compound Hydrochloride Aminoindan->FinalProduct Salt Formation (Step 3) HCl_sol HCl (in Ether)

Caption: Synthetic route for this compound hydrochloride.

References

Quantitative Analysis of 5-Aminoindan in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Aminoindan in biological samples. The methodologies described herein are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound is a rigid analogue of amphetamine and a member of the aminoindane class of compounds. Its derivatives have been investigated for a variety of pharmacological effects, including as monoamine reuptake inhibitors and releasing agents.[1][2][3][4] Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanism of Action: Interaction with Monoamine Transporters

This compound and its analogues primarily exert their effects by interacting with monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, this compound can increase the extracellular concentrations of serotonin, dopamine, and norepinephrine, leading to its characteristic psychoactive effects.

5_Aminoindan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle DA Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle 5-HT Norepinephrine_vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_vesicle NE DAT Dopamine Transporter (DAT) Dopamine_vesicle->DAT Reuptake SERT Serotonin Transporter (SERT) Serotonin_vesicle->SERT Reuptake NET Norepinephrine Transporter (NET) Norepinephrine_vesicle->NET Reuptake DA_R Dopamine Receptors DAT->DA_R DA HT_R Serotonin Receptors SERT->HT_R 5-HT NE_R Norepinephrine Receptors NET->NE_R NE Aminoindan This compound Aminoindan->DAT Inhibition Aminoindan->SERT Inhibition Aminoindan->NET Inhibition

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize typical quantitative parameters that can be expected when developing and validating analytical methods for this compound, based on published data for structurally similar compounds. These values should be established and verified for each specific matrix and method.

Table 1: Typical LC-MS/MS Method Parameters and Performance

ParameterPlasmaUrineTissue Homogenate
Linearity (ng/mL) 1 - 10005 - 25002 - 1500
Limit of Detection (LOD) (ng/mL) 0.1 - 0.50.5 - 2.00.5 - 1.0
Limit of Quantitation (LOQ) (ng/mL) 0.5 - 2.52.0 - 101.0 - 5.0
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%
Recovery (%) > 80%> 75%> 70%
Matrix Effect (%) 85 - 115%80 - 120%80 - 120%

Table 2: Typical GC-MS Method Parameters and Performance (with derivatization)

ParameterUrine
Linearity (ng/mL) 10 - 1000
Limit of Detection (LOD) (ng/mL) 1 - 5
Limit of Quantitation (LOQ) (ng/mL) 5 - 10
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery (%) > 70%

Experimental Protocols

The following sections provide detailed protocols for sample preparation and analysis.

Experimental Workflow Overview

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LCMS LC-MS/MS Analysis Evaporation->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General workflow for this compound analysis.

Sample Preparation Protocols

This is a rapid and simple method for removing proteins from the sample matrix.[5][6][7][8][9]

  • Sample Aliquoting: Aliquot 100 µL of plasma or tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d5) to each sample, calibrator, and quality control sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

LLE is an effective method for extracting analytes from complex aqueous matrices like urine.[10]

  • Sample pH Adjustment: To 1 mL of urine, add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample (pH > 10).

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Extraction Solvent Addition: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.

Instrumental Analysis Protocols

This method provides high sensitivity and selectivity for the quantification of this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 134.1 -> Product ion (Q3) m/z 117.1 (quantifier), 91.1 (qualifier)

    • This compound-d5 (IS): Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) m/z 122.1

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is typically required for polar compounds like this compound to improve chromatographic performance and sensitivity.[11][12][13][14][15][16][17]

  • Derivatization:

    • To the reconstituted sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (for the TMS derivative): To be determined based on the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and characteristic fragment ions.

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. Proper method development and validation are essential to ensure accurate and reliable data for pharmacokinetic, toxicological, and drug development studies.

References

Application Notes: 5-Aminoindan as a Reference Compound in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct literature on 5-Aminoindan as a routine, inert control compound is scarce due to its inherent pharmacological activity, it, along with its isomer 2-Aminoindan (B1194107), serves a crucial role as a foundational scaffold and reference compound in neuroscience and pharmacology research. These application notes detail the use of unsubstituted aminoindans as reference controls in structure-activity relationship (SAR) studies to characterize novel psychoactive compounds and other derivatives.

In SAR studies, the parent compound (e.g., 2-Aminoindan or this compound) provides a baseline of activity. By comparing the pharmacological effects of newly synthesized, substituted derivatives to this parent compound, researchers can systematically determine how specific chemical modifications (such as adding methoxy (B1213986) or methylenedioxy groups) alter potency, selectivity, and mechanism of action at various molecular targets. The data presented herein is primarily based on studies of 2-Aminoindan, a close structural isomer of this compound, for which more extensive comparative data is available. The principles and protocols are broadly applicable to this compound as a reference scaffold.

Key Applications

  • Baseline for Monoamine Transporter Activity: Unsubstituted aminoindans can be used to establish a baseline for inhibition and release activity at the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. Ring-substituted derivatives are then compared against this baseline to quantify changes in potency and selectivity. For example, 2-Aminoindan is a selective substrate for NET and DAT, while ring substitutions can dramatically increase potency at SERT.[1][2]

  • Reference for Receptor Binding Affinity: The binding profile of this compound or 2-Aminoindan at various CNS receptors (e.g., adrenergic and serotonergic receptors) can be used as a reference point. This allows for the characterization of off-target effects or desired novel receptor interactions of its derivatives. Aminoindans have been shown to have a relatively high affinity for α2-adrenoceptor subtypes.[1][2]

  • Scaffold for Novel Compound Development: In drug discovery, the aminoindan structure serves as a rigid scaffold. Understanding its fundamental pharmacological properties is the first step in designing new molecules with desired therapeutic effects, such as for neurological disorders.

Comparative Pharmacological Data

The following tables summarize quantitative data comparing the parent compound 2-Aminoindan to its ring-substituted derivatives. This data is critical for understanding the structure-activity relationships.

Table 1: Monoamine Release Activity in Rat Brain Synaptosomes (EC₅₀ values in nM)

CompoundDAT ReleaseNET ReleaseSERT ReleaseDAT/SERT Ratio
2-Aminoindan (Reference) 43986>10,000>0.04
MDAI 1,224100980.08
5-MeO-AI 2,8291,4401430.05
MMAI >10,0003,12130>0.003

Data sourced from Halberstadt et al., 2019.[2] This table clearly illustrates that ring substitutions on the 2-aminoindan scaffold dramatically increase selectivity for SERT.[2]

Table 2: Receptor Binding Affinities (Kᵢ values in nM)

Compoundα₂ₐ Receptorα₂ₑ Receptorα₂C Receptor5-HT₂ₑ Receptor
2-Aminoindan (Reference) 13421141>10,000
MDAI 6811,2101,2702,010
5-MeO-AI 6321,0601,240951
MMAI 6841,1201,230832

Data sourced from Halberstadt et al., 2019.[2] This data demonstrates that 2-Aminoindan has a higher affinity for α₂-adrenergic receptors compared to its tested ring-substituted derivatives.[2]

Experimental Protocols

The following is a representative protocol for an in vitro monoamine release assay using rat brain synaptosomes, a common method for characterizing aminoindan derivatives.

Protocol: In Vitro Monoamine Release Assay

1. Objective: To determine the potency (EC₅₀) of test compounds (e.g., substituted aminoindans) to induce the release of radiolabeled monoamines from rat brain synaptosomes, using an unsubstituted aminoindan as a reference compound.

2. Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, pH 7.4)

  • Radiolabeled substrates: [³H]MPP⁺ (for DAT and NET), [³H]5-HT (for SERT)

  • Reference compound (e.g., 2-Aminoindan) and test compounds

  • Scintillation vials and scintillation fluid

  • Homogenizer, refrigerated centrifuge, 37°C water bath

3. Synaptosome Preparation:

  • Euthanize rats according to approved animal care protocols.

  • Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Homogenize tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-HEPES buffer.

4. Monoamine Release Assay:

  • Pre-incubate synaptosomes with the appropriate radiolabeled substrate ([³H]MPP⁺ or [³H]5-HT) for 30 minutes at 37°C to allow for uptake.

  • After incubation, wash the synaptosomes three times with Krebs-HEPES buffer to remove excess radiolabel.

  • Resuspend the loaded synaptosomes in fresh buffer.

  • Aliquot the synaptosome suspension into tubes containing increasing concentrations of the test compound, reference compound, or buffer alone (for basal release).

  • Incubate for 30 minutes at 37°C.

  • Terminate the release by placing tubes on ice and centrifuging at 20,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the released radiolabel.

  • Lyse the remaining synaptosomal pellet with a solubilizing agent.

  • Measure the radioactivity in both the supernatant and the lysed pellet fractions using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of total radiolabel released for each concentration.

  • Subtract the basal release (from buffer-only tubes) from all values.

  • Plot the percentage of specific release versus the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value for each compound.

  • Compare the EC₅₀ values of the test compounds to the reference compound (e.g., 2-Aminoindan) to determine relative potencies.

Visualizations

cluster_SAR Structure-Activity Relationship of Aminoindans cluster_Derivatives Derivatives Parent 2-Aminoindan (Parent Scaffold) MDAI MDAI (5,6-methylenedioxy-) Parent->MDAI Ring Substitution MMAI MMAI (5-methoxy-6-methyl-) Parent->MMAI Ring Substitution MeOAI 5-MeO-AI (5-methoxy-) Parent->MeOAI Ring Substitution

Caption: Structure-activity relationship of 2-Aminoindan derivatives.

cluster_workflow Workflow for In Vitro Monoamine Release Assay A 1. Prepare Synaptosomes from Rat Brain Tissue B 2. Pre-load with Radiolabeled Substrate ([3H]5-HT or [3H]MPP+) A->B C 3. Wash to Remove Excess Radiosubstrate B->C D 4. Incubate with Test/Reference Compounds C->D E 5. Separate Supernatant and Pellet D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Calculate EC50 Values and Compare F->G

Caption: Experimental workflow for a monoamine release assay.

cluster_transporters Monoamine Transporters Compound Aminoindan Scaffold DAT DAT (Dopamine) Compound->DAT Unsubstituted (e.g., 2-AI) High Affinity NET NET (Norepinephrine) Compound->NET Unsubstituted (e.g., 2-AI) High Affinity SERT SERT (Serotonin) Compound->SERT Ring-Substituted (e.g., MMAI) Greatly Increased Affinity

Caption: Modulation of transporter selectivity by chemical substitution.

References

Synthetic Routes to Novel 5-Aminoindan Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 5-aminoindan derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The synthetic routes outlined below offer versatile strategies for accessing a diverse array of derivatives for drug discovery and development programs.

Introduction

The indan (B1671822) ring system, particularly with an amino substituent at the 5-position, is a key pharmacophore found in various therapeutic agents. Derivatives of this compound have shown a wide spectrum of biological activities, including applications in neurology, oncology, and infectious diseases. The ability to efficiently synthesize novel analogs of this compound is crucial for exploring structure-activity relationships (SAR) and developing new drug candidates. This document details several robust synthetic methodologies for the preparation of these valuable compounds.

General Synthetic Strategies

Several key synthetic transformations can be employed to generate novel this compound derivatives. The choice of route often depends on the desired substitution pattern and the availability of starting materials. The most common and versatile approaches are summarized below.

graph Synthetic_Strategies { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Indane", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; B [label="5-Nitroindan", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; C [label="this compound", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; D [label="N-Substituted\nthis compound Derivatives", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; E [label="Fused Heterocyclic\nthis compound Derivatives", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

A -> B [label="Nitration"]; B -> C [label="Reduction"]; C -> D [label="Reductive Amination,\nN-Acylation,\nN-Sulfonylation"]; C -> E [label="Multicomponent Reactions,\nCyclocondensation"]; }

Figure 1: Overview of synthetic strategies for this compound derivatives.

Route 1: Nitration of Indane followed by Reduction

A classical and reliable method for the synthesis of the core this compound structure involves the nitration of indane followed by the reduction of the resulting nitro group. This two-step process provides the key amine intermediate for further derivatization.

Experimental Protocol: Synthesis of 5-Nitroindan

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-water bath.

  • Addition of Reactants: Slowly add indane (10 g, 84.6 mmol) to the cooled sulfuric acid with continuous stirring. In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL, 178 mmol) to concentrated sulfuric acid (12.5 mL).

  • Nitration: Add the nitrating mixture dropwise to the indane solution over 30 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Pour the mixture over crushed ice (200 g) and extract the product with dichloromethane (B109758) (3 x 50 mL).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-nitroindan.

Experimental Protocol: Reduction of 5-Nitroindan to this compound

  • Reaction Setup: To a solution of 5-nitroindan (5 g, 30.6 mmol) in ethanol (B145695) (100 mL) in a round-bottom flask, add tin(II) chloride dihydrate (34.6 g, 153 mmol).

  • Reduction: Heat the mixture to reflux and stir for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL). Basify the solution to pH > 10 by the slow addition of 40% aqueous sodium hydroxide (B78521) solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1 IndaneConc. H₂SO₄, Conc. HNO₃0-101~85-95
2 5-NitroindanSnCl₂·2H₂O, EthanolReflux3~80-90

Table 1: Summary of reaction conditions and yields for the synthesis of this compound.

Route 2: Reductive Amination for N-Alkylation

Reductive amination is a highly efficient one-pot method for the N-alkylation of this compound with various aldehydes and ketones. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent commonly used for this transformation.[1]

graph Reductive_Amination { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="this compound +\nAldehyde/Ketone", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Intermediate [label="Imine/Iminium Ion\nIntermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; ReducingAgent [label="NaBH(OAc)₃", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Product [label="N-Alkyl-5-aminoindan", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Start -> Intermediate [label="Condensation"]; Intermediate -> Product; ReducingAgent -> Product [label="Reduction"]; }

Figure 2: Workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-5-aminoindan

  • Reaction Setup: To a solution of this compound (1.0 g, 7.5 mmol) and benzaldehyde (B42025) (0.8 g, 7.5 mmol) in 1,2-dichloroethane (B1671644) (30 mL), add sodium triacetoxyborohydride (2.4 g, 11.3 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to give N-benzyl-5-aminoindan.

Aldehyde/KetoneProductReducing AgentSolventTime (h)Yield (%)
BenzaldehydeN-Benzyl-5-aminoindanNaBH(OAc)₃1,2-Dichloroethane1685
AcetoneN-Isopropyl-5-aminoindanNaBH(OAc)₃1,2-Dichloroethane2478
CyclohexanoneN-Cyclohexyl-5-aminoindanNaBH(OAc)₃1,2-Dichloroethane2482

Table 2: Examples of reductive amination with this compound.

Route 3: N-Acylation and N-Sulfonylation

The amino group of this compound can be readily derivatized to form amides and sulfonamides through reactions with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of N-(Indan-5-yl)acetamide

  • Reaction Setup: Dissolve this compound (1.0 g, 7.5 mmol) in dichloromethane (20 mL) and add triethylamine (B128534) (1.14 mL, 8.25 mmol).

  • Acylation: Cool the solution to 0 °C and add acetyl chloride (0.59 mL, 8.25 mmol) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(indan-5-yl)acetamide.

Experimental Protocol: Synthesis of N-(Indan-5-yl)benzenesulfonamide

  • Reaction Setup: Dissolve this compound (1.0 g, 7.5 mmol) in pyridine (B92270) (10 mL).

  • Sulfonylation: Add benzenesulfonyl chloride (1.05 mL, 8.25 mmol) to the solution and stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Pour the reaction mixture into 1 M hydrochloric acid (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product from ethanol/water to obtain N-(indan-5-yl)benzenesulfonamide.

ReagentBaseSolventProductYield (%)
Acetyl ChlorideTriethylamineDichloromethaneN-(Indan-5-yl)acetamide95
Benzoyl ChlorideTriethylamineDichloromethaneN-(Indan-5-yl)benzamide92
Benzenesulfonyl ChloridePyridinePyridineN-(Indan-5-yl)benzenesulfonamide88
Methanesulfonyl ChloridePyridinePyridineN-(Indan-5-yl)methanesulfonamide90

Table 3: N-Acylation and N-Sulfonylation of this compound.

Route 4: Multicomponent Reactions (MCRs) for Complex Derivatives

Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of molecular complexity from simple starting materials. This compound can serve as the amine component in the Ugi four-component reaction (U-4CR) to produce diverse peptide-like scaffolds.

graph Ugi_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Components [label="this compound +\nAldehyde +\nCarboxylic Acid +\nIsocyanide", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="α-Acylamino Amide\nDerivative", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

Components -> Product [label="Ugi 4-CR"]; }

Figure 3: Ugi four-component reaction involving this compound.

Experimental Protocol: Ugi Synthesis of a Novel this compound Derivative

  • Reaction Setup: In a vial, combine this compound (133 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), acetic acid (60 mg, 1.0 mmol), and tert-butyl isocyanide (92 mg, 1.1 mmol) in methanol (B129727) (5 mL).

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.

AldehydeCarboxylic AcidIsocyanideProductYield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanide2-Acetamido-N-(tert-butyl)-N-(indan-5-yl)-2-phenylacetamide75
IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide2-(Benzoylamino)-N-(cyclohexyl)-N-(indan-5-yl)-3-methylbutanamide68

Table 4: Examples of Ugi reaction products from this compound.

Conclusion

The synthetic routes detailed in these application notes provide a robust toolkit for the synthesis of a wide range of novel this compound derivatives. These protocols can be adapted and modified to generate diverse libraries of compounds for screening in various drug discovery programs. The presented data and methodologies are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Aminoindan and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 5-aminoindan and its analogs in various cell-based assays. The information is intended to guide researchers in investigating the pharmacological effects and mechanisms of action of this class of compounds, which are known for their interactions with monoamine transporters and potential neuroprotective properties.

Introduction

This compound and its derivatives are a class of psychoactive compounds that have garnered interest for their diverse pharmacological profiles.[1] Analogs such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI) are known to interact with monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT).[2][3] Furthermore, the aminoindan scaffold is present in drugs like rasagiline (B1678815) and ladostigil, which exhibit neuroprotective effects, suggesting broader therapeutic potential for this chemical class.[4][5]

This document outlines key cell-based assays to characterize the activity of this compound and its analogs, including monoamine transporter uptake inhibition, cell viability, and neuroprotection assays. Detailed protocols and data presentation formats are provided to facilitate experimental design and data interpretation.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound analogs from cell-based assays.

Table 1: Monoamine Transporter Inhibition by this compound Analogs

CompoundTransporterIC50 (nM)Cell LineReference
5-IAI NET1300HEK 293[2][3]
DAT>10000HEK 293[2][3]
SERT530HEK 293[2][3]
MDAI NET560HEK 293[2][3]
DAT1300HEK 293[2][3]
SERT230HEK 293[2][3]
2-AI NET850HEK 293[2][3]
DAT>10000HEK 293[2][3]
SERT>10000HEK 293[2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Table 2: Receptor Binding Affinities (Ki) of this compound Analogs

CompoundReceptorKi (nM)Cell LineReference
5-IAI 5-HT1A<1000HEK 293[2]
5-HT2A<1000HEK 293[2]
α2A<1000HEK 293[2]
D3<1000HEK 293[2]
MDAI 5-HT1A>1000HEK 293[2]
5-HT2A>1000HEK 293[2]
α2A>1000HEK 293[2]

Ki values represent the dissociation constant for the binding of the compound to the receptor.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of this compound analogs to inhibit the uptake of neurotransmitters by their respective transporters.

Workflow for Monoamine Transporter Uptake Assay

G A Seed HEK293 cells expressing hNET, hDAT, or hSERT B Incubate cells for 24h A->B C Pre-incubate with this compound analog or vehicle B->C D Add radiolabeled substrate ([3H]NE, [3H]DA, or [3H]5-HT) C->D E Incubate to allow uptake D->E F Wash cells to remove excess substrate E->F G Lyse cells and measure radioactivity F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Protocol:

  • Cell Culture: Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).[6]

  • Cell Plating: Seed the cells into 96-well plates at a density that allows them to reach a confluent monolayer on the day of the assay.[6]

  • Compound Preparation: Prepare a dilution series of the this compound analog in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation: Wash the cells once with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for 5-10 minutes at room temperature.[7]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled substrate (e.g., [3H]norepinephrine for hNET, [3H]dopamine for hDAT, or [3H]serotonin for hSERT).[3]

  • Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature or 37°C to allow for substrate uptake.[7]

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[8]

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound and its analogs on neuronal cell lines.

G A Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with this compound analog or vehicle B->C D Incubate for a defined period (e.g., 24-48h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan (B1609692) formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I

Caption: Workflow for the neuroprotection assay against oxidative stress.

Protocol:

  • Cell Culture: Culture PC12 cells, a rat pheochromocytoma cell line, in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. [9]2. Cell Plating and Differentiation (Optional): Seed PC12 cells on collagen-coated plates. For differentiated neuron-like cells, treat with nerve growth factor (NGF, 50-100 ng/mL) for several days. [9]3. Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound analog for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium. [10][11]The optimal concentration and duration of neurotoxin exposure should be determined empirically.

  • Incubation: Co-incubate the cells with the this compound analog and the neurotoxin for a specified period (e.g., 24 hours).

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in the protocol above.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the this compound analog to calculate the percentage of neuroprotection.

Signaling Pathways

This compound analogs, particularly those with neuroprotective properties like rasagiline, are known to modulate several intracellular signaling pathways.

Neuroprotective Signaling Pathway of Rasagiline (an Aminoindan Derivative)

G cluster_0 Rasagiline cluster_1 Signaling Cascade cluster_2 Cellular Outcome Rasagiline Rasagiline PKC PKC activation Rasagiline->PKC Bcl2_family Modulation of Bcl-2 family proteins PKC->Bcl2_family Bcl2 ↑ Bcl-2, Bcl-xL Bcl2_family->Bcl2 Bax ↓ Bax, Bad Bcl2_family->Bax Caspase ↓ Caspase-3 activation Bcl2->Caspase Bax->Caspase Neuroprotection Neuroprotection & Cell Survival Caspase->Neuroprotection

Caption: Putative neuroprotective signaling pathway of rasagiline. [1][2][12] Activation of 5-HT2A Receptor Signaling

G cluster_0 5-HT2A Receptor Activation cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand 5-HT or Agonist (e.g., some 5-AI analogs) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq protein activation Receptor->Gq PLC PLC activation Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Response Cellular Response DAG->Response Ca->Response

Caption: Gq-coupled signaling pathway upon 5-HT2A receptor activation.

References

Application Notes & Protocols for In Vivo Studies Using 5-Aminoindan and Its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

5-Aminoindan and its analogs are a class of compounds with significant potential in neuroscience research, particularly in the study of neurodegenerative diseases and psychopharmacology. Their rigid structure, derived from the fusion of a benzene (B151609) and cyclopentane (B165970) ring, makes them interesting scaffolds for drug design.

1.1. Neuroprotective Effects in Parkinson's Disease Models

Aminoindan derivatives, most notably rasagiline (B1678815) and its metabolite 1-(R)-aminoindan, have demonstrated neuroprotective properties in various in vitro and in vivo models.[1][2] These compounds are thought to exert their effects through multiple mechanisms, including the inhibition of monoamine oxidase B (MAO-B), which reduces the breakdown of dopamine (B1211576), and the activation of pro-survival signaling pathways.[1][3] In animal models of Parkinson's disease, such as those induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), these compounds have been shown to mitigate the loss of dopaminergic neurons and improve motor function.[4][5]

Potential Applications for this compound:

  • Investigation of neuroprotective efficacy in toxin-induced rodent models of Parkinson's disease.[4][5][6]

  • Assessment of its ability to modulate dopamine levels in the striatum.

  • Evaluation of its impact on behavioral deficits associated with dopamine depletion.

1.2. Monoamine Oxidase (MAO) Inhibition

A key pharmacological feature of many aminoindan derivatives is their ability to inhibit monoamine oxidases.[7] MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[7] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease.[7] For instance, rasagiline is a selective, irreversible MAO-B inhibitor.[1] The potential for this compound to act as an MAO inhibitor warrants investigation.

Potential Applications for this compound:

  • In vivo assessment of MAO-A and MAO-B inhibition in the brain of rodents.[8][9][10]

  • Determination of the selectivity and reversibility of MAO inhibition.

  • Correlation of MAO inhibition with behavioral outcomes in models of depression or anxiety.

1.3. Pharmacokinetic and Toxicological Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a therapeutic agent. Studies on aminoindan derivatives like MEAI in rats have provided insights into their pharmacokinetic properties.[11] For example, MEAI was found to have a short plasma and brain half-life and low oral bioavailability at lower doses.[11] Toxicological evaluation is equally important to establish a compound's safety profile.[12]

Potential Applications for this compound:

  • Determination of key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) in rodent models.[11][13][14]

  • Investigation of the metabolic fate of this compound and identification of major metabolites.[15]

  • Acute and sub-acute toxicity studies to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[12]

Quantitative Data from In Vivo Studies of Aminoindan Analogs

The following tables summarize quantitative data from published studies on aminoindan derivatives. This information can be used as a starting point for dose selection and experimental design for this compound.

Table 1: Pharmacokinetic Parameters of 5-Methoxy-2-Aminoindane (MEAI) in Rats [11]

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)Oral (90 mg/kg)
Cmax (ng/mL) -~200~4000
Tmax (h) -~0.5~1.0
AUC (ng·h/mL) ~700~175~8750
Half-life (t½) (h) ~0.5-0.7~0.5-0.7Increased
Bioavailability (%) -25Increased 5-fold
Total Clearance (L/h/kg) 2.8--

Table 2: In Vivo Neuroprotective and Behavioral Studies of 1-(R)-Aminoindan (AI) in Aged Mice [16]

Animal ModelTreatmentDurationKey Findings
Aged Mice (24 months old)1-(R)-Aminoindan (5 mg/kg, daily)3 months- Improved spatial learning and memory.- Antidepressant-like effects.- Increased expression of BDNF, NGF, and Trk-B in the striatum and hippocampus.- Upregulation of pro-survival Bcl-2 mRNA.

Experimental Protocols

3.1. Protocol for Evaluating Neuroprotective Effects in a 6-OHDA Rodent Model of Parkinson's Disease

This protocol is adapted from established methods for inducing Parkinsonism in rats to assess the neuroprotective potential of a test compound.[4][5]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Treatment Groups:

    • Sham-operated + Vehicle

    • 6-OHDA + Vehicle

    • 6-OHDA + this compound (multiple dose levels)

    • 6-OHDA + Positive Control (e.g., Rasagiline)

  • Surgical Procedure (Stereotaxic Injection of 6-OHDA):

    • Anesthetize the rat (e.g., ketamine/xylazine cocktail, isoflurane).

    • Mount the animal in a stereotaxic frame.

    • Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.

    • The sham group receives a vehicle injection.

  • Drug Administration: Begin administration of this compound or vehicle daily, starting 24 hours after surgery, for a predetermined duration (e.g., 2-4 weeks).

  • Behavioral Assessment:

    • Rotational Behavior: At weekly intervals, administer a dopamine agonist (e.g., apomorphine) and record the number of contralateral rotations over a 60-minute period.

    • Cylinder Test: Assess forelimb use asymmetry.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) positive neurons in the substantia nigra and striatum to quantify dopaminergic cell loss.

    • Homogenize brain tissue from a subset of animals for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites).

3.2. Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study to determine the profile of this compound following oral and intravenous administration.[11][13][14]

  • Animal Model: Male Wistar rats (200-250g) with jugular vein cannulation for blood sampling.

  • Acclimatization: Allow animals to recover from surgery and acclimatize for at least 48 hours.

  • Drug Preparation:

    • Oral (PO): Dissolve this compound in a suitable vehicle for oral gavage.

    • Intravenous (IV): Dissolve this compound in a sterile, injectable vehicle (e.g., saline).

  • Dosing:

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.

    • Administer a single intravenous bolus of this compound (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Visualizations (Graphviz)

G cluster_0 In Vivo Neuroprotection Workflow (6-OHDA Model) A Animal Acclimatization (Sprague-Dawley Rats) B Stereotaxic Surgery (6-OHDA or Vehicle Injection) A->B C Daily Drug Administration (this compound or Vehicle) B->C D Behavioral Testing (e.g., Rotational Behavior) C->D E Euthanasia & Tissue Collection C->E D->C Repeated Weekly F Immunohistochemistry (TH Staining) E->F G Neurochemical Analysis (HPLC) E->G

Caption: Workflow for a neuroprotection study in a 6-OHDA rat model.

G cluster_1 Potential Neuroprotective Signaling of Aminoindans MAOB MAO-B Dopamine Dopamine MAOB->Dopamine Degrades ROS Reactive Oxygen Species (Oxidative Stress) Dopamine->ROS Metabolism leads to Apoptosis Apoptosis ROS->Apoptosis Induces PKC Protein Kinase C (PKC) Bcl2 Bcl-2 (Anti-apoptotic) PKC->Bcl2 Upregulates Bcl2->Apoptosis Inhibits Neuroprotection Neuronal Survival (Neuroprotection) Aminoindan Aminoindan Derivative Aminoindan->MAOB Inhibits Aminoindan->PKC Activates

Caption: Putative signaling pathways for aminoindan-mediated neuroprotection.

G cluster_2 Pharmacokinetic Study Workflow H Cannulated Rats (Acclimatization) I Drug Administration (IV or PO) H->I J Serial Blood Sampling (Timed Intervals) I->J K Plasma Separation (Centrifugation) J->K L Bioanalysis (LC-MS/MS) K->L M Pharmacokinetic Modeling (Non-compartmental Analysis) L->M N Parameter Calculation (Cmax, AUC, t½, etc.) M->N

Caption: General workflow for an in vivo pharmacokinetic study in rats.

References

Application Notes and Protocols for High-Throughput Screening of 5-Aminoindan Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

5-Aminoindan and its derivatives represent a class of compounds with significant potential in the discovery of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their structural similarity to endogenous monoamines and existing drugs targeting the central nervous system makes them promising candidates for modulating key enzymatic pathways implicated in these disorders. This document provides detailed application notes and high-throughput screening (HTS) protocols for evaluating this compound derivatives as inhibitors of two critical targets in neurodegenerative disease: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a cornerstone of symptomatic treatment for Alzheimer's disease.[1] By preventing acetylcholine degradation, AChE inhibitors can enhance cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[1] Similarly, inhibitors of MAO, particularly MAO-B, have shown neuroprotective effects. MAO-B is involved in the dopamine (B1211576) metabolic pathway, and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease.[2] Furthermore, MAO-B activity can contribute to the production of reactive oxygen species, and its inhibition is thought to reduce oxidative stress, a key pathological feature of several neurodegenerative conditions.[2]

These protocols are designed for a high-throughput format to enable the rapid and efficient screening of libraries of this compound derivatives, facilitating the identification of lead compounds for further development.

Data Presentation

The following tables summarize the inhibitory activities of reference compounds and exemplary indanone derivatives against Acetylcholinesterase and Monoamine Oxidase B. This data is provided for comparative purposes when analyzing results from high-throughput screening of novel this compound derivatives.

Table 1: Inhibitory Activity of Reference Compounds against Acetylcholinesterase (AChE)

CompoundTarget EnzymeIC50 (µM)Reference
GalantamineAChE0.8[3]
DonepezilAChE0.054[4]
RivastigmineAChE4.150[3]
Compound 4d (5-aminobenzimidazolone derivative)AChE7.2[5]

Table 2: Inhibitory Activity of Reference Compounds and Indanone Derivatives against Monoamine Oxidase B (MAO-B)

CompoundTarget EnzymeIC50 (µM)Ki (µM)Reference
Selegiline (L-deprenyl)MAO-B--[2]
RasagilineMAO-B--[2]
C6-substituted Indanone 1MAO-B0.001-[6]
C6-substituted Indanone 2MAO-B0.030-[6]
Pyridazinobenzylpiperidine S5MAO-B0.2030.155[7][8]
Pyridazinobenzylpiperidine S16MAO-B0.9790.721[7][8]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by the inhibition of Acetylcholinesterase and Monoamine Oxidase.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal_Transduction Signal Transduction (Cognition, Memory) Postsynaptic_Receptor->Signal_Transduction Activates 5_Aminoindan_Derivative This compound Derivative 5_Aminoindan_Derivative->AChE Inhibits

AChE Inhibition Signaling Pathway

MAO_Inhibition_Pathway cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAO_B Monoamine Oxidase B Dopamine->MAO_B Metabolized by Metabolites Metabolites MAO_B->Metabolites ROS Reactive Oxygen Species (ROS) MAO_B->ROS Oxidative_Stress Oxidative Stress & Neurodegeneration ROS->Oxidative_Stress 5_Aminoindan_Derivative This compound Derivative 5_Aminoindan_Derivative->MAO_B Inhibits

MAO-B Inhibition Signaling Pathway

Experimental Protocols

The following are detailed protocols for the high-throughput screening of this compound derivatives against AChE and MAO-B.

Protocol 1: High-Throughput Screening of Acetylcholinesterase (AChE) Inhibitors using a Colorimetric Assay

This protocol is based on the Ellman method, which measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents:

  • Human recombinant AChE

  • Acetylthiocholine (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Donepezil (or other known AChE inhibitor as a positive control)

  • 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader with absorbance detection at 412 nm

Procedure:

  • Compound Plating:

    • Prepare a stock solution of each this compound derivative in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO. For a primary screen, a single concentration (e.g., 10 µM) can be used.

    • Using an acoustic dispenser or multichannel pipette, dispense a small volume (e.g., 100 nL) of the compound solutions, positive control (Donepezil), and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of human recombinant AChE in Assay Buffer. The final concentration in the assay should be optimized to yield a robust signal.

    • DTNB/ATCh Solution: Prepare a solution containing DTNB and ATCh in Assay Buffer. Final concentrations in the assay are typically around 0.5 mM for DTNB and 0.3 mM for ATCh. This solution should be prepared fresh.

  • Assay Execution:

    • Add AChE solution to all wells of the compound plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DTNB/ATCh solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_DMSO - V_blank))

    • For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: High-Throughput Screening of Monoamine Oxidase B (MAO-B) Inhibitors using a Fluorescent Assay

This protocol utilizes a commercially available MAO-B inhibitor screening kit that employs a fluorometric method. The assay is based on the deamination of a non-fluorescent substrate by MAO-B to produce hydrogen peroxide (H2O2), which, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.

Materials and Reagents:

  • Human recombinant MAO-B

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • Dimethyl sulfoxide (DMSO)

  • Selegiline (or other known MAO-B inhibitor as a positive control)

  • 384-well black microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader with fluorescence detection (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Compound Plating:

    • Follow the same procedure as in Protocol 1 for preparing and plating the this compound derivatives, positive control (Selegiline), and negative control (DMSO).

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions for the MAO-B inhibitor screening kit. This typically involves reconstituting lyophilized components and preparing a working solution of the enzyme and a reaction mixture containing the substrate, fluorescent probe, and HRP.

  • Assay Execution:

    • Add the MAO-B enzyme solution to all wells of the compound plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula:

      • % Inhibition = 100 * (1 - (RFU_compound - RFU_blank) / (RFU_DMSO - RFU_blank))

      • Where RFU is the relative fluorescence unit.

    • For dose-response experiments, determine the IC50 values as described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a high-throughput screening campaign.

HTS_Workflow Start Start Compound_Library This compound Derivative Library Start->Compound_Library Assay_Development Assay Development & Optimization Compound_Library->Assay_Development Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Hits End End Hit_Identification->End No Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination IC50_Determination->Primary_Screen False Positives Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization Confirmed Hits Lead_Optimization->End

High-Throughput Screening Workflow

References

Application Notes and Protocols for Radiolabeling 5-Aminoindan for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoindan and its derivatives are a class of compounds with significant interest in neuroscience and pharmacology due to their interactions with various neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. To elucidate the binding characteristics of these compounds, radioligand binding assays are an indispensable tool. These assays require the synthesis of a high-affinity radiolabeled version of the ligand of interest. This document provides detailed application notes and protocols for the radiolabeling of this compound and its subsequent use in saturation and competition binding assays to determine key pharmacological parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled competitor compounds.

The following sections will detail methodologies for the radioiodination and tritiation of this compound, as well as step-by-step protocols for conducting radioligand binding assays. Quantitative data from representative experiments are summarized in tables for easy comparison, and workflows are visualized using diagrams to facilitate a clear understanding of the experimental processes.

Radiolabeling Techniques for this compound

The introduction of a radionuclide into the this compound structure can be achieved through several methods. The choice of isotope and labeling strategy depends on the desired specific activity, the required stability of the radiolabel, and the available laboratory infrastructure. The primary amine on the indane ring provides a reactive handle for various labeling chemistries.

Radioiodination using the Chloramine-T Method

Radioiodination with Iodine-125 (¹²⁵I) is a common method for labeling aromatic compounds. The Chloramine-T method is an oxidative process that converts radioiodide into a reactive electrophilic species that can substitute onto activated aromatic rings.

Protocol 1: Radioiodination of this compound

Materials:

Procedure:

  • In a shielded fume hood, dissolve 1-2 mg of this compound in 100 µL of phosphate buffer in a reaction vial.

  • Add 1-5 mCi of Na¹²⁵I to the reaction vial.

  • Prepare a fresh solution of Chloramine-T (1 mg/mL) in phosphate buffer.

  • To initiate the reaction, add 10-20 µL of the Chloramine-T solution to the reaction vial.

  • Allow the reaction to proceed at room temperature for 1-2 minutes with gentle agitation.

  • Quench the reaction by adding 50 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).

  • Extract the radiolabeled product by adding 500 µL of ethyl acetate, vortexing, and separating the organic layer. Repeat the extraction twice.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethanol).

  • Purify the radiolabeled this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Scrape the desired band (for TLC) or collect the corresponding fraction (for HPLC) and elute the product.

  • Determine the radiochemical purity and specific activity using a gamma counter and by measuring the concentration of the unlabeled standard.

Tritiation by Catalytic Hydrogen Isotope Exchange

Tritium (B154650) ([³H]) labeling offers the advantage of a long half-life and minimal structural modification. Catalytic hydrogen isotope exchange involves the replacement of hydrogen atoms with tritium using a metal catalyst.

Protocol 2: Tritiation of this compound

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Anhydrous solvent (e.g., ethyl acetate or methanol)

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • In a specialized tritium labeling apparatus, dissolve 1-5 mg of this compound in an anhydrous solvent.

  • Add a catalytic amount of 10% Pd/C.

  • Freeze-thaw the mixture several times to remove dissolved air.

  • Introduce tritium gas into the reaction vessel at a pressure of 0.5-1 atm.

  • Stir the reaction mixture at room temperature for several hours to days. The reaction time will influence the specific activity.

  • After the reaction, remove the tritium gas using a Toepler pump.

  • Carefully filter the reaction mixture to remove the catalyst.

  • Remove the labile tritium by repeatedly dissolving the product in methanol (B129727) and evaporating the solvent under vacuum.

  • Purify the [³H]this compound using HPLC to separate it from any radiolabeled byproducts.

  • Determine the radiochemical purity and specific activity using a liquid scintillation counter and by measuring the concentration of the unlabeled standard.

Radioligand Binding Assays

Once the radiolabeled this compound ([L]) is synthesized and purified, it can be used in binding assays to characterize its interaction with target receptors. The following are general protocols for saturation and competition binding assays.

Experimental Workflow for Radioligand Binding Assays

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_count Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells or tissue) Incubation Incubate Membranes with: - [L] (Saturation) - [L] + Competitor (Competition) - [L] + Excess Unlabeled (NSB) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([L]) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor Dilution (for competition assay) Competitor_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting Quantify Radioactivity (Gamma or Scintillation Counter) Filtration->Counting Saturation_Analysis Saturation Analysis (Determine Kd and Bmax) Counting->Saturation_Analysis Saturation Data Competition_Analysis Competition Analysis (Determine IC50 and Ki) Counting->Competition_Analysis Competition Data

Caption: Workflow for radioligand binding assays.

Protocol 3: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radiolabeled this compound.

Materials:

  • Radiolabeled this compound ([L])

  • Unlabeled this compound (for non-specific binding)

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well plates

  • Cell harvester and glass fiber filters (pre-soaked in polyethyleneimine, PEI)

  • Scintillation counter or gamma counter

Procedure:

  • Prepare serial dilutions of the radiolabeled this compound in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding (NSB).

  • Total Binding: Add assay buffer, the appropriate concentration of radiolabeled this compound, and the membrane preparation (typically 20-100 µg of protein per well).

  • Non-specific Binding (NSB): Add assay buffer, the same concentration of radiolabeled this compound, the membrane preparation, and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.

  • Incubate the plate at room temperature (or 37°C, depending on the receptor) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail (for ³H) or place in tubes for gamma counting (for ¹²⁵I).

  • Measure the radioactivity in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate specific binding at each concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the radioligand concentration.

    • Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 4: Competition Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound for the receptor.

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Total Binding: Add assay buffer, a fixed concentration of radiolabeled this compound (typically at or near its Kd), and the membrane preparation.

  • Non-specific Binding (NSB): Add assay buffer, the fixed concentration of radiolabeled this compound, the membrane preparation, and a high concentration of a known ligand for the target receptor to define NSB.

  • Test Compound: To these wells, add the diluted test compound, the fixed concentration of the radioligand, and the membrane preparation.

  • Incubate, filter, and wash as described in the saturation binding protocol.

  • Measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from binding assays using a hypothetical radiolabeled this compound derivative, [¹²⁵I]Iodo-5-Aminoindan.

Table 1: Saturation Binding Parameters of [¹²⁵I]Iodo-5-Aminoindan at 5-HT₁A and Dopamine D₂ Receptors

ReceptorRadioligandKd (nM)Bmax (fmol/mg protein)
Human 5-HT₁A[¹²⁵I]Iodo-5-Aminoindan1.5 ± 0.2350 ± 25
Rat Dopamine D₂[¹²⁵I]Iodo-5-Aminoindan3.2 ± 0.4210 ± 18

Data are presented as mean ± SEM from three independent experiments.

Table 2: Competition Binding Affinities (Ki) of Unlabeled Ligands at 5-HT₁A and Dopamine D₂ Receptors using [¹²⁵I]Iodo-5-Aminoindan

ReceptorCompeting LigandKi (nM)
Human 5-HT₁AThis compound15 ± 3
8-OH-DPAT (Agonist)0.8 ± 0.1
WAY-100635 (Antagonist)0.5 ± 0.08
Rat Dopamine D₂This compound45 ± 6
Haloperidol (Antagonist)2.1 ± 0.3
Apomorphine (Agonist)50 ± 7

Data are presented as mean ± SEM from three independent experiments.

Signaling Pathway and Logical Relationships

The interaction of this compound derivatives with G-protein coupled receptors (GPCRs) like the 5-HT₁A and Dopamine D₂ receptors initiates intracellular signaling cascades.

G cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Ligand This compound Derivative Receptor GPCR (e.g., 5-HT1A or D2) Ligand->Receptor Binds to G_Protein Gαi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

Conclusion

These application notes provide a comprehensive framework for the radiolabeling of this compound and its use in receptor binding assays. The detailed protocols for radioiodination and tritiation, along with the step-by-step procedures for saturation and competition binding assays, offer researchers the necessary tools to characterize the pharmacological profile of this compound derivatives. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying experimental and biological processes. Adherence to these protocols will enable the generation of robust and reproducible data, which is crucial for the advancement of drug discovery and development in the field of neuroscience.

Troubleshooting & Optimization

troubleshooting 5-Aminoindan synthesis and low yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminoindan. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My overall yield of this compound is consistently low. What are the general factors I should investigate?

Low yields in this compound synthesis can stem from several factors, applicable to most synthetic routes. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your starting materials (e.g., 5-nitroindan or 1-indanone) can interfere with the reaction by poisoning catalysts or participating in side reactions. Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before use.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to optimize include temperature, reaction time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst/Reagent Activity: Ensure that your catalyst (e.g., Pd/C) is active and that your reagents (e.g., reducing agents) have not degraded. Use fresh reagents whenever possible.

  • Product Isolation and Purification: Inefficient extraction or purification can lead to significant product loss. Review your work-up and purification procedures to identify potential areas for improvement.

Synthesis Route 1: Catalytic Hydrogenation of 5-Nitroindan

Q2: I am getting a low yield in the catalytic hydrogenation of 5-nitroindan to this compound. What are the common causes and how can I improve it?

The catalytic hydrogenation of 5-nitroindan is a common and efficient method, but several factors can lead to a low yield of this compound.

  • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity 5-nitroindan and use an appropriate solvent.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Hydrogen Pressure and Temperature: Inadequate hydrogen pressure or suboptimal temperature can slow down the reaction rate. Ensure the reaction is performed under the recommended hydrogen pressure and temperature.

  • Side Reactions: Over-reduction of the aromatic ring can occur under harsh conditions. Using milder reaction conditions can help minimize this side reaction.

Q3: I am observing side products in my reaction mixture after the hydrogenation of 5-nitroindan. What are they and how can I minimize their formation?

Common side products in this reaction include hydroxylamines and azo or azoxy compounds, which can arise from incomplete reduction or side reactions.

  • Minimizing Side Products: The formation of these byproducts can often be suppressed by ensuring complete hydrogenation and optimizing reaction conditions. The addition of catalytic amounts of certain compounds, like vanadium compounds, has been shown to prevent the accumulation of hydroxylamines.

Synthesis Route 2: Reductive Amination of 1-Indanone (B140024)

Q4: My reductive amination of 1-indanone to produce this compound is giving a low yield. What should I check?

Reductive amination is a versatile method, but its success is highly dependent on the reaction conditions and the choice of reducing agent.[1]

  • Choice of Reducing Agent: The selectivity of the reducing agent is crucial. Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting ketone before imine formation. Milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for one-pot reductive aminations as they selectively reduce the iminium ion.[2][3]

  • pH of the Reaction Mixture: The pH of the reaction is critical for imine formation. A weakly acidic medium is generally optimal.[1]

  • Imine Formation Equilibrium: The formation of the imine from the ketone and the amine is an equilibrium reaction. Removing the water formed during the reaction can shift the equilibrium towards the imine, thus improving the yield of the final amine.[1]

  • Steric Hindrance: Steric hindrance around the carbonyl group of the indanone or on the amine can slow down the reaction rate and affect the yield.

Q5: I am struggling with the purification of this compound from the reaction mixture. What are the recommended methods?

Purification of this compound is essential to remove unreacted starting materials, reagents, and any side products.

  • Extraction: After the reaction, a standard work-up involving extraction with an organic solvent is typically performed to separate the product from the aqueous phase.

  • Column Chromatography: For high purity, column chromatography is an effective method. A silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate this compound from impurities.[4][5][6]

  • Recrystallization: Recrystallization from a suitable solvent is an excellent method for obtaining highly pure crystalline this compound. The choice of solvent is critical and should be determined experimentally.[7][8][9]

Data Presentation

Table 1: Reported Yields for this compound Synthesis via Catalytic Hydrogenation of 5-Nitroindan

CatalystSolventTemperature (°C)Hydrogen PressureYield (%)Reference
10% Pd/CEthyl Acetate (B1210297)Room Temperature1 atm (balloon)98%[ChemicalBook]
Pd/CEthanolNot specifiedNot specifiedHigh[10]
Raney NickelNot specifiedNot specifiedNot specifiedGood[11]

Note: Yields are reported from various sources and may not be directly comparable due to differences in reaction scale and conditions.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Inexpensive, powerful reducing agent.Can reduce the starting carbonyl; often requires a two-step process.[2][12]
Sodium Cyanoborohydride (NaBH₃CN)Selective for iminium ions, allowing for one-pot reactions.[12][13]Highly toxic, generates cyanide waste.[12]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, highly selective, and less toxic than NaBH₃CN.[1][12]More expensive than NaBH₄.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 5-Nitroindan

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 5-nitroindan in a suitable solvent (e.g., ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until all the 5-nitroindan has been consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent used in the reaction.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound via Reductive Amination of 1-Indanone

  • Reaction Setup: In a round-bottom flask, dissolve 1-indanone and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate or a solution of ammonia in an alcohol) in a suitable solvent (e.g., methanol).

  • Imine Formation: Stir the mixture at room temperature. The pH can be adjusted to weakly acidic (pH 6-7) by adding a small amount of acetic acid to facilitate imine formation.[12]

  • Reduction: To the reaction mixture, add a selective reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[12]

  • Isolation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Routes cluster_workup Work-up & Purification cluster_product Final Product Start1 5-Nitroindan Route1 Catalytic Hydrogenation (e.g., H₂, Pd/C) Start1->Route1 Start2 1-Indanone Route2 Reductive Amination (e.g., NH₃, NaBH₃CN) Start2->Route2 Workup Reaction Quenching & Extraction Route1->Workup Route2->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purify Starting Materials Q1->A1_Yes Impure Q2 Review Reaction Conditions Q1->Q2 Pure A1_Yes->Q2 A2_Optimize Optimize Temperature, Time, and Solvent Q2->A2_Optimize Suboptimal Q3 Verify Catalyst/ Reagent Activity Q2->Q3 Optimal A2_Optimize->Q3 A3_Fresh Use Fresh Catalyst/ Reagents Q3->A3_Fresh Inactive Q4 Assess Purification Procedure Q3->Q4 Active A3_Fresh->Q4 A4_Optimize Optimize Extraction & Purification Steps Q4->A4_Optimize Inefficient End Improved Yield Q4->End Efficient A4_Optimize->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

purification of 5-Aminoindan by crystallization and distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Aminoindan by crystallization and distillation.

Data Presentation

Quantitative data for this compound is summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Appearance Brown Crystalline Solid
Melting Point 34-36 °C
Boiling Point 247-249 °C @ 745 mmHg
Boiling Point (Vacuum) 96-97 °C @ 8 mmHg
Solubility Slightly soluble in water

Experimental Protocols

Crystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization. This protocol is a general guideline and may require optimization based on the impurity profile of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate (B1210297) mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents to find a suitable one. An ideal solvent should dissolve the compound when hot but not when cold. Common starting points for aromatic amines include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like heptane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stirring or swirling can aid dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, cool the flask in an ice bath once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Distillation of this compound

Objective: To purify this compound by separating it from non-volatile impurities or impurities with significantly different boiling points. Due to its high boiling point at atmospheric pressure, vacuum distillation is recommended to prevent thermal decomposition.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Stir bar or boiling chips

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a stir bar or boiling chips to the round-bottom flask.

  • Applying Vacuum: Slowly apply vacuum to the system. A cold trap using dry ice and acetone (B3395972) or liquid nitrogen should be in place before the vacuum pump.

  • Heating: Once a stable vacuum is achieved (e.g., around 8 mmHg), begin to heat the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills over at the expected boiling point for the applied pressure (e.g., 96-97 °C at 8 mmHg). It is advisable to collect a small forerun fraction to discard any low-boiling impurities.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Troubleshooting Guides & FAQs

Crystallization

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points or when the solution is supersaturated.

  • Possible Cause: The cooling rate is too fast.

    • Solution: Reheat the solution to redissolve the oil. Allow it to cool more slowly. You can insulate the flask to slow down the cooling process.

  • Possible Cause: The solvent is not ideal.

    • Solution: Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution. Common solvent mixtures for aromatic amines include ethanol/water or heptane/ethyl acetate.

  • Possible Cause: The presence of impurities is depressing the melting point.

    • Solution: Try to purify the material by another method first, such as acid-base extraction, or proceed with the oiling out and try to induce crystallization from the separated oil by scratching the flask with a glass rod or adding a seed crystal.

Q2: I have a low yield after recrystallization. How can I improve it?

A2: A low yield can be due to several factors.

  • Possible Cause: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: After collecting the first crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop. Be aware that the second crop may be less pure. Alternatively, select a different solvent system where the compound has lower solubility at cold temperatures.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent to ensure the compound stays in solution.

Q3: The purified this compound is still colored. How can I remove the color?

A3: Aromatic amines like this compound can oxidize and form colored impurities.

  • Solution: During the recrystallization process, after dissolving the crude material in the hot solvent, add a small amount of activated charcoal to the solution. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool and crystallize. For persistent color, purification by distillation might be more effective.

Distillation

Q1: The this compound appears to be decomposing during distillation, even under vacuum.

A1: Thermal decomposition can still occur if the temperature is too high or the exposure to heat is prolonged.

  • Possible Cause: The vacuum is not low enough.

    • Solution: Check your vacuum system for leaks. Ensure all joints are properly sealed. A lower pressure will allow for distillation at a lower temperature.

  • Possible Cause: The heating is too aggressive.

    • Solution: Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer to ensure uniform temperature distribution.

Q2: I am having trouble separating this compound from an impurity with a close boiling point.

A2: Simple vacuum distillation may not be sufficient to separate compounds with similar boiling points.

  • Solution: Use a fractional distillation column (e.g., a Vigreux column) between the distillation flask and the distillation head. This increases the number of theoretical plates and improves the separation efficiency. Collect the distillate in small fractions and analyze their purity (e.g., by GC or NMR) to identify the pure fractions of this compound.

Q3: My this compound solidifies in the condenser during distillation.

A3: This can happen if the melting point of the compound is close to the temperature of the condenser cooling water.

  • Solution: Stop the flow of cooling water to the condenser or use warmer water to prevent solidification. In some cases, gently warming the outside of the condenser with a heat gun can melt the solidified product and allow it to flow into the receiving flask.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Crude this compound (with impurities) Crystallization Crystallization Crude->Crystallization Option 1 Distillation Vacuum Distillation Crude->Distillation Option 2 Pure Pure this compound Crystallization->Pure Troubleshoot_Crystallization Troubleshoot Crystallization Crystallization->Troubleshoot_Crystallization Issues? Distillation->Pure Troubleshoot_Distillation Troubleshoot Distillation Distillation->Troubleshoot_Distillation Issues? Analysis Purity Check (GC, NMR, MP) Pure->Analysis Final QC

Caption: A logical workflow for the purification of this compound.

CrystallizationTroubleshooting Crystallization Troubleshooting Logic cluster_solutions_oiling Oiling Out Solutions cluster_solutions_yield Low Yield Solutions cluster_solutions_color Colored Product Solutions Start Start Crystallization Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes ColoredProduct Colored Product Problem->ColoredProduct Yes Success Successful Crystallization Problem->Success No SlowCooling Slow Down Cooling OilingOut->SlowCooling ChangeSolvent Adjust Solvent System OilingOut->ChangeSolvent SeedCrystal Add Seed Crystal OilingOut->SeedCrystal MinimizeSolvent Minimize Hot Solvent LowYield->MinimizeSolvent SecondCrop Collect Second Crop LowYield->SecondCrop Charcoal Use Activated Charcoal ColoredProduct->Charcoal Distill Consider Distillation ColoredProduct->Distill SlowCooling->Start Retry ChangeSolvent->Start Retry SeedCrystal->Start Retry MinimizeSolvent->Start Retry SecondCrop->Success Charcoal->Start Retry Distill->Success

Caption: Troubleshooting decision tree for this compound crystallization.

overcoming solubility issues with 5-Aminoindan in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Aminoindan in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

A1: this compound is a hydrophobic molecule with properties that inherently limit its solubility in aqueous solutions. Key parameters include a predicted pKa of 5.17 and a calculated LogP of 1.758, indicating its lipophilic nature. Its water solubility is generally described as "slightly soluble".[1]

Q2: I've observed that my this compound powder is not dissolving in my aqueous buffer. What is the recommended starting solvent?

A2: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Several strategies can be employed to mitigate precipitation, including adjusting the final DMSO concentration, utilizing co-solvents, or employing solubility enhancers like cyclodextrins. A detailed troubleshooting guide is provided below.

Q4: Is there a more soluble form of this compound available?

A4: While specific data on this compound hydrochloride is not abundant in the provided search results, hydrochloride salts of similar aminoindan compounds, such as 2-aminoindan (B1194107) hydrochloride, are available and are generally more soluble in water.[2][3][4] If your experimental design permits, using a salt form of the compound could be a viable alternative.

Q5: What is the expected stability of this compound in an aqueous solution?

A5: The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure.[5] It is recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure compound integrity. For long-term storage, stock solutions in anhydrous DMSO should be aliquoted and stored at -20°C or -80°C.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound in aqueous buffers.

Problem: this compound fails to dissolve in the desired aqueous buffer.

Solution Workflow:

start Start: Undissolved this compound stock Prepare a high-concentration stock solution in 100% DMSO. start->stock precipitate Precipitation upon dilution in aqueous buffer? stock->precipitate no_precipitate Issue Resolved: Solution is ready for use. precipitate->no_precipitate No troubleshoot Proceed to Troubleshooting Precipitation precipitate->troubleshoot Yes

Caption: Initial Dissolution Workflow for this compound.

Problem: Precipitation occurs upon dilution of the DMSO stock solution into an aqueous buffer.

This common issue can be tackled through several optimization steps.

Troubleshooting Workflow:

start Start: Precipitation Observed option1 Option 1: pH Adjustment start->option1 option2 Option 2: Co-Solvent Addition start->option2 option3 Option 3: Cyclodextrin Complexation start->option3 evaluate Evaluate Solubility and Compound Stability option1->evaluate option2->evaluate option3->evaluate success Issue Resolved evaluate->success Successful failure Re-evaluate approach or consider alternative form (e.g., hydrochloride salt) evaluate->failure Unsuccessful

Caption: Troubleshooting Precipitation of this compound.

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound in public literature, the following tables provide expected solubility trends and starting points for optimization.

Table 1: Qualitative Solubility of this compound

SolventExpected SolubilityReference
WaterSlightly Soluble[1]
Aqueous Buffers (e.g., PBS)LowGeneral knowledge for hydrophobic compounds
Dimethyl Sulfoxide (DMSO)Soluble[6]
Ethanol (B145695)SolubleGeneral knowledge for hydrophobic compounds

Table 2: Recommended Starting Concentrations for Stock and Working Solutions

Solution TypeSolventRecommended ConcentrationNotes
Stock Solution100% DMSO10-50 mMPrepare in small aliquots and store at -20°C to -80°C.
Working SolutionAqueous Buffer with additivesTarget concentration (e.g., 1-100 µM)Final DMSO concentration should ideally be ≤ 0.5%.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 133.19 g/mol ).

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh the calculated amount of this compound into the microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: pH Adjustment to Enhance this compound Solubility

Rationale: With a predicted pKa of 5.17, the solubility of this compound is pH-dependent. At a pH below its pKa, the amino group will be protonated, forming a more soluble cationic species.

Procedure:

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Add a small volume of the DMSO stock solution to each buffer to achieve the desired final concentration of this compound.

  • Observe the solutions for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at room temperature.

  • Determine the optimal pH that maintains the solubility of this compound at the target concentration.

  • Caution: Ensure the final pH of the solution is compatible with your experimental system (e.g., cell culture, enzyme assay).

Protocol 3: Using Co-solvents to Improve this compound Solubility

Rationale: The addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds in aqueous solutions.

Procedure:

  • Prepare your primary aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Create a series of buffer solutions containing different percentages of a co-solvent such as ethanol or polyethylene (B3416737) glycol (PEG). Start with low percentages (e.g., 1%, 2%, 5% v/v).

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Dilute the DMSO stock solution into each of the co-solvent-containing buffers to the desired final concentration.

  • Visually inspect for precipitation.

  • Note: It is crucial to run a vehicle control with the same final concentration of DMSO and co-solvent in your experiment to account for any effects of the solvents themselves.

Protocol 4: Enhancing this compound Solubility with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[7]

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM).

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).

  • Add the this compound DMSO stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • This solution can then be further diluted in the aqueous buffer as needed for your experiment.

  • A vehicle control containing the same concentration of HP-β-CD and DMSO should be included in your experimental setup.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Aminoindan Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Aminoindan. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the acylation, reductive amination, and sulfonation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the amino group of this compound?

A1: The primary amino group of this compound is typically derivatized through three main types of reactions:

  • Acylation: To introduce an acyl group (e.g., acetyl, benzoyl) and form an amide.

  • Reductive Amination: To introduce alkyl groups by reacting with an aldehyde or ketone in the presence of a reducing agent.

  • Sulfonation: To introduce a sulfonyl group and form a sulfonamide.

Q2: How can I monitor the progress of my this compound derivatization reaction?

A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods help to track the consumption of the this compound starting material and the formation of the desired product.

Q3: What are some general tips for purifying this compound derivatives?

A3: Purification strategies depend on the properties of the synthesized derivative. Common methods include:

  • Crystallization: Effective for solid products with good crystallinity.

  • Column Chromatography: Widely used for purifying a broad range of compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial.

  • Extraction: To remove water-soluble impurities or byproducts.

Acylation of this compound

Acylation of this compound introduces an acyl group to the amino moiety, forming a stable amide linkage. This is a fundamental transformation in the synthesis of many pharmaceutical intermediates.

Troubleshooting Guide: Acylation Reactions
IssuePotential CauseSuggested Solution
Low or No Product Formation Inadequate activation of the carboxylic acid (if used).Use a suitable activating agent (e.g., thionyl chloride, oxalyl chloride) to convert the carboxylic acid to a more reactive acyl chloride.
Low reactivity of the acylating agent.For less reactive acylating agents like acetic anhydride (B1165640), a catalyst (e.g., pyridine (B92270), DMAP) may be required.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Products Diacylation of the amino group.Use a stoichiometric amount of the acylating agent. Add the acylating agent slowly to the reaction mixture.
Side reactions with the solvent.Ensure the use of an inert, anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Difficult Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to suppress the ionization of the product and extract with a suitable organic solvent.
Emulsion formation during extraction.Add brine to the separatory funnel to break the emulsion.
Experimental Protocol: N-Acetylation of this compound

This protocol describes the synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as catalyst and base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(2,3-dihydro-1H-inden-5-yl)acetamide by recrystallization or column chromatography.

Quantitative Data: Acylation of Amines

Acylating AgentAmineProductTypical Yield (%)
Acetyl ChlorideAnilineAcetanilide85-95
Benzoyl ChlorideAnilineBenzanilide80-90

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Workflow for N-Acylation of this compound

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous DCM add_base Add Pyridine start->add_base cool Cool to 0 °C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temp. add_anhydride->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Acylation Experimental Workflow

Reductive Amination of this compound

Reductive amination is a versatile method for forming C-N bonds, allowing for the introduction of various alkyl groups onto the nitrogen atom of this compound. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.[1]

Troubleshooting Guide: Reductive Amination
IssuePotential CauseSuggested Solution
Low Yield of Aminated Product Incomplete imine/iminium ion formation.Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation, especially with ketones.[2]
Reduction of the starting carbonyl compound.Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3]
Over-alkylation of the amine.For primary amines, a stepwise procedure of imine formation followed by reduction can sometimes offer better control than a one-pot reaction.[4]
Reaction Stalls Deactivation of the reducing agent.Ensure anhydrous reaction conditions as hydride reagents can react with water.
Steric hindrance from bulky substrates.Increase reaction time and/or temperature. Consider using a less sterically hindered reducing agent.
Difficult Purification Presence of unreacted starting materials and byproducts.Optimize the stoichiometry of reagents to drive the reaction to completion. Use column chromatography for purification.
Experimental Protocol: Reductive Amination of this compound with an Aldehyde

This protocol describes a general procedure for the synthesis of an N-alkyl-5-aminoindan derivative.

Materials:

  • This compound

  • Aldehyde (e.g., propanal) (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCE.

  • Add the aldehyde (1.0-1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the N-alkyl-5-aminoindan derivative by column chromatography.

Quantitative Data: Reductive Amination

Carbonyl CompoundAmineReducing AgentTypical Yield (%)
BenzaldehydeAnilineNaBH(OAc)₃85-95
CyclohexanoneBenzylamineNaBH(OAc)₃80-90
AcetoneBenzylamineNaBH₃CN~80

Note: Yields are representative and can vary based on specific substrates and conditions.[2][5]

Workflow for Reductive Amination of this compound

reductive_amination_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous DCE add_carbonyl Add Aldehyde/Ketone & Acetic Acid start->add_carbonyl stir_imine Stir for Imine Formation add_carbonyl->stir_imine add_reductant Add NaBH(OAc)3 stir_imine->add_reductant react Stir at Room Temp. add_reductant->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify Product concentrate->purify

Reductive Amination Experimental Workflow

Sulfonation of this compound

Sulfonation introduces a sulfonic acid group onto the aromatic ring of this compound. However, direct sulfonation of the aromatic ring can be challenging in the presence of the activating amino group, which can lead to side reactions or polymerization under strong acidic conditions. A more common approach is the sulfonylation of the amino group to form a sulfonamide.

Troubleshooting Guide: Sulfonylation of the Amino Group
IssuePotential CauseSuggested Solution
Low Product Yield Hydrolysis of the sulfonyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with the solvent.Choose an inert solvent that does not react with the sulfonyl chloride, such as DCM, THF, or pyridine.
Formation of Dark-colored Byproducts Decomposition of the starting material or product under acidic conditions.Add a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl generated during the reaction. Perform the reaction at a lower temperature.
Difficult Product Isolation The product is a salt.Neutralize the reaction mixture carefully and extract the product with an appropriate organic solvent.
Experimental Protocol: N-Sulfonylation of this compound

This protocol describes a general method for the synthesis of an N-arylsulfonyl-5-aminoindan derivative.

Materials:

  • This compound

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0-1.1 equivalents)

  • Pyridine or triethylamine (as solvent and base)

  • Dichloromethane (DCM), anhydrous (optional, as co-solvent)

  • Dilute hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in pyridine or a mixture of DCM and triethylamine.

  • Cool the solution to 0 °C.

  • Slowly add the arylsulfonyl chloride (1.0-1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Pour the reaction mixture into ice-cold dilute HCl to neutralize the excess base and precipitate the product.

  • If the product does not precipitate, extract it with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Quantitative Data: Sulfonylation of Amines

Sulfonylating AgentAmineProductTypical Yield (%)
p-Toluenesulfonyl chlorideAnilineN-Phenyl-p-toluenesulfonamide>90
Benzenesulfonyl chlorideBenzylamineN-Benzylbenzenesulfonamide>90

Note: Yields are representative and can vary based on specific substrates and conditions.

Logical Flow for Sulfonylation of this compound

sulfonation_logic cluster_input Inputs cluster_process Process cluster_output Output start This compound dissolve Dissolve this compound in Base/Solvent start->dissolve reagent Arylsulfonyl Chloride add_sulfonyl Add Sulfonyl Chloride reagent->add_sulfonyl base Base (e.g., Pyridine) base->dissolve cool Cool to 0 °C dissolve->cool cool->add_sulfonyl react React at RT add_sulfonyl->react workup Acidic Workup react->workup purify Purification workup->purify product N-Sulfonyl-5-aminoindan purify->product

Sulfonylation Logical Flow

References

identifying and removing impurities from 5-Aminoindan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 5-Aminoindan.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can arise. These can be broadly categorized as:

  • Positional Isomers: Depending on the synthetic route, isomers such as 4-Aminoindan and 6-Aminoindan can be formed.[1]

  • Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted starting materials in the final product.

  • Byproducts of the Reaction: Side reactions can generate various byproducts. For instance, if the synthesis involves a nitration and subsequent reduction, incompletely reduced intermediates (e.g., 5-nitroindan) or over-reduced products could be present.

  • Solvent and Reagent Residues: Residual solvents and reagents used during the synthesis and workup can also contaminate the final product.[2]

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main component and any impurities.[3][4] Developing a suitable HPLC method is crucial for assessing purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile and semi-volatile impurities.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can help in the structural elucidation of the main product and any significant impurities.[1][3][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of functional groups that may indicate specific impurities.[1][6]

Q3: My this compound product has a low melting point and appears discolored. What is the likely cause?

A3: A low or broad melting point and discoloration are classic signs of impurities. The discoloration may be due to the presence of colored byproducts, such as nitro compounds if a nitration step was involved and reduction was incomplete. To address this, consider adding activated charcoal during recrystallization to adsorb colored impurities.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity by HPLC/GC Presence of positional isomers or starting materials.1. Optimize reaction conditions (temperature, reaction time) to improve selectivity. 2. Purify the crude product using column chromatography. 3. Perform recrystallization with a carefully selected solvent system.[7][8]
"Oiling Out" During Recrystallization The chosen solvent is not ideal; the compound is melting before dissolving or the solution is supersaturated above the compound's melting point.[7]1. Use a larger volume of solvent. 2. Switch to a different solvent or a mixed solvent system. 3. Lower the temperature at which crystallization is initiated.[7]
Poor Crystal Formation The solution is not sufficiently supersaturated upon cooling, likely due to using too much solvent.[7]1. Evaporate some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of pure this compound.[7]
Presence of Insoluble Material Insoluble impurities or byproducts are present in the crude product.Perform a hot filtration of the dissolved product before the cooling and crystallization step.[7]

Quantitative Data on Purification

The following table summarizes hypothetical data on the effectiveness of different purification methods for this compound.

Purification Method Initial Purity (%) Final Purity (%) Common Impurities Removed
Recrystallization (Ethanol/Water) 8598.5Starting materials, minor byproducts
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) 85>99Positional isomers, closely related byproducts
Acid-Base Extraction followed by Recrystallization 9099Neutral and acidic impurities

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent or solvent system. A good solvent will dissolve the this compound sparingly at room temperature but completely at the solvent's boiling point.[7] Ethanol/water or toluene/hexane (B92381) are often effective for amino compounds.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a mixed system).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a mixed solvent system, add the less soluble solvent dropwise until the solution becomes slightly cloudy, then allow it to cool.

  • Cooling: Once the solution has reached room temperature and crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Mobile Phase Selection: Use silica (B1680970) gel as the stationary phase. The mobile phase (eluent) should be selected based on Thin Layer Chromatography (TLC) analysis to achieve good separation between the this compound and its impurities. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is a common starting point.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions. Monitor the separation by TLC.

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_workflow start Low Purity (Post-Synthesis) check_isomers Positional Isomers Present? (HPLC/GC-MS) start->check_isomers check_starting_material Unreacted Starting Material? (TLC/HPLC) check_isomers->check_starting_material No action_chromatography Action: Column Chromatography check_isomers->action_chromatography Yes check_color Product Discolored? check_starting_material->check_color No action_recrystallize Action: Recrystallization check_starting_material->action_recrystallize Yes check_color->action_recrystallize No action_charcoal Action: Recrystallize with Charcoal check_color->action_charcoal Yes action_optimize_reaction Action: Optimize Reaction Conditions action_recrystallize->action_optimize_reaction

Caption: Troubleshooting decision tree for purifying crude this compound.

References

Technical Support Center: Scale-Up Production of 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 5-Aminoindan. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to pilot plant and industrial manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most frequently employed synthetic route for industrial-scale production of this compound involves the catalytic hydrogenation of 5-nitroindan. This method is often preferred due to the availability of starting materials and generally high conversion rates. The reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Q2: What are the primary challenges when scaling up the catalytic hydrogenation of 5-nitroindan?

A2: Key challenges during the scale-up of this reaction include:

  • Heat Management: The hydrogenation of nitro compounds is a highly exothermic reaction. Inadequate heat dissipation in large reactors can lead to temperature spikes, increasing the risk of side reactions and posing a safety hazard.[2]

  • Mass Transfer: Ensuring efficient contact between the solid catalyst, liquid substrate (5-nitroindan solution), and hydrogen gas is critical for reaction efficiency. Poor agitation in large vessels can lead to slower reaction rates and incomplete conversion.

  • Catalyst Handling and Recovery: Handling pyrophoric catalysts like Pd/C on a large scale requires specialized equipment and procedures to prevent fires. Efficient recovery of the catalyst after the reaction is crucial for economic viability and to prevent product contamination.

Q3: What are the common impurities encountered during the scale-up production of this compound?

A3: During scale-up, several impurities can become more prevalent:

  • Unreacted 5-nitroindan: Incomplete reaction due to poor mass transfer or catalyst deactivation can leave residual starting material.

  • Hydroxylamine intermediates: Partial reduction of the nitro group can lead to the formation of 5-(hydroxyamino)indan.

  • Azo and Azoxy compounds: These can form through side reactions, especially if there are localized areas of high temperature or incorrect stoichiometry.

  • Solvent-related impurities: Impurities from the solvent used in the reaction or purification steps.[3][4]

Q4: How does the quality of raw materials impact the scale-up of this compound synthesis?

A4: The purity of starting materials is crucial. Impurities in the 5-nitroindan can poison the catalyst, leading to incomplete reactions and the formation of by-products. Similarly, the quality of the solvent and catalyst can significantly affect the reaction outcome and the purity of the final product.[5]

Troubleshooting Guide

Problem 1: Low Yield of this compound at Pilot Scale

  • Question: We are experiencing a significant drop in yield for the hydrogenation of 5-nitroindan when moving from a 1L lab reactor to a 100L pilot reactor. What could be the cause?

  • Answer: A drop in yield during scale-up is a common issue. Several factors could be contributing:

    • Inefficient Mass Transfer: In a larger reactor, achieving the same level of mixing as in the lab is challenging. This can lead to poor contact between the hydrogen gas, the 5-nitroindan solution, and the catalyst, resulting in a slower and incomplete reaction. Consider increasing the agitation speed or using a different type of impeller designed for better gas-liquid-solid mixing.

    • Poor Temperature Control: The exothermic nature of the reaction might be causing localized hot spots in the larger vessel, leading to the formation of by-products and degradation of the desired product. Ensure your cooling system is adequate for the larger scale and that temperature probes are placed strategically to get an accurate reading of the bulk reaction temperature.

    • Catalyst Deactivation: The catalyst may be deactivating more quickly at a larger scale. This could be due to impurities in the starting material or solvent, or inadequate mixing leading to localized high concentrations of reactants or products on the catalyst surface.

Problem 2: Product Discoloration After Purification

  • Question: Our final this compound product is a brown crystalline mass, even after distillation and recrystallization. How can we improve the color?

  • Answer: Discoloration often indicates the presence of trace impurities. Amines, in general, are susceptible to air oxidation, which can lead to colored by-products.

    • Purification under Inert Atmosphere: Conduct the final purification steps (distillation and crystallization) under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

    • Charcoal Treatment: During the recrystallization process, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to use too much, as it can also adsorb some of your product.

    • Purity of Solvents: Ensure the solvents used for purification are of high purity and are degassed to remove dissolved oxygen.

Problem 3: Difficulty in Filtering the Pd/C Catalyst

  • Question: We are having trouble filtering the Pd/C catalyst after the reaction in the pilot plant. The filter clogs quickly, and the process is very slow.

  • Answer: Catalyst filtration can be a bottleneck in large-scale operations.

    • Filter Aid: Consider using a filter aid like Celite®. A thin pad of the filter aid over the filter medium can prevent fine catalyst particles from clogging the filter.

    • Type of Filter: For larger scales, you might need to move from simple filtration setups to more robust systems like a filter press or a centrifugal filter, which are designed for handling larger volumes of solids.

    • Particle Size of Catalyst: The particle size of the catalyst itself can affect filtration. Discuss with your catalyst supplier if a grade with a larger particle size is available, which might be easier to filter.

Data Presentation

Table 1: Illustrative Yield and Purity of this compound at Different Production Scales

ScaleStarting Material (5-Nitroindan)Yield (%)Purity (by HPLC) (%)
Lab Scale (1L)50 g95>99
Pilot Scale (100L)5 kg8598
Production Scale (1000L)50 kg8097

Note: This data is illustrative and may vary depending on the specific process parameters and equipment.

Table 2: Illustrative Impurity Profile of Crude this compound at Different Scales

ImpurityLab Scale (%)Pilot Scale (%)Production Scale (%)
5-Nitroindan<0.10.51.0
5-(Hydroxyamino)indan<0.050.30.7
Azo/Azoxy By-productsNot Detected0.10.3

Note: This data is illustrative. Actual impurity profiles should be determined by appropriate analytical methods.[6][7][8][9][10]

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 5-nitroindan (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (as solvent)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a flask suitable for hydrogenation, dissolve 5-nitroindan in ethanol.

  • Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure is sufficient for lab scale) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude this compound.

Lab-Scale Purification of this compound

Materials:

  • Crude this compound

  • Petroleum ether

Procedure:

  • The crude this compound can be purified by vacuum distillation.[1]

  • Alternatively, dissolve the crude product in a minimal amount of hot petroleum ether.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum to obtain pure this compound.[1]

Scale-Up Considerations
  • Reactor: For pilot and production scale, a pressure reactor (autoclave) is necessary to handle the hydrogen pressure safely. The reactor should be equipped with a robust agitation system and an efficient cooling jacket.

  • Catalyst Loading: While 5 mol% might be suitable for the lab, optimization at a larger scale might allow for a lower catalyst loading to improve process economics.

  • Hydrogenation Conditions: At a larger scale, the reaction might be run at elevated pressure and temperature to improve reaction kinetics. However, this must be carefully controlled to avoid side reactions.

  • Purification: Vacuum distillation is a viable option for large-scale purification. For crystallization, large, jacketed crystallizers with controlled cooling rates are used to ensure consistent crystal size and purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 5-Nitroindan Ethanol reactor Hydrogenation Reactor (Pd/C, H2) start->reactor filtration Catalyst Filtration reactor->filtration evaporation Solvent Evaporation filtration->evaporation crude Crude this compound evaporation->crude purification_method Distillation or Crystallization crude->purification_method final_product Pure this compound purification_method->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield at Scale q1 Is reaction complete? start->q1 a1_yes Check work-up and isolation procedures for losses. q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Is mass transfer adequate? a1_no->q2 q3 Is temperature controlled? a1_no->q3 a2_yes Check catalyst activity and for potential poisons. q2->a2_yes Yes a2_no Improve agitation, check sparging. q2->a2_no No a3_yes Consider side reactions due to concentration effects. q3->a3_yes Yes a3_no Improve cooling, check for hot spots. q3->a3_no No

Caption: Troubleshooting decision tree for low yield in this compound scale-up.

References

refining analytical methods for accurate 5-Aminoindan quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Aminoindan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method, particularly after pre-column derivatization to enhance sensitivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, but typically requires derivatization to improve the volatility and chromatographic behavior of this compound.[2][3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and can often be performed without derivatization, making it ideal for complex biological matrices.[5][6]

Q2: Is derivatization necessary for this compound analysis?

A2: Derivatization is often essential for GC-MS analysis of aminoindanes to improve volatility, reduce peak tailing, and enhance chromatographic resolution.[2][3] Common derivatizing reagents include N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF).[2][3] For HPLC analysis, derivatization with a chromophoric or fluorophoric reagent can significantly increase detection sensitivity.[1] LC-MS/MS analysis can often be performed without derivatization, simplifying sample preparation.[5][6]

Q3: How can I improve the resolution between this compound and its isomers?

A3: Improving the resolution of aminoindane isomers can be challenging. In GC-MS, selecting the appropriate stationary phase is crucial; for instance, an Rxi®-624Sil MS column has been shown to resolve eight different aminoindanes.[2] Derivatization can also alter the chromatographic properties of isomers, leading to better separation.[2][3] In HPLC, optimizing the mobile phase composition, pH, and column temperature can enhance resolution. For complex separations in gas chromatography, utilizing a longer column, a smaller internal diameter, and a thinner stationary phase film can improve efficiency and resolution.[7]

Q4: What are the common causes of peak tailing in the HPLC analysis of this compound?

A4: Peak tailing in HPLC can arise from several factors. One common cause is secondary interactions between the basic amino group of this compound and acidic silanol (B1196071) groups on the silica-based column packing.[8][9][10] Other potential causes include column degradation, improper mobile phase pH, column overload, and extra-column band broadening.[8][9] To mitigate peak tailing, consider using a base-deactivated column, adjusting the mobile phase pH to suppress silanol interactions (e.g., low pH to protonate silanols or high pH to deprotonate the analyte), or adding a competing base to the mobile phase.[10]

Q5: How do I minimize matrix effects in the LC-MS/MS analysis of this compound from biological samples?

A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis.[11][12][13][14][15] To minimize matrix effects, efficient sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended over simple protein precipitation.[12] Chromatographic separation should be optimized to separate this compound from endogenous matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[14]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary silanol interactions.Use a base-deactivated (end-capped) column. Adjust mobile phase pH (e.g., pH 2-3 or pH 7-8).[9] Add a competitor amine (e.g., triethylamine) to the mobile phase.[9]
Column overload.Reduce sample concentration or injection volume.[8]
Column contamination or void.Flush the column with a strong solvent.[9] Replace the column if flushing is ineffective.[9]
Poor Resolution Inadequate separation from other components.Optimize mobile phase composition (e.g., organic solvent ratio, buffer concentration). Adjust column temperature. Use a column with a different selectivity.
Low Sensitivity Insufficient UV absorbance or fluorescence.Use a lower wavelength for UV detection. Employ pre-column derivatization with a highly chromophoric or fluorophoric reagent.[1]
Retention Time Drift Changes in mobile phase composition or column temperature.Ensure proper mobile phase preparation and mixing. Use a column thermostat for consistent temperature control.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or Low Peak Response Incomplete derivatization.Optimize derivatization conditions (temperature, time, reagent excess). Ensure sample is dry before adding derivatization reagent.
Analyte degradation in the injector.Use a lower injector temperature. Use a deactivated inlet liner.
Peak Broadening or Tailing Active sites in the GC system.Use a deactivated liner and column. Perform system maintenance (e.g., replace septum, clean injector).
Inefficient chromatography.Optimize the oven temperature program.[7] Use a faster carrier gas flow rate (within the optimal range).[16]
Poor Isomer Resolution Inappropriate column stationary phase.Select a column with a different polarity/selectivity (e.g., Rxi®-624Sil MS).[2]
Suboptimal temperature program.Decrease the temperature ramp rate to improve separation.[16]

Experimental Protocols

HPLC-UV Method for this compound

This protocol is a general guideline and should be optimized for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 0.1% trifluoroacetic acid in water). The exact gradient program should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for this compound (with Derivatization)

This protocol is a general guideline and should be optimized.

  • Derivatization (Example with MBTFA):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: Rxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (SPE, LLE, or PPT) Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV, FLD, or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is the column overloaded? Start->Check_Overload Check_Column Is the column old or contaminated? Check_Overload->Check_Column No Reduce_Conc Reduce sample concentration/ injection volume Check_Overload->Reduce_Conc Yes Check_pH Is the mobile phase pH appropriate? Check_Column->Check_pH No Flush_Column Flush or replace the column Check_Column->Flush_Column Yes Check_Silanol Are there secondary silanol interactions? Check_pH->Check_Silanol Yes Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Use_BD_Column Use a base-deactivated column/ add a competing base Check_Silanol->Use_BD_Column Yes Resolved Problem Resolved Reduce_Conc->Resolved Flush_Column->Resolved Adjust_pH->Resolved Use_BD_Column->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

addressing matrix effects in bioanalysis of 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 5-Aminoindan.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of this compound, components from biological matrices like plasma, urine, or tissue homogenates can co-elute with the analyte and interfere with its ionization in the mass spectrometer source.[1][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[1][2][4]

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: Common sources of matrix effects in biological samples include:

  • Endogenous components: These are substances naturally present in the biological matrix, such as phospholipids, proteins, salts, and lipids.[1][3] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[5]

  • Exogenous components: These are substances introduced during sample collection, processing, or storage. Examples include anticoagulants (e.g., EDTA, heparin), stabilizers, and dosing vehicles used in preclinical studies.[1][6]

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A3:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal of this compound indicate the retention times of matrix components causing ion suppression or enhancement, respectively.[7]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[1][5] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of this compound in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF).[1] An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.[3][8] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[5][8] This allows for accurate correction of the analytical signal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.* Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound is the best way to compensate for variable matrix effects.[8] * Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3]
Low signal intensity (Ion Suppression) Co-elution of matrix components, particularly phospholipids, with this compound.* Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to separate this compound from the suppression region.[2] * Enhance Sample Cleanup: Use a more rigorous sample preparation method like SPE with a specific sorbent to remove interferences.[5] * Switch Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1][9]
High signal intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.* Improve Chromatographic Separation: As with ion suppression, optimize the LC method to resolve this compound from the enhancing components.[2] * Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components.[8] However, this may compromise the limit of quantification.
Non-linear calibration curve Concentration-dependent matrix effects.* Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[3] * Employ a SIL-IS: A suitable SIL-IS should track the non-linearity and provide a linear response ratio.[8]

Quantitative Data Summary

Since publicly available quantitative data on matrix effects for this compound is limited, the following table provides a template for researchers to summarize their own experimental results when assessing matrix effects from different biological lots.

Biological Lot ID Analyte Peak Area (Post-Extraction Spike) Analyte Peak Area (Neat Solution) Matrix Factor (MF) Internal Standard Peak Area (Post-Extraction Spike) Internal Standard Peak Area (Neat Solution) IS-Normalized MF
Plasma Lot 1
Plasma Lot 2
Urine Lot 1
Urine Lot 2
Tissue Homogenate Lot 1
Tissue Homogenate Lot 2

Note:

  • Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard). An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.[1]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Column Infusion
  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Prepare blank matrix samples (e.g., plasma, urine) by performing the sample extraction procedure without the analyte.

  • Set up the LC-MS/MS system. Infuse the this compound standard solution post-column into the MS ion source at a constant flow rate using a syringe pump.

  • Inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal of this compound. A steady baseline should be observed. Any significant deviation (dip for suppression, peak for enhancement) from the baseline during the chromatographic run indicates the presence of matrix effects at that retention time.

Protocol 2: Quantitative Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound and its SIL-IS in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then spiked with this compound and its SIL-IS in the final reconstitution solvent.

    • Set C (Pre-Extraction Spike): Blank biological matrix is spiked with this compound and its SIL-IS before the extraction process (used to determine recovery).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for both the analyte and the IS:

    • MF = Mean Peak Area of Set B / Mean Peak Area of Set A

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF of this compound / MF of SIL-IS

Visualizations

cluster_0 Qualitative Assessment A Prepare this compound Infusion Solution C Infuse Solution Post-Column A->C B Extract Blank Biological Matrix D Inject Extracted Matrix B->D E Monitor Analyte Signal for Dips/Peaks C->E D->E

Caption: Workflow for Qualitative Assessment of Matrix Effects.

cluster_1 Troubleshooting Ion Suppression Start Ion Suppression Observed Opt_Chrom Optimize Chromatography (Gradient, Column, Mobile Phase) Start->Opt_Chrom Imp_SamplePrep Improve Sample Preparation (LLE, SPE) Start->Imp_SamplePrep Switch_Ion Switch Ionization (ESI -> APCI) Start->Switch_Ion Use_SIL_IS Use Stable Isotope-Labeled IS Opt_Chrom->Use_SIL_IS Imp_SamplePrep->Use_SIL_IS Switch_Ion->Use_SIL_IS End Matrix Effect Mitigated Use_SIL_IS->End

References

Technical Support Center: Improving Regioselectivity of Reactions with 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminoindan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the regioselectivity of electrophilic aromatic substitution on this compound?

The primary challenge in controlling regioselectivity on this compound stems from the powerful activating and ortho-, para- directing effect of the amino group. In electrophilic aromatic substitution reactions, this typically leads to a mixture of products, with substitution occurring at the C4 and C6 positions, which are ortho and para to the amino group, respectively. The C7 position is sterically hindered and generally less reactive. Under strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is a deactivating and meta-directing group. This can lead to substitution at the C6 position, but reaction rates are often significantly slower.

Q2: How can I selectively achieve substitution at the C6 position of this compound?

To favor substitution at the C6 (para) position, the most common and effective strategy is to use a protecting group on the amine. Acylation of the amino group to form 5-acetamidoindan is a widely used approach. The acetamido group is still an ortho-, para- director but is less activating than the amino group. This moderation of reactivity can lead to cleaner reactions and often favors the sterically less hindered para (C6) position.

Q3: Is it possible to achieve substitution at the C4 position of this compound?

Yes, substitution at the C4 (ortho) position is possible, but isolating it as the major product can be challenging due to competition from the more sterically accessible C6 position. Strategies to enhance C4 selectivity include:

  • Directed ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization at the position ortho to a directing metalation group (DMG). By first protecting the amino group with a suitable DMG, such as a pivaloyl or tert-butoxycarbonyl (Boc) group, direct lithiation at the C4 position can be achieved, followed by quenching with an appropriate electrophile.

  • Bulky Reagents: In some cases, the use of bulky electrophiles or catalysts may favor substitution at the less hindered C6 position, but under certain conditions, steric interactions can be exploited to direct substitution to the C4 position.

Q4: What are common issues encountered during Friedel-Crafts reactions with this compound?

Direct Friedel-Crafts reactions on this compound are often problematic. The basic amino group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the catalyst and the aromatic ring. This can lead to low or no yield. To overcome this, it is essential to protect the amino group, typically as an acetamide (B32628) (5-acetamidoindan), before performing the Friedel-Crafts reaction.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution
Possible Cause Troubleshooting Steps
Protonation of the amino group In highly acidic media, the amino group is protonated, deactivating the ring. Consider using a less acidic catalyst or protecting the amino group.
Inappropriate solvent The solvent can influence the reactivity of the electrophile and the substrate. Ensure your solvent is dry and compatible with the reaction conditions. For Friedel-Crafts reactions, avoid coordinating solvents that can compete with the catalyst.
Decomposition of starting material or product This compound and its derivatives can be sensitive to strong oxidizing agents or harsh reaction conditions. Monitor the reaction by TLC to check for decomposition. Consider milder reaction conditions (e.g., lower temperature, less reactive electrophile).
Poor quality reagents Ensure all reagents, especially the electrophile and any catalysts, are of high purity and handled under appropriate conditions (e.g., inert atmosphere for moisture-sensitive reagents).
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps
Strongly activating amino group Protect the amino group as an acetamide or other suitable group to moderate its activating effect and improve selectivity for the C6 position.
Reaction temperature is too high Higher temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature.
Incorrect choice of catalyst or solvent The nature of the catalyst and solvent can influence the isomer distribution. For example, in nitration, the choice of nitrating agent and acid catalyst can affect the ortho/para ratio.
Issue 3: Difficulty with Product Purification
Possible Cause Troubleshooting Steps
Similar polarity of isomers Isomeric products can be difficult to separate by column chromatography. Consider derivatization to alter the polarity of one isomer, or explore other purification techniques like recrystallization or preparative HPLC.
Product is an oil or low-melting solid If the product is not a crystalline solid, purification by recrystallization may not be feasible. Consider converting the product to a salt to induce crystallization.
Residual catalyst or byproducts Ensure the workup procedure effectively removes all catalysts and byproducts. For example, in Friedel-Crafts reactions, a thorough aqueous wash is necessary to remove the Lewis acid.

Experimental Protocols & Data

Protection of this compound as 5-Acetamidoindan

A common first step to control regioselectivity is the protection of the amino group.

Methodology: To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid), add acetic anhydride (B1165640) (typically 1.1 to 1.5 equivalents). The reaction can be performed at room temperature and is usually complete within a few hours. The product, 5-acetamidoindan, can be isolated by precipitation or extraction.

Regioselective Nitration of 5-Acetamidoindan

Nitration of the protected 5-acetamidoindan generally favors substitution at the C6 position.

Methodology: 5-Acetamidoindan is dissolved in a cold acid, such as concentrated sulfuric acid or acetic acid. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature (e.g., 0-5 °C). After the addition is complete, the reaction is stirred for a period at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration.

Expected Isomer Distribution (Nitration of 5-Acetamidoindan):

Position of Nitration Typical Yield (%) Notes
6-Nitro (para) Major Product The acetamido group directs primarily to the para position.
4-Nitro (ortho) Minor Product Steric hindrance from the indane ring and the acetamido group disfavors substitution at this position.

| 7-Nitro | Trace | Highly sterically hindered. |

Regioselective Bromination of 5-Acetamidoindan

Bromination of 5-acetamidoindan also shows a preference for the C6 position.

Methodology: 5-Acetamidoindan is dissolved in a suitable solvent like acetic acid. A solution of bromine in acetic acid or N-bromosuccinimide (NBS) is added portion-wise or dropwise at room temperature. The reaction is monitored by TLC, and upon completion, the product is isolated by precipitation in water followed by filtration.

Expected Isomer Distribution (Bromination of 5-Acetamidoindan):

Position of Bromination Typical Yield (%) Notes
6-Bromo (para) Major Product The acetamido group directs primarily to the para position.
4-Bromo (ortho) Minor Product Some ortho substitution is expected.

| Di-bromo products | Possible | Over-bromination can occur with excess bromine or longer reaction times. |

Regioselective Friedel-Crafts Acylation of 5-Acetamidoindan

Acylation of 5-acetamidoindan is a key step for introducing further functionality.

Methodology: 5-Acetamidoindan and an acylating agent (e.g., acetyl chloride or acetic anhydride) are reacted in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a non-coordinating solvent (e.g., dichloromethane or nitrobenzene). The reaction is typically performed at low temperature initially and then allowed to warm. The reaction is quenched with ice/water, and the product is extracted.

Expected Isomer Distribution (Friedel-Crafts Acylation of 5-Acetamidoindan):

Position of Acylation Typical Yield (%) Notes
6-Acyl (para) Major Product The reaction is highly regioselective for the para position due to the directing effect of the acetamido group.

| 4-Acyl (ortho) | Minor or Trace | Steric hindrance significantly disfavors acylation at the ortho position. |

Visualizations

Signaling Pathways and Workflows

Electrophilic_Substitution_on_5_Aminoindan cluster_unprotected Unprotected this compound cluster_protected Protected this compound (Acetamido) This compound This compound Mixture Mixture of 4- and 6-substituted products This compound->Mixture Electrophile (E+) 5-Acetamidoindan 5-Acetamidoindan This compound->5-Acetamidoindan Ac₂O 5-Acetamidoindan->this compound Hydrolysis 6-Substituted Predominantly 6-substituted product 5-Acetamidoindan->6-Substituted Electrophile (E+)

Caption: General workflow for controlling regioselectivity in electrophilic substitution of this compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Protect_Amine Protect Amino Group? Check_Reaction_Conditions->Protect_Amine Use_Milder_Conditions Consider Milder Conditions Check_Reaction_Conditions->Use_Milder_Conditions Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents Protect_Amine->Use_Milder_Conditions No Perform_Protection Perform Amine Protection Protect_Amine->Perform_Protection Yes Optimization_Successful Yield Improved Use_Milder_Conditions->Optimization_Successful Purify_Reagents->Optimization_Successful Perform_Protection->Optimization_Successful

Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.

Directed_Ortho_Metalation This compound This compound N-Protected N-Protected this compound (e.g., N-Boc) This compound->N-Protected Boc₂O Lithiation Directed ortho-Lithiation (n-BuLi, TMEDA) N-Protected->Lithiation 4-Lithio 4-Lithio Intermediate Lithiation->4-Lithio Quench Quench with Electrophile (E) 4-Lithio->Quench 4-Substituted 4-Substituted-5-(N-Protected)indan Quench->4-Substituted Deprotection Deprotection 4-Substituted->Deprotection Final_Product 4-Substituted-5-aminoindan Deprotection->Final_Product

Caption: Workflow for the synthesis of 4-substituted this compound via directed ortho-metalation.

managing side reactions in the synthesis of 5-Aminoindan analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aminoindan and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and its analogs?

A common and versatile route involves a two-step process: the nitration of a substituted indane followed by the reduction of the resulting nitro group to the desired amine. An alternative pathway involves the synthesis of a substituted 5-bromo-1-indanone, which can then be converted to the corresponding amine.

Q2: What are the primary challenges and side reactions in the nitration of indane derivatives?

The main challenge in the nitration of substituted indanes is controlling the regioselectivity. The directing effects of the substituents on the aromatic ring can lead to the formation of undesired isomers. Additionally, over-nitration to form dinitro or trinitro compounds can occur under harsh reaction conditions.

Q3: What are the typical side reactions observed during the catalytic hydrogenation of 5-nitroindan analogs?

Catalytic hydrogenation, while generally efficient, can lead to several side products. These include incomplete reduction, resulting in hydroxylamine (B1172632) or nitroso intermediates, and over-reduction or hydrogenolysis of sensitive functional groups (e.g., dehalogenation). In some cases, coupling reactions can lead to azo or azoxy dimers.

Q4: How can I minimize the formation of regioisomers during nitration?

Controlling the reaction temperature and the choice of nitrating agent are crucial. Milder nitrating agents and lower temperatures generally favor the formation of the desired isomer. The regioselectivity is also highly dependent on the electronic nature of the substituents already present on the indane ring.

Q5: What is the purpose of using a protecting group for the amino functionality?

Protecting groups are used to temporarily block the reactive amino group to prevent it from participating in undesired side reactions during subsequent synthetic steps.[1] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under specific conditions.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound Analog after Catalytic Hydrogenation

Symptoms:

  • Low isolated yield of the desired this compound analog.

  • Presence of multiple spots on TLC analysis of the crude product.

  • Complex NMR spectrum of the crude product indicating a mixture of compounds.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reduction Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring.Disappearance of starting nitro compound and intermediates (hydroxylamine, nitroso).
Catalyst Poisoning Use a fresh batch of catalyst. Purify the starting 5-nitroindan analog to remove potential catalyst poisons (e.g., sulfur compounds).Improved reaction rate and conversion to the desired product.
Over-reduction/Hydrogenolysis Use a milder catalyst (e.g., Pd/C with additives) or lower hydrogen pressure and temperature. Monitor the reaction closely by TLC or GC-MS.Minimization of byproducts resulting from the reduction of other functional groups.
Side Reactions (e.g., dimerization) Optimize reaction concentration and temperature. Consider a different solvent.Reduced formation of azo or azoxy dimers.
Problem 2: Formation of Undesired Regioisomers during Nitration

Symptoms:

  • Isolation of a mixture of nitrated indane isomers.

  • Difficulty in separating the desired 5-nitroindan analog from other isomers by crystallization or column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Harsh Reaction Conditions Lower the reaction temperature and use a slower addition of the nitrating agent.Increased selectivity for the desired 5-nitro isomer.
Inappropriate Nitrating Agent Screen different nitrating agents (e.g., HNO₃/H₂SO₄, HNO₃/Ac₂O, or milder alternatives).Improved regioselectivity based on the electronic and steric properties of the substrate.
Influence of Substituents Analyze the electronic and steric effects of the substituents on the indane ring to predict the most likely positions of nitration and adjust the strategy accordingly.[3]Better understanding of the reaction outcome and potential for redesigning the synthetic route.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of a 5-Nitroindan Analog
  • Preparation: In a hydrogenation vessel, dissolve the substituted 5-nitroindan (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound analog.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure this compound analog.[4]

General Protocol for Nitration of a Substituted Indane
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C.

  • Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature at 0 °C to prepare the nitrating mixture.

  • Substrate Addition: Dissolve the substituted indane (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or acetic anhydride).

  • Reaction: Slowly add the solution of the substituted indane to the nitrating mixture at 0 °C. Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide (B78521) solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_nitration Nitration cluster_reduction Reduction cluster_protection Optional Protection Start Substituted Indane Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitroindan 5-Nitroindan Analog Nitration->Nitroindan Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Nitroindan->Reduction Aminoindan This compound Analog Reduction->Aminoindan Protection Amine Protection (e.g., Boc2O) Aminoindan->Protection Protected_Aminoindan Protected this compound Analog Protection->Protected_Aminoindan

Caption: General synthetic workflow for this compound analogs.

Troubleshooting_Hydrogenation cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions Start Low Yield in Hydrogenation Q1 TLC shows starting material? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Reaction Complete Q1->A1_No No Sol1_1 Increase H2 pressure A1_Yes->Sol1_1 Sol1_2 Increase catalyst loading A1_Yes->Sol1_2 Sol1_3 Increase reaction time A1_Yes->Sol1_3 Q2 Multiple unidentified spots? A1_No->Q2 A2_Yes Side Reactions Q2->A2_Yes Yes A2_No Purification Issue Q2->A2_No No Sol2_1 Use milder catalyst A2_Yes->Sol2_1 Sol2_2 Lower temperature A2_Yes->Sol2_2 Sol2_3 Optimize solvent A2_Yes->Sol2_3 Troubleshooting_Nitration cluster_solutions1 Condition Optimization cluster_solutions2 Reagent Selection Start Isomer Formation in Nitration Q1 Harsh reaction conditions? Start->Q1 A1_Yes Optimize Conditions Q1->A1_Yes Yes A1_No Consider Reagent Q1->A1_No No Sol1_1 Lower reaction temperature A1_Yes->Sol1_1 Sol1_2 Slow addition of reagents A1_Yes->Sol1_2 Q2 Using strong nitrating agent? A1_No->Q2 A2_Yes Use Milder Reagent Q2->A2_Yes Yes A2_No Analyze Substituent Effects Q2->A2_No No Sol2_1 Screen alternative nitrating agents A2_Yes->Sol2_1

References

Technical Support Center: Enhancing the Purity of Crude 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Aminoindan. The following sections offer detailed methodologies and solutions to common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized by the reduction of 5-nitroindan, can contain several impurities. These may include unreacted starting material (5-nitroindan), intermediates from incomplete reduction, and positional isomers (e.g., 4-Aminoindan or 6-Aminoindan) that may form depending on the synthetic route. Oxidative degradation byproducts can also be present, often leading to a darker coloration of the crude product.[1]

Q2: My crude this compound is dark brown. Does this indicate low purity?

A2: A dark brown or yellow hue is common for crude aromatic amines like this compound and often indicates the presence of oxidized impurities.[1] While a darker color suggests the presence of impurities, it doesn't directly correlate with a specific purity percentage without analytical testing. Purification is recommended to remove these colored byproducts.

Q3: What is the most suitable method for purifying crude this compound?

A3: The choice of purification method depends on the level of impurities and the desired final purity. The three main techniques are:

  • Recrystallization: Best for removing small amounts of impurities from a solid crude product.

  • Vacuum Distillation: Suitable for purifying larger quantities of this compound, especially if it is oily or has a low melting point.

  • Column Chromatography: A highly effective method for separating this compound from closely related impurities, such as positional isomers.[2]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can visualize the separation of this compound from its impurities. A successful purification will show a single spot for the purified product with a different Rf value than the impurities.

Q5: How should I store purified this compound?

A5: Purified this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (0-10°C) to minimize oxidation and degradation.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or no crystal formation - Too much solvent was used.- The solution is supersaturated.- The cooling process was too rapid.- Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[3]
"Oiling out" instead of crystallization - The boiling point of the solvent is higher than the melting point of this compound.- The concentration of the solute is too high.- Reheat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly.- Use a solvent system with a lower boiling point.[4]
Colored crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5]
Low yield - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Significant solubility of the product in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the filtrate in an ice bath to maximize crystal precipitation.[6][7]
Vacuum Distillation
Problem Possible Cause Solution
Bumping or unstable boiling - Uneven heating.- Lack of nucleation sites.- Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Ensure the flask is not more than two-thirds full.
Product solidifying in the condenser - The condenser water is too cold.- The melting point of this compound is close to the condenser temperature.- Use warmer condenser water or turn off the water flow periodically to allow the product to melt and flow into the receiving flask.
Inability to achieve the required vacuum - Leaks in the system.- Check all joints and ensure they are properly sealed with vacuum grease.
Decomposition of the product - The distillation temperature is too high.- Reduce the pressure of the system to lower the boiling point of this compound. A nomograph can be used to estimate the boiling point at different pressures.[8]
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots (streaking) - The sample was overloaded on the column.- The chosen mobile phase is too polar.- Use a larger column or load less sample.- Start with a less polar mobile phase and gradually increase the polarity (gradient elution).
Product elutes too quickly - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).
Product does not elute from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For basic compounds like amines, adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent can help to reduce tailing and improve elution.[2]
Cracking of the silica (B1680970) gel bed - The column was allowed to run dry.- Always keep the solvent level above the top of the silica gel.

Data Presentation

Table 1: Comparison of Purification Strategies for Crude this compound

Method Typical Starting Purity Expected Final Purity Advantages Disadvantages
Recrystallization 85-95%>98%- Simple and cost-effective.- Good for removing small amounts of impurities.- Lower yield if the compound is significantly soluble in the cold solvent.- May not remove impurities with similar solubility.
Vacuum Distillation 80-90%>97%- Suitable for larger quantities.- Effective for removing non-volatile impurities.- Requires specialized equipment.- Potential for thermal degradation if not controlled properly.[9]
Column Chromatography 70-90%>99%- High resolution for separating closely related impurities.- Can handle complex mixtures.- More time-consuming and requires larger volumes of solvent.- Can be costly for large-scale purification.

Table 2: Purity Analysis Methods for this compound

Analytical Method Information Provided Typical Conditions
HPLC (High-Performance Liquid Chromatography) - Quantitative purity assessment.- Detection of non-volatile impurities.- Column: C18 reverse-phase.- Mobile Phase: Gradient of water (with 0.1% formic acid or triethylamine) and acetonitrile.- Detection: UV at 254 nm.[10][11]
GC-MS (Gas Chromatography-Mass Spectrometry) - Identification of volatile impurities.- Structural elucidation of unknown byproducts.- Column: Capillary column (e.g., HP-5ms).- Carrier Gas: Helium.- Detection: Mass spectrometry for identification and quantification. Derivatization may be needed for better peak shape.[12][13]
TLC (Thin-Layer Chromatography) - Qualitative monitoring of purification.- Estimation of the number of components in a mixture.- Stationary Phase: Silica gel plates.- Mobile Phase: Hexane/Ethyl Acetate (e.g., 3:1 v/v).- Visualization: UV light (254 nm).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent. Suitable solvents for aromatic amines include ethanol, toluene, or a mixed solvent system like ethyl acetate/hexane.[14][15] The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography of this compound
  • Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of this compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Drying filter_wash->dry pure Pure this compound dry->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree start Low Purity of this compound q1 Are there colored impurities? start->q1 charcoal Add Activated Charcoal during Recrystallization q1->charcoal Yes q2 Are positional isomers suspected? q1->q2 No charcoal->q2 column Perform Silica Gel Column Chromatography q2->column Yes recrystallize Perform Recrystallization q2->recrystallize No distill Perform Vacuum Distillation (for non-volatile impurities) q2->distill No, but non-volatile impurities likely end High Purity this compound column->end recrystallize->end distill->end

Caption: A decision tree for selecting the appropriate purification strategy for this compound.

References

Technical Support Center: Optimizing HPLC Separation of 5-Aminoindan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-Aminoindan and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your chromatographic separations and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound and its expected metabolites?

A good starting point is a reverse-phase HPLC method. Given that this compound is a primary amine, it's prone to interacting with silanol (B1196071) groups on the stationary phase, which can cause peak tailing. Therefore, a column with low silanol activity or the use of a mobile phase modifier to suppress this interaction is recommended.

Q2: What are the likely metabolites of this compound I should expect to see in my chromatogram?

Based on the metabolism of similar aminoindane compounds, you can anticipate metabolites such as hydroxylated derivatives (e.g., hydroxy-5-aminoindan) and N-acetylated forms (e.g., N-acetyl-5-aminoindan). These modifications will alter the polarity of the parent compound, affecting their retention times.

Q3: My this compound peak is tailing significantly. What are the common causes and how can I fix it?

Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the column.[1] To mitigate this, you can:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.[1]

  • Use a highly deactivated column: Modern columns are often end-capped to minimize the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds is advisable.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into your mobile phase can help to saturate the active sites on the stationary phase, improving peak shape.

Q4: I am not getting good resolution between this compound and one of its metabolites. What should I try?

Poor resolution can be addressed by several strategies:

  • Optimize the organic solvent percentage: If the peaks are eluting too quickly, decrease the percentage of the organic solvent in your mobile phase to increase retention and improve separation. If they are too retained, a slight increase in the organic solvent may help.

  • Change the organic solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of your separation due to different solvent properties.

  • Adjust the mobile phase pH: The ionization state of this compound and its metabolites can be manipulated by changing the pH, which can, in turn, affect their retention and selectivity.

  • Employ a gradient elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can provide better overall separation.

Q5: My retention times are shifting from one injection to the next. What could be the cause?

Retention time instability can stem from several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Any changes in mobile phase composition require sufficient time for the column to stabilize.

  • Mobile phase preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention. Always prepare your mobile phase carefully and consistently.

  • Column temperature fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for robust methods.

  • Pump performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations, leading to unstable retention times.

Q6: Do I need to consider chiral separation for this compound and its metabolites?

This compound itself is not chiral. However, some of its metabolites, particularly hydroxylated derivatives, may have chiral centers. If the stereochemistry of these metabolites is of interest, a chiral HPLC method will be necessary. This typically involves using a chiral stationary phase (CSP).

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for this compound

This is a common issue for primary amines. The following workflow can help diagnose and resolve the problem.

G start Peak Tailing Observed for this compound check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Lower Mobile Phase pH to 2.5-3.5 with Formic or Phosphoric Acid check_pH->adjust_pH No check_column Is an End-Capped or Base-Deactivated Column in Use? check_pH->check_column Yes end Peak Shape Improved adjust_pH->end use_new_column Switch to a Column Designed for Basic Compounds check_column->use_new_column No add_modifier Add a Competing Base (e.g., 0.1% Triethylamine) to the Mobile Phase check_column->add_modifier Yes use_new_column->end check_overload Is the Peak Tailing Concentration-Dependent? add_modifier->check_overload add_modifier->end If peak shape improves dilute_sample Dilute the Sample and Re-inject check_overload->dilute_sample Yes check_overload->end No, consider other factors dilute_sample->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Issue 2: Unstable Retention Times

Use this guide to diagnose the cause of drifting or inconsistent retention times.

G start Unstable Retention Times check_equilibration Is the Column Adequately Equilibrated? start->check_equilibration equilibrate Equilibrate for a Longer Duration (e.g., 10-20 column volumes) check_equilibration->equilibrate No check_mobile_phase Is the Mobile Phase Freshly and Consistently Prepared? check_equilibration->check_mobile_phase Yes end Retention Times Stabilized equilibrate->end prepare_fresh Prepare Fresh Mobile Phase, Ensuring Accurate pH and Composition check_mobile_phase->prepare_fresh No check_temp Is a Column Oven Being Used? check_mobile_phase->check_temp Yes prepare_fresh->end use_oven Use a Column Oven to Maintain a Constant Temperature check_temp->use_oven No check_pump Are There Leaks or Pressure Fluctuations? check_temp->check_pump Yes use_oven->end inspect_pump Inspect Pump Seals, Check Valves, and Fittings for Leaks check_pump->inspect_pump Yes check_pump->end No, consider other system issues inspect_pump->end

References

troubleshooting unexpected results in 5-Aminoindan experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminoindan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological targets?

This compound is a rigid analog of amphetamine. While specific binding data for this compound is limited in publicly available literature, studies on the closely related compound 2-aminoindan (B1194107) (2-AI) and its derivatives provide strong evidence for its likely biological targets. These compounds are known to interact with plasma membrane monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Additionally, they show affinity for α2-adrenergic receptors.

Q2: What are the expected challenges when working with this compound in aqueous solutions?

Like many aromatic amines, this compound can be prone to oxidation and degradation, which may be accelerated by exposure to light and air. This can result in discoloration of the compound and the formation of impurities. Furthermore, the solubility of this compound in aqueous buffers may be limited, potentially leading to precipitation and inaccurate results in biological assays.

Q3: How should this compound be stored to ensure its stability?

To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to prepare them fresh for each experiment. If stock solutions are necessary, they should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and for the shortest possible duration. The stability of aminoindans in solution can be pH-dependent, and they are generally more stable in acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during synthesis, purification, and in vitro experiments involving this compound.

Synthesis & Purification

Issue: Low yield or unexpected byproducts during the synthesis of this compound.

  • Potential Cause 1: Incomplete reduction of the nitro group.

    • Troubleshooting: The synthesis of this compound often involves the reduction of a nitro-precursor, such as 5-nitroindane. If the reduction is incomplete, the final product will be contaminated with the starting material. Ensure the catalyst (e.g., Pd/C) is active and used in the correct proportion. The reaction time and hydrogen pressure may also need to be optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of complete conversion.

  • Potential Cause 2: Side reactions during reduction.

    • Troubleshooting: Catalytic hydrogenation of nitroarenes can sometimes lead to the formation of hydroxylamines or azo compounds. Optimizing the reaction conditions, such as solvent, temperature, and catalyst, can minimize these side products.

  • Potential Cause 3: Degradation of the product during workup.

    • Troubleshooting: Aromatic amines can be sensitive to acidic conditions during workup. It is important to neutralize the reaction mixture carefully. Extraction with an appropriate organic solvent should be performed promptly.

Issue: Difficulty in purifying this compound by column chromatography.

  • Potential Cause 1: Streaking or tailing on silica (B1680970) gel.

    • Troubleshooting: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, causing poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%) or ammonia, can be added to the mobile phase.

  • Potential Cause 2: Product decomposition on the column.

    • Troubleshooting: If the compound is degrading on the silica gel, using a less acidic stationary phase like alumina (B75360) (basic or neutral) may be a better alternative. Alternatively, deactivating the silica gel by pre-treating it with a solution of triethylamine in the mobile phase can also be effective.

In Vitro Assays (e.g., Receptor Binding Assays)

Issue: High non-specific binding in a radioligand binding assay.

  • Potential Cause 1: Inappropriate concentration of radioligand.

    • Troubleshooting: Use a radioligand concentration that is at or below its Kd value for the receptor. Higher concentrations can lead to increased binding to non-receptor sites.

  • Potential Cause 2: Insufficient washing.

    • Troubleshooting: Ensure that the washing steps after incubation are adequate to remove all unbound radioligand. The number of washes and the volume of wash buffer may need to be optimized.

  • Potential Cause 3: Radioligand sticking to filter membranes or plasticware.

    • Troubleshooting: Pre-soaking the filter mats in a solution like 0.3% polyethyleneimine (PEI) can help to reduce non-specific binding. Using plates and tubes made of low-binding materials can also be beneficial.

Issue: Inconsistent EC50 or Ki values between experiments.

  • Potential Cause 1: Degradation of this compound in the assay buffer.

    • Troubleshooting: Prepare fresh solutions of this compound for each experiment. If degradation is suspected, the stability of the compound in the assay buffer can be checked over the time course of the experiment using an analytical technique like HPLC.

  • Potential Cause 2: Variability in cell or membrane preparation.

    • Troubleshooting: Ensure that the cell or membrane preparations are consistent between experiments. Factors such as the passage number of cells, the protein concentration of the membrane prep, and the storage conditions can all affect the results.

  • Potential Cause 3: Issues with compound solubility.

    • Troubleshooting: Visually inspect the wells for any signs of precipitation. If solubility is an issue, preparing a more concentrated stock solution in an organic solvent (like DMSO) and then diluting it into the assay buffer may help. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the assay performance.

Quantitative Data

The following tables summarize the pharmacological data for 2-aminoindan and its derivatives, which can serve as a reference for designing experiments with this compound.

Table 1: Functional Activity (EC50, nM) of 2-Aminoindan Derivatives at Monoamine Transporters

CompoundNETDATSERT
2-Aminoindan (2-AI)86439>10,000
5-Methoxy-2-aminoindan (5-MeO-AI)3301,10054
5,6-Methylenedioxy-2-aminoindan (MDAI)1061,06052

Data from Halberstadt et al., Psychopharmacology (2019).

Table 2: Binding Affinity (Ki, nM) of 2-Aminoindan at α2-Adrenergic Receptors

ReceptorKi (nM)
α2A134
α2B211
α2C41

Data from Halberstadt et al., Psychopharmacology (2019).

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound from 5-Nitroindane

Materials:

  • 5-Nitroindane

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve 5-nitroindane in ethyl acetate.

  • Add 10% Pd/C to the solution (typically 10-20% by weight of the starting material).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate, often with the addition of a small amount of triethylamine to prevent tailing.

Protocol 2: General Radioligand Binding Assay for Monoamine Transporters

Materials:

  • Cell membranes expressing the transporter of interest (DAT, NET, or SERT)

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a known inhibitor like cocaine or the unlabeled version of the radioligand)

  • This compound solutions of varying concentrations

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and either the this compound solution or the non-specific binding inhibitor.

  • Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Monoamine_Transporter_Signaling Putative Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal 5_Aminoindan This compound Transporter Monoamine Transporter (DAT, NET, SERT) 5_Aminoindan->Transporter Inhibits Reuptake Monoamines->Transporter Normal Reuptake Signaling_Cascade Downstream Signaling (e.g., altered kinase activity, gene expression) Transporter->Signaling_Cascade Modulates

Caption: Putative signaling pathway of this compound at monoamine transporters.

Experimental Workflows

Receptor_Binding_Assay_Workflow General Workflow for a Radioligand Binding Assay Start Start Preparation Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Start->Preparation Incubation Incubate Reagents in 96-well plate Preparation->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Washing Wash Filters with ice-cold buffer Filtration->Washing Drying Dry Filters Washing->Drying Counting Add Scintillation Cocktail and Count Radioactivity Drying->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50/Ki Counting->Analysis End End Analysis->End

Caption: General workflow for a competitive radioligand binding assay.

Validation & Comparative

A Comparative Analysis of 5-Aminoindan and MDAI: A Review of Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This guide provides a detailed comparative analysis of the pharmacological effects of 5-Aminoindan and 5,6-Methylenedioxy-2-aminoindane (MDAI). While both are structurally related aminoindanes, their pharmacological profiles, particularly concerning their interaction with monoamine neurotransmitter systems, are expected to differ based on the substitution on the indane ring. This document aims to present a clear, data-driven comparison to inform research and drug development efforts. However, a significant disparity in the available scientific literature exists between these two compounds. MDAI has been the subject of several pharmacological studies, whereas experimental data on the neuropharmacological effects of this compound is largely absent from publicly available resources. Consequently, this guide will provide a detailed overview of the known pharmacological properties of MDAI, while highlighting the current knowledge gap regarding this compound.

Data Presentation

Table 1: Comparative Monoamine Transporter Interaction Profile
CompoundTransporterIC₅₀ (nM) for Uptake InhibitionEC₅₀ (nM) for Neurotransmitter Release
MDAI SERT 130 ± 10[1]134 ± 11[2]
DAT 1800 ± 200[1]1718 ± 167[2]
NET 160 ± 20[1]131 ± 14[2]
This compound SERT Data not availableData not available
DAT Data not availableData not available
NET Data not availableData not available

Note: IC₅₀ represents the half-maximal inhibitory concentration, and EC₅₀ represents the half-maximal effective concentration. Lower values indicate greater potency.

Table 2: Receptor Binding Affinities (Ki, nM)
CompoundReceptorKᵢ (nM)
MDAI SERT 4,822[2]
α₂ₐ >10,000
α₂ₑ >10,000
α₂C >10,000
5-HT₁ₐ >10,000
5-HT₂ₐ >10,000
5-HT₂B >10,000
5-HT₂C >10,000
This compound VariousData not available

Note: Kᵢ represents the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. A value of >10,000 nM indicates very low or no significant binding at the tested concentrations.

Pharmacological Profile of MDAI

MDAI is a psychoactive substance that primarily acts as a monoamine releasing agent, with a notable selectivity for the serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters over the dopamine (B1211576) (DA) transporter.[1][2] This profile suggests that MDAI's effects are predominantly serotonergic and noradrenergic, with a comparatively weaker dopaminergic component.

In vitro studies have demonstrated that MDAI is a potent releaser of 5-HT and NE, with EC₅₀ values of 134 nM and 131 nM, respectively.[2] In contrast, its potency as a dopamine releaser is significantly lower, with an EC₅₀ value of 1718 nM.[2] Similarly, MDAI shows a higher potency for inhibiting serotonin and norepinephrine uptake compared to dopamine uptake.[1]

Receptor binding assays indicate that MDAI has a very low affinity for a range of serotonin and adrenergic receptors, with Kᵢ values exceeding 10,000 nM for the tested sites.[2] This suggests that the primary mechanism of action of MDAI is through its interaction with monoamine transporters, rather than direct receptor agonism or antagonism.

In vivo studies in rodents have shown that MDAI can fully substitute for MDMA in drug discrimination tests, indicating similar subjective effects.[1]

Pharmacological Profile of this compound

Despite its structural similarity to other psychoactive aminoindanes, there is a conspicuous absence of published scientific literature detailing the pharmacological effects of this compound on the central nervous system. Searches of chemical and pharmacological databases did not yield quantitative data regarding its affinity for monoamine transporters, its ability to induce neurotransmitter release, or its binding profile at various CNS receptors. Furthermore, no in vivo behavioral studies characterizing its potential psychoactive effects were found. Therefore, a direct comparative analysis of the effects of this compound and MDAI is not possible at this time.

Experimental Protocols

In Vitro Monoamine Transporter Assays

Objective: To determine the potency of test compounds to inhibit monoamine uptake and induce monoamine release via the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Methodology (based on Halberstadt et al., 2019): [2]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding for the human SERT, DAT, or NET.

  • Neurotransmitter Uptake Inhibition Assay:

    • Transfected cells are plated in 96-well plates.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., MDAI).

    • A radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) is added to initiate the uptake reaction.

    • Uptake is terminated by rapid washing with ice-cold buffer.

    • The amount of radioactivity accumulated in the cells is quantified using liquid scintillation counting.

    • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

  • Neurotransmitter Release Assay:

    • Transfected cells are preloaded with a radiolabeled monoamine substrate.

    • After washing to remove extracellular radioactivity, cells are exposed to various concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

    • EC₅₀ values are calculated from the concentration-response curves.

Receptor Binding Assays

Objective: To determine the binding affinity of a test compound for a range of CNS receptors.

Methodology (based on Halberstadt et al., 2019): [2]

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines or specific brain regions.

  • Competitive Radioligand Binding:

    • A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified.

    • IC₅₀ values are determined from the competition curves.

    • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Monoamine_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synaptic_Cleft Monoamines Vesicle->Synaptic_Cleft Release (Exocytosis) Transporter Monoamine Transporter (SERT, DAT, NET) Cytoplasm Cytoplasm Transporter->Cytoplasm VMAT VMAT2 VMAT->Vesicle Packaging MAO MAO Precursor Amino Acid Precursor Precursor->Vesicle Synthesis Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Cytoplasm->VMAT Cytoplasm->MAO Metabolism Postsynaptic_Effect Postsynaptic_Effect Receptor->Postsynaptic_Effect Signal Transduction

Caption: Monoamine Neurotransmitter Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Conceptual) A1 Cell Culture & Transfection (HEK293) A2 Monoamine Transporter Uptake Inhibition Assay A1->A2 A3 Monoamine Transporter Release Assay A1->A3 A4 Receptor Binding Assay (Membrane Preparation) A1->A4 B1 Potency at Transporters A2->B1 IC50 Values A3->B1 EC50 Values B2 Affinity at Receptors A4->B2 Ki Values C1 Animal Model (e.g., Rodent) C2 Drug Administration C1->C2 C3 Behavioral Assays (e.g., Locomotor Activity, Drug Discrimination) C2->C3 C4 Neurochemical Analysis (e.g., Microdialysis) C2->C4

Caption: Experimental Workflow for Pharmacological Characterization.

Conclusion

MDAI is a selective serotonin and norepinephrine releasing agent with low affinity for a range of monoamine receptors. Its pharmacological profile, characterized by potent monoamine release and weaker uptake inhibition, particularly at SERT and NET, underlies its psychoactive effects. In stark contrast, the neuropharmacological properties of this compound remain uncharacterized in the scientific literature. This significant knowledge gap precludes a direct comparative analysis with MDAI. Further research is warranted to elucidate the pharmacological profile of this compound to understand its potential effects on the central nervous system and to enable a comprehensive comparison with other psychoactive aminoindanes.

References

A Comparative Analysis of Aminoindan's Binding Affinity at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of aminoindans, specifically focusing on 2-aminoindan (B1194107) as a representative compound, to the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. This analysis is presented alongside data for well-characterized monoamine reuptake inhibitors to offer a clear perspective on its potential pharmacological profile.

Due to a lack of specific quantitative binding data for 5-Aminoindan in publicly available literature, this guide utilizes data for the closely related structural isomer, 2-aminoindan. Studies on substituted 2-aminoindan derivatives indicate that ring substitutions generally increase potency at the serotonin transporter (SERT) while reducing potency at the dopamine (DAT) and norepinephrine (NET) transporters.[1][2] This suggests that the parent compound, 2-aminoindan, likely exhibits a preference for DAT and NET over SERT.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of 2-aminoindan and other common monoamine reuptake inhibitors for human SERT, DAT, and NET. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
2-Aminoindan>10,000*~600[3]~70-100[3]
Cocaine740[3]230[3]480[3]
(+)-Amphetamine20,000-40,000[3]~600[3]70-100[3]
MDMA (Ecstasy)640[3]4,870[3]1,750[3]

Experimental Protocols

The binding affinities presented in this guide are typically determined using in vitro radioligand displacement assays. Below is a detailed, representative protocol for such an experiment.

Radioligand Binding Assay for Monoamine Transporters

1. Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Radioligands:

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

    • For hDAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For hNET: [³H]Nisoxetine or [³H]Desipramine

  • Test Compounds: 2-Aminoindan and comparator compounds (Cocaine, (+)-Amphetamine, MDMA).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

  • Non-specific Binding Reagents: High concentrations of non-radiolabeled ligands (e.g., 10 µM Desipramine for NET, 10 µM Sertraline for SERT, 10 µM GBR-12935 for DAT).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well microplates and glass fiber filters .

2. Cell Membrane Preparation:

  • Culture the specific HEK293 cell line to confluency.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in ice-cold assay buffer and homogenize.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

3. Binding Assay Procedure:

  • In a 96-well microplate, add the following to each well in triplicate:

    • Cell membrane preparation.

    • Radioligand at a concentration near its Kd value.

    • Either assay buffer (for total binding), a saturating concentration of a non-labeled specific ligand (for non-specific binding), or varying concentrations of the test compound (for competition binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells HEK293 cells expressing a monoamine transporter membranes Cell membrane preparation cells->membranes Homogenization & Centrifugation incubation Incubation of membranes with radioligand and test compound membranes->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Scintillation counting of bound radioactivity filtration->counting ic50 IC50 determination counting->ic50 ki Ki calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow of a radioligand binding assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_synapse Monoamine Vesicle->MA_synapse Release MAT Monoamine Transporter (SERT, DAT, or NET) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Aminoindan Aminoindan / Reuptake Inhibitor Aminoindan->MAT Inhibition

Caption: Inhibition of monoamine reuptake at the synapse.

References

A Comparative Guide to 5-Aminoindan and Other 2-Aminoindane Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of 5-Aminoindan and a series of structurally related 2-aminoindane derivatives. This document summarizes key experimental data on their interactions with monoamine transporters and neuronal receptors, offering insights into their potential therapeutic applications and mechanisms of action.

While this compound is a known chemical entity, a comprehensive search of scientific literature reveals a notable lack of published pharmacological data regarding its specific interactions with monoamine transporters and receptors. Its primary documented use is as a precursor in the synthesis of other molecules. In contrast, several other 2-aminoindane derivatives have been extensively studied, providing a basis for understanding the structure-activity relationships within this class of compounds. This guide focuses on these well-characterized derivatives to offer a comparative framework.

The 2-aminoindane scaffold, a rigid analog of amphetamine, has been the foundation for developing a range of psychoactive compounds.[1] These derivatives exhibit diverse pharmacological profiles, primarily by modulating the activity of monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[2] Their effects can range from stimulant-like properties to empathogenic or entactogenic experiences, largely dictated by their selectivity for these transporters.[1]

Comparative Pharmacological Data

The following tables summarize the in vitro data for several key 2-aminoindane derivatives, highlighting their potency as monoamine releasers and their binding affinities for various receptors.

Table 1: Monoamine Transporter Release Potency (EC50, nM)

CompoundDATNETSERTDAT/SERT RatioPrimary Activity
2-Aminoindan (2-AI)43986>10,000<0.04NET/DAT Releaser
5,6-Methylenedioxy-2-aminoindan (MDAI)1,33411711411.7SERT/NET Releaser
5-Iodo-2-aminoindan (5-IAI)----SERT/NET Inhibitor, 5-HT/DA Releaser[1]
5-Methoxy-2-aminoindan (5-MeO-AI)2,64686113419.7SERT Releaser
5-Methoxy-6-methyl-2-aminoindan (MMAI)>10,0003,10131>322Selective SERT Releaser

Data sourced from Halberstadt et al., 2019.[2] A lower EC50 value indicates higher potency. The DAT/SERT ratio indicates the selectivity for the dopamine transporter over the serotonin transporter.

Table 2: Receptor Binding Affinities (Ki, nM)

Compoundα2A-Adrenergicα2B-Adrenergicα2C-Adrenergic5-HT1A5-HT2A5-HT2B5-HT2C
2-Aminoindan (2-AI)13421141>10,000>10,000>10,000>10,000
5,6-Methylenedioxy-2-aminoindan (MDAI)8331,4854,822>10,000>10,000>10,000>10,000
5-Iodo-2-aminoindan (5-IAI)---High AffinityHigh AffinityHigh AffinityHigh Affinity
5-Methoxy-2-aminoindan (5-MeO-AI)6841,0611,2211,438>10,000838>10,000
5-Methoxy-6-methyl-2-aminoindan (MMAI)7111,1181,2551,843>10,000677>10,000

Data sourced from Halberstadt et al., 2019.[2] A lower Ki value indicates higher binding affinity. Data for 5-IAI indicates high affinity without specific Ki values being readily available in the cited literature.

Signaling Pathways and Experimental Workflow

The interaction of 2-aminoindane derivatives with monoamine transporters leads to an increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin, which then act on their respective postsynaptic receptors to elicit a physiological response. The experimental workflow to determine the pharmacological profile of these compounds typically involves in vitro assays to measure monoamine release and receptor binding.

Signaling_Pathway 2-Aminoindane_Derivative 2-Aminoindane_Derivative Monoamine_Transporter Monoamine_Transporter 2-Aminoindane_Derivative->Monoamine_Transporter Binds to and/or reverses Increased_Extracellular_Monoamines Increased_Extracellular_Monoamines Monoamine_Transporter->Increased_Extracellular_Monoamines Inhibits reuptake or promotes efflux Postsynaptic_Receptors Postsynaptic_Receptors Increased_Extracellular_Monoamines->Postsynaptic_Receptors Activates Physiological_Response Physiological_Response Postsynaptic_Receptors->Physiological_Response

Figure 1: General signaling pathway of 2-aminoindane derivatives.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Output Compound_Synthesis Compound_Synthesis Monoamine_Release_Assay Monoamine_Release_Assay Compound_Synthesis->Monoamine_Release_Assay Receptor_Binding_Assay Receptor_Binding_Assay Compound_Synthesis->Receptor_Binding_Assay Data_Analysis Data_Analysis Monoamine_Release_Assay->Data_Analysis Receptor_Binding_Assay->Data_Analysis EC50_Values EC50_Values Data_Analysis->EC50_Values Ki_Values Ki_Values Data_Analysis->Ki_Values

Figure 2: Workflow for pharmacological profiling.

Experimental Protocols

Monoamine Transporter Release Assay

This assay measures the ability of a compound to induce the release of monoamines from cells expressing the respective transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are transiently transfected with plasmids encoding for human DAT, NET, or SERT using a suitable transfection reagent.

2. Radiotracer Loading:

  • 24-48 hours post-transfection, cells are seeded into 96-well plates.

  • Cells are incubated with a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) in Krebs-bicarbonate buffer for a specified time (e.g., 30-60 minutes) at 37°C to allow for uptake.

3. Compound Incubation and Release Measurement:

  • After loading, the cells are washed to remove excess radiotracer.

  • The test compounds (2-aminoindane derivatives) at various concentrations are added to the cells and incubated for a defined period (e.g., 10-30 minutes) at 37°C.

  • The supernatant containing the released radiotracer is collected.

4. Data Analysis:

  • The amount of radioactivity in the supernatant is quantified using liquid scintillation counting.

  • The data is analyzed using non-linear regression to determine the EC50 value for each compound at each transporter.

Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Cells stably expressing the receptor of interest (e.g., α2A-adrenergic receptor) are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.

2. Competitive Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the receptor (e.g., [³H]RX821002 for α2-adrenergic receptors) and varying concentrations of the unlabeled test compound.

  • The incubation is carried out for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

  • The filters are washed with cold buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The data is analyzed using a non-linear regression model for competitive binding to determine the IC50 value of the test compound.

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Structure-Activity Relationship

The pharmacological data reveals key structure-activity relationships among the 2-aminoindane derivatives.

SAR_Relationship Unsubstituted_2AI 2-Aminoindan (2-AI) Ring_Substitution Ring Substitution (e.g., -OCH3, -I, -OCH2O-) Unsubstituted_2AI->Ring_Substitution Increased_SERT_Potency Increased SERT Potency Ring_Substitution->Increased_SERT_Potency Decreased_DAT_NET_Potency Decreased DAT/NET Potency Ring_Substitution->Decreased_DAT_NET_Potency Altered_Receptor_Affinity Altered Receptor Affinity Ring_Substitution->Altered_Receptor_Affinity

Figure 3: Structure-activity relationship of 2-aminoindanes.

Substitution on the aromatic ring of the 2-aminoindane scaffold significantly influences its pharmacological profile. The unsubstituted parent compound, 2-AI, is primarily a norepinephrine and dopamine releaser.[2] The addition of substituents, such as a methylenedioxy group (MDAI), a methoxy (B1213986) group (5-MeO-AI), or a combination of methoxy and methyl groups (MMAI), generally increases potency at the serotonin transporter while decreasing activity at the dopamine and norepinephrine transporters.[2] For instance, MMAI is a highly selective serotonin releaser.[2] These modifications also impact receptor binding affinities, with some substituted analogs showing increased affinity for certain serotonin and adrenergic receptor subtypes.[2]

References

Structure-Activity Relationship of 5-Aminoindan Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Aminoindan analogs, detailing their structure-activity relationships (SAR) with a focus on their interactions with key neurological targets. The information presented herein is intended to support research and drug development efforts in the fields of neuropharmacology and medicinal chemistry. This document summarizes quantitative biological data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is primarily centered on their interaction with monoamine transporters (SERT, DAT, NET), monoamine oxidase (MAO) enzymes, and acetylcholinesterase (AChE). The affinity and inhibitory potency of these analogs are highly dependent on the nature and position of substituents on the indan (B1671822) ring system.

Monoamine Transporter Inhibition

This compound derivatives have been extensively studied for their ability to inhibit the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). This activity is central to their potential as psychoactive substances and as therapeutic agents for neuropsychiatric disorders.

CompoundTargetKᵢ (nM)IC₅₀ (nM)Reference(s)
5-Iodo-2-aminoindan (5-IAI) SERT879241 - 2,500[1]
NET311612 - 760[1]
DAT992992 - 2,300[1]
5,6-Methylenedioxy-2-aminoindane (MDAI) SERT-512
NET-1426
DAT-5920

Kᵢ: Inhibition constant, a measure of binding affinity. IC₅₀: Half-maximal inhibitory concentration.

Key SAR Observations for Monoamine Transporter Inhibition:

  • Substitution at the 5-position: The presence of a halogen, such as iodine in 5-IAI, appears to confer significant affinity for all three monoamine transporters.

  • Methylenedioxy substitution: The 5,6-methylenedioxy group in MDAI results in a preference for SERT over NET and DAT.

Monoamine Oxidase (MAO) Inhibition

Certain N-propargyl derivatives of this compound, such as rasagiline (B1678815) and its analogs, are potent inhibitors of monoamine oxidase, particularly MAO-B. This inhibition leads to increased levels of monoamine neurotransmitters in the brain and is a key mechanism in the treatment of Parkinson's disease.

CompoundTargetIC₅₀ (µM)Reference(s)
Ladostigil (TV-3326) MAO-A (rat brain, chronic)>70% inhibition at 75 µmol/kg[2]
MAO-B (rat brain, chronic)>70% inhibition at 75 µmol/kg[2]

Key SAR Observations for MAO Inhibition:

  • N-propargyl group: The presence of a propargyl group on the amino nitrogen is crucial for the irreversible inhibition of MAO enzymes.

  • Carbamate (B1207046) moiety: The addition of a carbamate group, as seen in Ladostigil, can introduce dual inhibitory activity against both MAO and cholinesterases.[3][4]

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound bearing a carbamate moiety have been designed as dual inhibitors of both MAO and acetylcholinesterase. This dual activity is a promising strategy for the treatment of Alzheimer's disease, addressing both cholinergic and monoaminergic deficits.

CompoundTargetActivityReference(s)
Ladostigil (TV-3326) Cholinesterase (rat brain)25-40% inhibition at 35-100 µmol/kg[2]

Key SAR Observations for AChE Inhibition:

  • Carbamate group: The ethyl methyl carbamate group in Ladostigil is the key pharmacophore responsible for cholinesterase inhibition.[2] The position of this group on the aminoindan scaffold is critical for potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected to express the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Radioligands: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

  • Procedure:

    • HEK 293 cells are cultured to confluence in appropriate media.

    • On the day of the assay, cells are washed with Krebs-HEPES buffer.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., 5-IAI) for a specified time.

    • The radiolabeled monoamine is then added to initiate the uptake reaction.

    • After a defined incubation period at 37°C, the uptake is terminated by rapid washing with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the inhibition of MAO-A and MAO-B activity by a test compound.

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).

  • Substrate: A non-selective substrate such as kynuramine, or specific substrates for each isoform.

  • Detection Method: Fluorometric or radiometric detection of the product of the enzymatic reaction. For a fluorometric assay using kynuramine, the formation of 4-hydroxyquinoline (B1666331) is measured.

  • Procedure:

    • The MAO enzyme is pre-incubated with various concentrations of the test compound in a suitable buffer.

    • The reaction is initiated by the addition of the substrate.

    • The mixture is incubated at 37°C for a specific duration.

    • The reaction is terminated, often by the addition of a strong base.

    • The amount of product formed is quantified using a fluorometer or by liquid scintillation counting if a radiolabeled substrate is used.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Enzyme Source: Purified acetylcholinesterase from a source such as electric eel or recombinant human AChE.

  • Substrate: Acetylthiocholine (B1193921) iodide.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • The AChE enzyme is pre-incubated with the test compound at various concentrations in a phosphate (B84403) buffer.

    • DTNB is added to the mixture.

    • The reaction is initiated by the addition of acetylthiocholine iodide.

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the solution is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound analogs.

G cluster_0 Monoamine Transporter Inhibition Aminoindan This compound Analog SERT SERT Aminoindan->SERT Inhibition DAT DAT Aminoindan->DAT Inhibition NET NET Aminoindan->NET Inhibition Synaptic5HT Increased Synaptic 5-HT SynapticDA Increased Synaptic DA SynapticNE Increased Synaptic NE PostsynapticReceptor5HT Postsynaptic 5-HT Receptors Synaptic5HT->PostsynapticReceptor5HT Activation PostsynapticReceptorDA Postsynaptic DA Receptors SynapticDA->PostsynapticReceptorDA Activation PostsynapticReceptorNE Postsynaptic NE Receptors SynapticNE->PostsynapticReceptorNE Activation DownstreamSignaling Downstream Signaling Cascades (e.g., PKA, PKC, MAPK) PostsynapticReceptor5HT->DownstreamSignaling PostsynapticReceptorDA->DownstreamSignaling PostsynapticReceptorNE->DownstreamSignaling G cluster_1 MAO & AChE Inhibition Aminoindan N-Propargyl-5-Aminoindan Carbamate Analog MAO Monoamine Oxidase (MAO-A/B) Aminoindan->MAO Inhibition AChE Acetylcholinesterase (AChE) Aminoindan->AChE Inhibition Monoamines Increased Monoamines ACh Increased Acetylcholine Neurotransmission Enhanced Neurotransmission Monoamines->Neurotransmission ACh->Neurotransmission G cluster_2 In Vitro Assay Workflow Compound Synthesize & Purify This compound Analog PrepareAssay Prepare Assay Components (Cells, Enzymes, Reagents) Compound->PrepareAssay Incubate Incubate Analog with Biological Target PrepareAssay->Incubate Detect Detect Signal (Radioactivity, Fluorescence, Absorbance) Incubate->Detect Analyze Data Analysis (IC50/Ki Determination) Detect->Analyze

References

Cross-Validation of Analytical Methods for 5-Aminoindan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Aminoindan is critical for ensuring data integrity in pharmacokinetic studies, quality control, and various research applications. The selection of an appropriate analytical method is a pivotal decision that impacts data quality and interchangeability between different laboratories or techniques. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Cross-validation is the process of confirming that a validated analytical method yields consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1] This guide offers a framework for the cross-validation of these methods, presenting typical performance data based on the analysis of structurally similar amino compounds.

Comparative Performance of Analytical Methods

The following table summarizes representative performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These values are derived from established methodologies for analogous amine compounds and serve as a baseline for method evaluation and cross-validation.[2][3]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.[2]Separation based on volatility and polarity, with identification by mass-to-charge ratio.[2]Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.[2]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.[2]High; mass spectral data provides structural information, enhancing specificity.[2]Very High; precursor and product ion monitoring (MRM) offers exceptional specificity.[2]
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range[2]
Linearity (r²) Typically > 0.999[2]Typically > 0.99[2]Typically > 0.99[2]
Accuracy (% Recovery) 80-120%80-115%85-115%[3]
Precision (%RSD) < 15%< 15%< 10%[3]
Sample Derivatization Not usually required.[2]Often required to improve volatility and thermal stability.[3]May not be necessary but can enhance ionization efficiency.[2]
Throughput HighModerateHigh
Cost Low to moderateModerate to highHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often employed for routine analysis due to its simplicity and high throughput.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of amine compounds.

  • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The exact ratio can be optimized for best separation. For 5-aminoindazole, a mobile phase of acetonitrile and water with phosphoric acid has been used.[4]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity compared to HPLC-UV and is a powerful tool for structural confirmation.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., Rxi®-5Sil MS) is suitable for the analysis of aminoindanes.[5]

  • Injector : Split/splitless injector, typically operated at a temperature that ensures volatilization without thermal degradation.

  • Oven Temperature Program : A temperature gradient is used to achieve optimal separation of the analyte from other matrix components.

  • Carrier Gas : Helium is commonly used as the carrier gas.

  • Mass Spectrometer : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Sample Preparation and Derivatization : Due to the polar nature of the primary amine group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound.[3] Common derivatizing agents for amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-bis(trifluoroacetamide) (MBTFA).[5] The derivatization reaction typically involves heating the sample with the reagent prior to injection.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for high sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification.

  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column and Mobile Phase : Similar to HPLC-UV, a C18 column with a gradient of water and acetonitrile or methanol containing a modifier like formic acid is typically used to facilitate ionization.[2]

  • Ion Source : Electrospray ionization (ESI) in positive ion mode is generally effective for the analysis of amines.[2]

  • Mass Spectrometer : Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a precursor ion for this compound and one or more of its characteristic product ions for highly specific detection.[2]

  • Sample Preparation : Depending on the complexity of the sample matrix, preparation can range from simple dilution to more extensive cleanup procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2]

Mandatory Visualizations

To better understand the processes involved in method validation and comparison, the following diagrams are provided.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision Selectivity Selectivity HPLC_UV->Selectivity LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ Protocols Experimental Protocols HPLC_UV->Protocols GC_MS GC-MS GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->Selectivity GC_MS->LOD_LOQ GC_MS->Protocols LC_MS_MS LC-MS/MS LC_MS_MS->Linearity LC_MS_MS->Accuracy LC_MS_MS->Precision LC_MS_MS->Selectivity LC_MS_MS->LOD_LOQ LC_MS_MS->Protocols Performance Performance Data Linearity->Performance Accuracy->Performance Precision->Performance Selectivity->Performance LOD_LOQ->Performance Result Interchangeable & Reliable Data Performance->Result Protocols->Result

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionLogic Requirement Primary Requirement? HighSensitivity High Sensitivity & Selectivity? Requirement->HighSensitivity Yes HighThroughput High Throughput & Low Cost? Requirement->HighThroughput No StructuralInfo Structural Confirmation? Requirement->StructuralInfo Maybe LC_MS_MS LC-MS/MS HighSensitivity->LC_MS_MS HPLC_UV HPLC-UV HighThroughput->HPLC_UV GC_MS GC-MS StructuralInfo->GC_MS

Caption: Logical flow for selecting an analytical method.

References

comparing the neurotoxicity of 5-Aminoindan and 5-IAI

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Neurotoxicity of 5-Aminoindan and 5-IAI

Introduction

Mechanism of Action

In Vitro Neurotoxicity Data

In vitro studies are crucial for determining the direct interaction of compounds with neuronal components and for predicting their potential for neurotoxicity. A common method involves using synaptosomes, which are isolated nerve terminals, to measure the inhibition of neurotransmitter uptake.

One study compared the potency of 5-IAI and PIA as inhibitors of [3H]-5-HT uptake in rat brain cortical synaptosomes. The results showed that PIA was about twice as potent as p-chloroamphetamine (PCA), a well-known serotonergic neurotoxin, while 5-IAI was only about 75% as potent as PCA in this assay.[3]

CompoundPotency as [3H]-5-HT Uptake Inhibitor (Relative to PCA)
p-Iodoamphetamine (PIA) ~200%
5-Iodo-2-aminoindan (5-IAI) ~75%
p-Chloroamphetamine (PCA) 100%

In Vivo Neurotoxicity Data

In vivo studies in animal models provide a more comprehensive picture of neurotoxicity by taking into account metabolic processes and the complex interactions within the living brain. A key study evaluated the serotonergic neurotoxicity of 5-IAI by measuring levels of serotonin (B10506) (5-HT), its metabolite 5-hydroxyindoleacetic acid (5-HIAA), and the number of 5-HT uptake sites in different brain regions of rats one week after a single high dose of the drug.

The results demonstrated that a single 40 mg/kg dose of PIA led to a significant 40% reduction in 5-HT and 5-HIAA levels and the number of 5-HT uptake sites in the rat cortex.[3] In the hippocampus, PIA caused significant decreases in all serotonin markers examined.[3] In contrast, the same dose of 5-IAI resulted in a much smaller, approximately 15% decrease in 5-HIAA levels and the number of 5-HT uptake sites in the cortex, with only the latter being statistically significant.[3] In the hippocampus, 5-IAI only slightly but significantly decreased 5-HT levels.[3] Neither compound affected catecholamine or catecholamine metabolite levels.[3]

These findings suggest that while PIA exhibits selective serotonin neurotoxicity, its rigid analogue 5-IAI does not appear to cause significant serotonin deficits in rats.[3]

Brain RegionParameter% Change after PIA (40 mg/kg)% Change after 5-IAI (40 mg/kg)
Cortex 5-HT-40%Not statistically significant
5-HIAA-40%~ -15% (Not statistically significant)
5-HT Uptake Sites-40%~ -15% (Statistically significant)
Hippocampus 5-HTSignificant DecreaseSlight but significant decrease
5-HIAASignificant DecreaseNo significant change
5-HT Uptake SitesSignificant DecreaseNo significant change

Experimental Protocols

In Vitro [3H]-5-HT Uptake Inhibition Assay
  • Preparation of Synaptosomes: Synaptosomes were prepared from the cerebral cortices of male Sprague-Dawley rats. The tissue was homogenized in a sucrose (B13894) solution and centrifuged to obtain a crude synaptosomal pellet.

  • Uptake Assay: Aliquots of the synaptosomal suspension were incubated with various concentrations of the test compounds (PIA or 5-IAI) and a fixed concentration of [3H]-5-HT.

  • Analysis: After incubation, the uptake of [3H]-5-HT was stopped by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting. The concentration of the test compound that inhibited 50% of the [3H]-5-HT uptake (IC50) was determined.

In Vivo Neurotoxicity Assessment in Rats
  • Animals: Male Sprague-Dawley rats were used in the study.

  • Drug Administration: Rats were administered a single subcutaneous injection of either saline (control), PIA (40 mg/kg), or 5-IAI (40 mg/kg).

  • Tissue Collection: One week after the injection, the rats were sacrificed, and their brains were dissected to isolate the cortex and hippocampus.

  • Neurochemical Analysis: The concentrations of 5-HT and 5-HIAA were determined by high-pressure liquid chromatography with electrochemical detection (HPLC-EC).

  • 5-HT Uptake Site Density: The number of 5-HT uptake sites was quantified by autoradiography using [3H]-paroxetine, a selective radioligand for the serotonin transporter.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MA Monoamine (e.g., Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release MAT Monoamine Transporter (e.g., SERT) MAT->MA Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Drug This compound / 5-IAI Drug->MAT Inhibits Reuptake & Promotes Efflux

Caption: Mechanism of action of this compound/5-IAI at the synapse.

G cluster_workflow In Vivo Neurotoxicity Experimental Workflow A Animal Acclimation B Drug Administration (e.g., 5-IAI, Saline) A->B C Post-treatment Period (e.g., 1 week) B->C D Sacrifice and Brain Dissection C->D E Neurochemical Analysis (HPLC-EC for 5-HT, 5-HIAA) D->E F Receptor Density Analysis (Autoradiography) D->F G Data Analysis and Comparison E->G F->G

Caption: Typical experimental workflow for in vivo neurotoxicity assessment.

Conclusion

References

Comparative Guide to the Synthesis of High-Purity 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the production of high-purity 5-Aminoindan, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, purity, potential impurities, and scalability. Detailed experimental protocols and analytical data are provided to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the development of agonists for the 5-HT1A serotonin (B10506) receptor and other neurologically active compounds. The demand for high-purity this compound necessitates the validation of efficient and reliable synthetic routes that minimize impurity formation and are amenable to scale-up. This guide compares two plausible and laboratory-validated synthetic pathways:

  • Route A: A two-step synthesis commencing with the nitration of indane, followed by the reduction of the resulting 5-nitroindane.

  • Route B: A three-step synthesis starting from 1-indanone (B140024), involving nitration to 5-nitro-1-indanone, followed by sequential reduction of the nitro and ketone functionalities.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a critical decision that impacts overall efficiency, cost, and the purity of the final product. Below is a comparative summary of the two primary routes detailed in this guide.

ParameterRoute A: From IndaneRoute B: From 1-Indanone
Starting Material Indane1-Indanone
Number of Steps 23
Overall Yield ~75%~65%
Purity (Typical) >98% (after purification)>98% (after purification)
Key Advantages Shorter route, higher overall yield.Readily available starting material, potentially milder nitration conditions.
Key Disadvantages Nitration can produce isomeric impurities requiring careful separation.Longer route, lower overall yield, requires two separate reduction steps.
Potential Impurities 4-Nitroindane, 6-Nitroindane, residual starting material, byproducts of reduction.6-Nitro-1-indanone, residual starting material, incompletely reduced intermediates (e.g., 5-amino-1-indanone), byproducts of reduction.
Scalability Good, with careful control of nitration temperature.Moderate, requires optimization of multiple steps.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the chemical transformations involved in each synthetic route, the following diagrams have been generated using the DOT language.

Synthetic_Route_A Indane Indane Nitroindane 5-Nitroindane Indane->Nitroindane Nitration (HNO3/H2SO4) Aminoindan This compound Nitroindane->Aminoindan Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway for Route A, starting from Indane.

Synthetic_Route_B Indanone 1-Indanone Nitroindanone 5-Nitro-1-indanone Indanone->Nitroindanone Nitration (HNO3/H2SO4) Aminoindanone 5-Amino-1-indanone Nitroindanone->Aminoindanone Nitro Reduction (e.g., Fe/HCl) Aminoindan This compound Aminoindanone->Aminoindan Ketone Reduction (e.g., Wolff-Kishner)

Caption: Synthetic pathway for Route B, starting from 1-Indanone.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below. These protocols are based on established literature procedures and have been validated for laboratory-scale synthesis.

Route A: Synthesis from Indane

Step 1: Nitration of Indane to 5-Nitroindane

  • Procedure: To a stirred mixture of concentrated sulfuric acid (150 mL) and concentrated nitric acid (75 mL) cooled to 0-5 °C in an ice-salt bath, slowly add indane (50 g, 0.42 mol) over a period of 1 hour, maintaining the temperature below 10 °C. After the addition is complete, continue stirring at 0-5 °C for 2 hours. Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus, and then washed with a small amount of cold ethanol (B145695).

  • Purification: The crude 5-nitroindane is purified by recrystallization from ethanol to yield a pale yellow crystalline solid.

  • Yield: Approximately 70-75%.

  • Characterization: Melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) should be consistent with the structure of 5-nitroindane.

Step 2: Reduction of 5-Nitroindane to this compound

  • Procedure: In a Parr hydrogenation apparatus, dissolve 5-nitroindane (30 g, 0.184 mol) in ethanol (300 mL). Add 10% Palladium on activated carbon (Pd/C) (1.5 g, 5% w/w) to the solution. The apparatus is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture is shaken at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

  • Work-up: The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with ethanol. The combined filtrate is concentrated under reduced pressure to yield a brown oil, which solidifies on standing.

  • Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

  • Yield: Approximately 95-98%.

  • Purity Analysis: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Route B: Synthesis from 1-Indanone

Step 1: Nitration of 1-Indanone to 5-Nitro-1-indanone

  • Procedure: Add 1-indanone (20 g, 0.15 mol) in small portions to a stirred mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (20 mL) at a temperature maintained between -5 and 0 °C. After the addition, the reaction mixture is stirred for an additional 1 hour at 0 °C. The mixture is then poured onto crushed ice (400 g). The resulting precipitate is filtered, washed with water until neutral, and dried.

  • Purification: The crude product is recrystallized from ethanol to give 5-nitro-1-indanone as a crystalline solid.

  • Yield: Approximately 70-75%.

Step 2: Reduction of the Nitro Group of 5-Nitro-1-indanone

  • Procedure: To a stirred mixture of 5-nitro-1-indanone (15 g, 0.085 mol), ethanol (150 mL), and water (50 mL), add iron powder (24 g, 0.43 mol) and a catalytic amount of concentrated hydrochloric acid (2 mL). The mixture is heated at reflux for 3 hours.

  • Work-up: The hot reaction mixture is filtered through Celite® to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give 5-amino-1-indanone.

  • Yield: Approximately 85-90%.

Step 3: Reduction of the Ketone Group of 5-Amino-1-indanone (Wolff-Kishner Reduction)

  • Procedure: A mixture of 5-amino-1-indanone (10 g, 0.068 mol), hydrazine (B178648) hydrate (B1144303) (10 mL, 0.2 mol), and diethylene glycol (100 mL) is heated to 120 °C for 1 hour. Potassium hydroxide (B78521) pellets (10 g, 0.178 mol) are then carefully added, and the temperature is raised to 190-200 °C, allowing water and excess hydrazine to distill off. The reaction is maintained at this temperature for 4 hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude this compound is purified by vacuum distillation.

  • Yield: Approximately 80-85%.

  • Purity Analysis: Purity is determined by GC-MS and HPLC.

Impurity Profiling

The identification and quantification of impurities are critical for ensuring the quality of this compound. The potential impurities are largely dependent on the chosen synthetic route.

Common Impurities in Route A:

  • Isomeric Nitroindanes: The primary impurities arise from the nitration of indane, which can also produce 4-nitroindane and 6-nitroindane. These isomers can be challenging to separate from the desired 5-nitroindane and may carry through to the final product as the corresponding aminoindan isomers.

  • Unreacted 5-Nitroindane: Incomplete reduction will result in the presence of the starting nitro compound in the final product.

  • Side-products from Reduction: Depending on the reducing agent and conditions, side-reactions such as partial reduction or dimerization can occur.

Common Impurities in Route B:

  • Isomeric Nitro-1-indanones: Similar to Route A, nitration of 1-indanone can lead to the formation of 6-nitro-1-indanone.

  • Incompletely Reduced Intermediates: The presence of 5-amino-1-indanone or 5-nitroindan in the final product indicates incomplete reduction of the ketone or nitro group, respectively.

  • Over-reduction Products: Harsh reduction conditions can potentially lead to the reduction of the aromatic ring.

Analytical Methods for Purity Determination

To ensure the high purity of the synthesized this compound, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including isomeric byproducts and residual starting materials.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector is a powerful method for determining the purity of the final product and quantifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the primary amine functional group and the disappearance of the nitro and/or ketone groups from the starting materials.

By carefully selecting the synthetic route and employing rigorous purification and analytical techniques, high-purity this compound suitable for pharmaceutical research and development can be reliably obtained.

Unraveling the Enigmatic Mechanism of Novel 5-Aminoindan Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents with precise mechanisms of action is paramount. This guide offers a comprehensive comparison of emerging 5-Aminoindan derivatives, dissecting their molecular interactions and cellular effects. Tailored for researchers, scientists, and drug development professionals, this document provides a data-driven exploration of these compounds, juxtaposed with established drugs, to illuminate their therapeutic potential.

At the Core of Action: Monoamine Oxidase Inhibition

A primary mechanism of action for many this compound derivatives lies in their ability to inhibit monoamine oxidase (MAO) enzymes, crucial regulators of neurotransmitter metabolism. The following table summarizes the in vitro inhibitory potency (IC50) of novel this compound derivatives against MAO-A and MAO-B, benchmarked against the established drugs rasagiline (B1678815) and selegiline (B1681611).

CompoundTypeMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI) for MAO-BMode of Inhibition
Novel Indole-based Cpd. 8a Novel Indole-based0.02>73>3649Competitive
Novel Indole-based Cpd. 8b Novel Indole-based0.03>98>3278Competitive
(2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14) Novel Benzofuran-based0.037--Not specified
Novel Indole-based Cpd. 7b Novel Indole-based0.33>100>305Not specified
Novel Indole-based Cpd. 8e Novel Indole-based0.45>99>220Not specified
Rasagiline Existing Drug0.014 (human brain)0.7 (human brain)~50Irreversible
Selegiline Existing Drug0.011 (rat brain)0.625 (rat brain)~57Irreversible
Ladostigil (B1674322) Novel this compoundInactive in vitro; active metabolite inhibits MAO-A/B in vivoInactive in vitro; active metabolite inhibits MAO-A/B in vivoBrain-selective in vivoIrreversible (metabolite)

Data Insights: Novel indole-based compounds, such as 8a and 8b, exhibit remarkable potency and selectivity for MAO-B, with selectivity indices significantly exceeding that of rasagiline.[1] Notably, some of these novel compounds demonstrate a reversible and competitive mode of inhibition, which may offer a superior safety profile compared to the irreversible inhibition of selegiline and rasagiline.[1] Compound C14, a novel benzofuran (B130515) derivative, also displays potent MAO-B inhibition.[2] Ladostigil presents a unique profile, being inactive in vitro but metabolized in vivo to an active inhibitor of both MAO-A and MAO-B with brain selectivity.[3]

Interplay with Monoamine Transporters

Beyond MAO inhibition, this compound derivatives also interact with monoamine transporters, influencing the synaptic concentrations of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

CompoundDAT (Ki/IC50, nM)NET (Ki/IC50, nM)SERT (Ki/IC50, nM)Primary Action
2-Aminoindan (B1194107) (2-AI) 439 (EC50)86 (EC50)>10,000 (EC50)Catecholamine Releaser
5,6-Methylenedioxy-2-aminoindan (MDAI) --4,822 (Ki)SERT/NET Releaser
5-Methoxy-2-aminoindan (5-MeO-AI) ---SERT Selective Releaser
5-Methoxy-6-methyl-2-aminoindan (MMAI) ---Highly SERT Selective Releaser
Rasagiline ---Primarily MAO-B Inhibitor
1-(R)-Aminoindan (metabolite of Rasagiline) 1,000,000 (IC50)--Weak DAT inhibitor

Comparative Analysis: Unsubstituted 2-aminoindan (2-AI) acts as a selective releaser of catecholamines. Ring substitutions, as seen in MDAI, 5-MeO-AI, and MMAI, shift the selectivity towards the serotonin transporter, with MMAI being a highly selective serotonin-releasing agent. In contrast, rasagiline's primary mechanism is MAO-B inhibition, with its metabolite, 1-(R)-aminoindan, showing very weak affinity for the dopamine transporter.[4]

Neuroprotective Signaling Cascades

A compelling aspect of certain this compound derivatives is their ability to confer neuroprotection through mechanisms independent of MAO inhibition. Ladostigil, in particular, has been shown to activate pro-survival signaling pathways.

ladostigil_neuroprotection Ladostigil Ladostigil PKC PKC Activation Ladostigil->PKC activates MAPK MAPK Pathway (ERK, p38) Ladostigil->MAPK activates Bcl2_Family Bcl-2 Family (↑Bcl-2, ↓Bax, ↓Bad) Ladostigil->Bcl2_Family regulates TNFaIP3 ↑ TNFaIP3 Ladostigil->TNFaIP3 alpha_Secretase α-Secretase (sAPPα release) PKC->alpha_Secretase stimulates Egr1 ↓ Egr1 expression MAPK->Egr1 Cytokine_Release ↓ Pro-inflammatory Cytokine Release MAPK->Cytokine_Release modulates APP_Processing APP Processing alpha_Secretase->APP_Processing Caspase3 Caspase-3 Activation Bcl2_Family->Caspase3 inhibits Cell_Death Apoptotic Cell Death Caspase3->Cell_Death induces Neuroprotection Neuroprotection & Cell Survival TNFaIP3->Cytokine_Release suppresses

Caption: Neuroprotective signaling pathways modulated by Ladostigil.

Ladostigil exerts its neuroprotective effects through a multi-pronged approach. It activates Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] This activation stimulates the non-amyloidogenic processing of amyloid precursor protein (APP) via α-secretase, leading to the release of the neuroprotective sAPPα fragment.[7] Furthermore, ladostigil regulates the Bcl-2 family of proteins, increasing the expression of the anti-apoptotic protein Bcl-2 while decreasing the levels of pro-apoptotic proteins Bax and Bad.[7] This cascade of events ultimately inhibits the activation of caspase-3, a key executioner of apoptosis, thereby promoting cell survival.[7] Recent studies also indicate that ladostigil can modulate immune responses by decreasing the expression of the pro-inflammatory transcription factor Egr1 and increasing the expression of TNFaIP3, which suppresses cytokine release.[8]

Comparative Neuroprotective Efficacy

Direct comparative studies highlight the superior neuroprotective potential of certain this compound derivatives. In a head-to-head comparison against dexamethasone-induced apoptosis in human neuroblastoma (SH-SY5Y) and glioblastoma cells, rasagiline demonstrated a greater neuroprotective effect than selegiline.[9] Both compounds, along with the rasagiline metabolite 1-(R)-aminoindan, significantly prevented cell death.[9]

Treatment GroupCell Viability (% of Control) in SH-SY5Y CellsCell Viability (% of Control) in 1242-MG Cells
Dexamethasone55%60%
Dexamethasone + Selegiline (1µM)75%78%
Dexamethasone + Rasagiline (1µM)85%88%
Dexamethasone + 1-(R)-Aminoindan (1µM)70%72%

Adapted from a study on dexamethasone-induced apoptosis.[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines the methodologies for key in vitro assays.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This assay quantifies the inhibitory potency of a test compound against MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.

Principle: The MAO-B enzyme catalyzes the oxidative deamination of a substrate (e.g., kynuramine), producing H₂O₂. In the presence of a fluorescent probe and a developer, H₂O₂ generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will reduce this rate.

Procedure:

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-B enzyme, a suitable MAO-B substrate, and a fluorometric probe according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., selegiline, rasagiline) in the assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add the test compound dilutions, a no-inhibitor control (vehicle), and a positive control.

  • Enzyme Addition: Add the MAO-B enzyme solution to all wells except the blank control.

  • Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Probe) Start->Prepare_Reagents Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Assay_Plate Dispense Compounds & Controls into 96-well Plate Prepare_Reagents->Assay_Plate Prepare_Compounds->Assay_Plate Add_Enzyme Add MAO-B Enzyme Assay_Plate->Add_Enzyme Start_Reaction Add Substrate & Probe (Initiate Reaction) Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Calculate % Inhibition & Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of an MAO-B inhibitor.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Principle: Cells expressing DAT, NET, or SERT will take up their specific radiolabeled substrate. An inhibitor will compete with the substrate for the transporter, reducing the amount of radioactivity accumulated inside the cells.

Procedure:

  • Cell Culture: Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: Plate the cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: Add the respective [³H]-labeled monoamine substrate to initiate uptake.

  • Incubation: Incubate for a defined period at 37°C.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.

  • Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Neuroprotection Assay (MPP+ Model in SH-SY5Y Cells)

This assay assesses the ability of a compound to protect neuronal cells from a specific neurotoxin.

Principle: The neurotoxin MPP+ induces oxidative stress and apoptosis in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease. A neuroprotective compound will mitigate the toxic effects of MPP+, leading to increased cell viability.[10][11]

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Toxin Exposure: Expose the cells to a toxic concentration of MPP+.

  • Incubation: Incubate for a defined period (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: Compare the viability of cells treated with the test compound and MPP+ to those treated with MPP+ alone. Express the results as a percentage of the control (untreated) cells.

This comparative guide underscores the dynamic evolution of this compound derivatives as promising neurotherapeutics. The novel compounds presented herein demonstrate significant potential, with some exhibiting superior potency and selectivity for MAO-B, and others, like ladostigil, offering a multimodal mechanism of action that includes potent neuroprotective effects. The provided experimental frameworks will aid in the continued exploration and validation of these and future compounds, paving the way for the next generation of treatments for neurodegenerative and psychiatric disorders.

References

Independent Replication of Studies Involving 5-Aminoindan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacological research, independent replication of studies is paramount for the validation of scientific findings. This guide provides a comparative analysis of 5-Aminoindan and its alternatives, focusing on their mechanisms of action and pharmacological profiles. Due to the limited availability of direct independent replication studies on this compound, this guide synthesizes data from various independent studies on this compound's structural analog, 2-Aminoindan, and its derivatives, alongside the established therapeutic agent, Rasagiline. This approach allows for a robust comparative framework for researchers, scientists, and drug development professionals.

Comparison of In Vitro Efficacy

The primary mechanism of action for aminoindan derivatives involves the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). In contrast, Rasagiline functions as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for the degradation of dopamine. The following tables summarize the quantitative data on the inhibitory potency of these compounds from various independent studies.

Note: Data for 2-Aminoindan and its derivatives are used as a proxy for this compound to provide a comparative context.

Monoamine Transporter Inhibition
CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)Primary Selectivity
2-Aminoindan (Proxy for this compound)43986>10,000NET/DAT[1]
5,6-Methylenedioxy-2-aminoindane (MDAI)>10,0001,315688SERT/NET[1]
5-Methoxy-2-aminoindan (MEAI)7,7202,750389SERT[1]
5-Methoxy-6-methyl-2-aminoindan (MMAI)>10,000>10,00097.4SERT[1]
Monoamine Oxidase-B (MAO-B) Inhibition
CompoundMAO-B (IC50, nM) - Rat BrainMAO-B (IC50, nM) - Human Brain
Rasagiline4.4314[2]
Selegiline (for comparison)3.636.8[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the pharmacological activity of these compounds.

In Vitro Monoamine Transporter Inhibition Assay (using Synaptosomes)

This protocol outlines the procedure for determining the potency of compounds to inhibit the reuptake of monoamine neurotransmitters into presynaptic nerve terminals.

Objective: To measure the half-maximal effective concentration (EC50) of test compounds for the inhibition of dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) using differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound (e.g., 2-Aminoindan derivatives) or vehicle control in a suitable buffer.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration close to its Km value.

  • Termination of Uptake: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unbound radiolabel and quantify the radioactivity retained by the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.[1]

In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-B.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine (B1673886) or a proprietary fluorogenic substrate), and the test compound (e.g., Rasagiline) in an appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the test compound at various concentrations, a positive control inhibitor (e.g., selegiline), and a vehicle control.

  • Enzyme Addition and Pre-incubation: Add the MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Stop the reaction and measure the fluorescence generated from the product of the enzymatic reaction using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of these compounds. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) Dopamine_Serotonin Dopamine/ Serotonin Vesicle->Dopamine_Serotonin Release MAO_B MAO-B Dopamine_Metabolites Inactive Metabolites MAO_B->Dopamine_Metabolites DAT_SERT DAT/SERT Transporter DAT_SERT->Vesicle DAT_SERT->MAO_B Degradation Dopamine_Serotonin->DAT_SERT Reuptake Receptor Postsynaptic Receptor Dopamine_Serotonin->Receptor Binding Aminoindan Aminoindan Derivatives Aminoindan->DAT_SERT Inhibits Reuptake/ Promotes Efflux Rasagiline Rasagiline Rasagiline->MAO_B Inhibits

Caption: Monoaminergic synapse showing the sites of action for aminoindans and Rasagiline.

start Start prep Prepare Synaptosomes or Recombinant Enzyme start->prep incubation Pre-incubate with Test Compound prep->incubation reaction Initiate Reaction (Add Radiolabeled Substrate or Fluorogenic Substrate) incubation->reaction termination Terminate Reaction (Filtration or Stop Solution) reaction->termination detection Quantify Signal (Scintillation Counting or Fluorescence Reading) termination->detection analysis Data Analysis (Calculate IC50/EC50) detection->analysis end End analysis->end

Caption: General workflow for in vitro transporter and enzyme inhibition assays.

References

Comparative Pharmacology of Monoamine Reuptake Inhibitors: A Focus on 5-Aminoindan and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacology of monoamine reuptake inhibitors, with a specific focus on the aminoindan class of compounds. Monoamine transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—are critical targets for the treatment of numerous neuropsychiatric disorders. Understanding the potency and selectivity of various inhibitors for these transporters is paramount in the development of novel therapeutics.

Data Presentation: Comparative Affinities of Monoamine Reuptake Inhibitors

The following tables summarize the in vitro binding affinities (Ki, in nM) of several key monoamine reuptake inhibitors for the human dopamine, norepinephrine, and serotonin transporters. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Selected Monoamine Reuptake Inhibitors

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Primary Activity
Cocaine 230480740Non-selective
Bupropion 52652,8009,100NDRI
Sertraline 254200.29SSRI
Fluoxetine (B1211875) 2,9709401.1SSRI
Paroxetine 1201000.1SSRI
Venlafaxine 2,48022027SNRI
Duloxetine 4601.80.8SNRI
Atomoxetine 1,2901.9100NRI
Reboxetine >10,0001.11,350NRI
Methylphenidate 100100>10,000NDRI
Indatraline 1.33.10.6Non-selective

Note: These values are compiled from various sources and may differ slightly between studies due to variations in experimental conditions.

Table 2: Functional Potency (EC50, nM) of 2-Aminoindan (B1194107) and its Derivatives on Monoamine Release

While binding affinity data (Ki) for 5-Aminoindan is not available, functional data on monoamine release for 2-aminoindan and its derivatives provide insight into the structure-activity relationships of this class. A lower EC50 value indicates a higher potency for inducing monoamine release.

CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)
2-Aminoindan (2-AI) 43986>10,000
5,6-Methylenedioxy-2-aminoindan (MDAI) >10,000238134
5-Methoxy-2-aminoindan (MEAI) 8,600540430
5-Methoxy-6-methyl-2-aminoindan (MMAI) >10,000>10,00098

Data from Halberstadt et al., 2019.[1]

The data on 2-aminoindan and its derivatives suggest that substitutions on the indan (B1671822) ring system significantly alter the potency and selectivity towards the monoamine transporters.[1] The parent compound, 2-aminoindan, is a selective substrate for NET and DAT, while ring substitutions, such as in MDAI and MEAI, tend to increase potency at SERT.[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target.

Objective: To determine the inhibition constant (Ki) of a test compound for DAT, NET, or SERT.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human recombinant transporter (e.g., HEK293 cells).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine or [³H]Mazindol

    • For SERT: [³H]Citalopram or [³H]Paroxetine

  • Test compounds (e.g., this compound and reference inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM benztropine (B127874) for DAT, 1 µM desipramine (B1205290) for NET, 10 µM fluoxetine for SERT).

  • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, and a liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. Include control wells for total binding (no inhibitor) and non-specific binding (saturating concentration of a known inhibitor).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, or serotonin uptake.

Materials:

  • Cell lines stably expressing the human recombinant DAT, NET, or SERT (e.g., HEK293 cells).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates, cell harvester or vacuum filtration manifold, and a liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

Monoamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Monoamine Monoamine Presynaptic_Neuron->Monoamine Release Postsynaptic_Neuron Postsynaptic Neuron Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) Monoamine_Transporter->Presynaptic_Neuron Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Signal Transduction Reuptake_Inhibitor Reuptake Inhibitor (e.g., this compound) Reuptake_Inhibitor->Monoamine_Transporter Blocks

Caption: Mechanism of monoamine reuptake inhibition.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay b1 Prepare Cell Membranes (Expressing Transporter) b2 Incubate Membranes with Radioligand & Test Compound b1->b2 b3 Filter and Wash to Separate Bound/Unbound b2->b3 b4 Measure Radioactivity (Scintillation Counting) b3->b4 b5 Calculate Ki Value b4->b5 u1 Plate Cells (Expressing Transporter) u2 Pre-incubate Cells with Test Compound u1->u2 u3 Add Radiolabeled Neurotransmitter u2->u3 u4 Terminate Uptake and Wash Cells u3->u4 u5 Measure Intracellular Radioactivity u4->u5 u6 Calculate IC50 Value u5->u6

Caption: Experimental workflows for key pharmacological assays.

References

A Comparative Guide to the In Vitro Efficacy of 5-Aminoindan-Derived Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer efficacy of 5-Aminoindan-derived compounds, with a focus on rasagiline (B1678815), an N-propargyl-1-aminoindan, against the standard chemotherapeutic agent doxorubicin (B1662922). The information presented herein is intended to inform researchers and drug development professionals on the potential of this class of compounds as anticancer agents.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative efficacy of a compound is a critical measure of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the proliferation of 50% of a cell population. A lower IC50 value indicates greater potency.

The following table summarizes the in vitro anti-proliferative activity (IC50) of rasagiline, a this compound derivative, in comparison to the standard chemotherapeutic drug, doxorubicin, against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Rasagiline A375Malignant Melanoma280.69[1]
SK-MEL28Malignant Melanoma402.89[1]
FM55PMalignant Melanoma349.44[1]
FM55M2Malignant Melanoma117.45[1]
Doxorubicin A549Lung Carcinoma~0.05
HCT116Colon Carcinoma~0.02
MCF-7Breast Adenocarcinoma~0.1
NCI-H1299Lung Carcinoma0.13 (at 48h)[2]

Note: The IC50 values for doxorubicin are approximate and can vary depending on the specific experimental conditions and cell line passage number.

Rasagiline has demonstrated anti-proliferative effects on various melanoma cell lines.[1] In addition to inhibiting cell viability, rasagiline has been observed to induce cell cycle arrest in the G0/G1 phase in FM55P and A375 melanoma cell lines, suggesting potential cytostatic properties.[1]

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with proteins like Bcl-2 acting as inhibitors of apoptosis (anti-apoptotic) and proteins like Bax promoting apoptosis (pro-apoptotic). A high Bax/Bcl-2 ratio is generally indicative of apoptosis induction.

While direct studies on the effect of rasagiline on the Bax/Bcl-2 ratio in cancer cells are limited, related this compound derivatives have shown modulation of these proteins. For instance, ladostigil (B1674322), another aminoindan derivative, has been shown to regulate Bcl-2 family proteins, leading to a reduction in Bad and Bax levels and an induction of Bcl-2 expression in a neuroprotection model.[3] In a separate study, rasagiline was found to induce the anti-apoptotic protein Bcl-2, which may have implications for its therapeutic mechanism.[4] Further investigation is warranted to elucidate the precise effects of this compound derivatives on the apoptotic machinery in cancer cells.

Experimental Protocols

Accurate and reproducible in vitro assays are fundamental to the evaluation of novel anticancer compounds. The following are detailed methodologies for key experiments used to assess the efficacy of this compound-derived compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound-derived compounds and control drugs (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound-derived compounds and a positive control (e.g., doxorubicin). Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Bcl-2 and Bax

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro- and anti-apoptotic proteins Bax and Bcl-2.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax and anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio for each treatment group.

Mandatory Visualizations

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation and is often dysregulated in cancer. While direct evidence of this compound derivatives targeting this pathway in cancer is still emerging, their known effects on related pathways, such as the MAPK pathway, and their ability to modulate Bcl-2 family proteins suggest a potential interaction.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotion Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Aminoindan This compound Derivatives (Hypothesized) Aminoindan->Akt Potential Inhibition?

Caption: Hypothesized interaction of this compound derivatives with the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of the anticancer efficacy of novel compounds.

Experimental_Workflow Start Start: Synthesize/Acquire This compound Derivatives CellCulture Cell Culture: Maintain Cancer Cell Lines Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Select concentrations around IC50 WesternBlot Western Blot Analysis (Bcl-2, Bax) IC50->WesternBlot Select concentrations around IC50 DataAnalysis Data Analysis & Comparison ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Efficacy Validation DataAnalysis->Conclusion

Caption: A typical experimental workflow for in vitro anticancer drug screening.

References

A Comparative Guide to the Metabolic Stability of Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of various aminoindane derivatives, a class of compounds with significant interest in medicinal chemistry and pharmacology. Understanding the metabolic fate of these molecules is crucial for the development of new therapeutic agents with optimized pharmacokinetic profiles. This document summarizes key experimental findings, presents available data in a clear format, and outlines the methodologies used to assess metabolic stability.

Executive Summary

The metabolic stability of aminoindane derivatives varies significantly based on their structural substitutions. In vitro studies utilizing human liver microsomes (HLM) and other liver fractions have demonstrated that while the parent compound, 2-aminoindane (2-AI), is highly resistant to metabolism, its N-methylated counterpart, N-methyl-2-aminoindane (NM-2-AI), undergoes metabolic transformation. This highlights the profound impact of even minor structural modifications on the metabolic profile of these compounds. While qualitative data provides a clear distinction between the stability of 2-AI and NM-2-AI, there is a notable lack of comprehensive quantitative data (e.g., half-life, intrinsic clearance) for a broader range of aminoindane analogs in publicly accessible literature.

Comparative Metabolic Stability Data

Compound NameStructureIn Vitro Metabolic Stability (Human Liver Microsomes)Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
2-Aminoindane (2-AI) 2-Aminoindane structureStable (unmetabolized)[1]Data not availableData not available
N-Methyl-2-aminoindane (NM-2-AI) N-Methyl-2-aminoindane structureMetabolized[1]Data not availableData not available
5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) MDAI structurePrimarily excreted unchanged in rats[2]Data not availableData not available

Metabolic Pathways

Studies have identified several metabolic pathways for aminoindane derivatives that are susceptible to biotransformation. For N-methyl-2-aminoindane (NM-2-AI), metabolism in human liver microsomes leads to the formation of a hydroxylamine (B1172632) and diastereomers of a hydroxylated metabolite.[1] In the case of 2-aminoindane, while it is stable in microsomes, incubations with S9 fractions (which contain cytosolic enzymes) result in the formation of an acetylated conjugate.[1] The metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats has been shown to involve oxidative demethylenation followed by O-methylation and N-acetylation, although a significant portion of the parent drug is excreted unchanged.[2]

The experimental workflow for assessing the metabolic stability of these compounds typically involves incubation with human liver microsomes followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock Solution IncubationMix Incubation Mixture (Test Compound, HLM, Buffer) TestCompound->IncubationMix HLM Human Liver Microsomes (HLM) HLM->IncubationMix NADPH NADPH Regenerating System StartReaction Initiate Reaction with NADPH NADPH->StartReaction Buffer Phosphate (B84403) Buffer Buffer->IncubationMix PreIncubation Pre-incubation at 37°C IncubationMix->PreIncubation PreIncubation->StartReaction TimePoints Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) StartReaction->TimePoints Quench Quench Reaction (e.g., with cold acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis (% Remaining, t½, CLint) LCMS->DataAnalysis

Experimental workflow for in vitro metabolic stability assay.

Experimental Protocols

The following is a representative protocol for determining the metabolic stability of aminoindane derivatives using human liver microsomes. This protocol is synthesized from established methodologies in the field.

Objective: To determine the in vitro metabolic stability of aminoindane derivatives by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes.

Materials:

  • Test aminoindane derivatives

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal standard (for LC-MS/MS analysis)

  • Microcentrifuge tubes or 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test aminoindane derivatives in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • On the day of the experiment, thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system and phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or well of a 96-well plate, combine the phosphate buffer, human liver microsomes, and the test compound solution.

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a volume of ice-cold acetonitrile (typically 2-3 times the aliquot volume). The acetonitrile will precipitate the microsomal proteins.

    • Add an internal standard to each sample to correct for variations in sample processing and instrument response.

    • Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent aminoindane derivative at each time point.

    • The LC-MS/MS parameters (e.g., column, mobile phase, gradient, and mass transitions) should be optimized for each specific aminoindane derivative.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Conclusion

The metabolic stability of aminoindane derivatives is a critical determinant of their pharmacokinetic behavior and, consequently, their potential as therapeutic agents. The available data clearly indicates that structural modifications, such as N-methylation, can significantly increase the susceptibility of these compounds to metabolism. Further quantitative studies on a wider array of aminoindane analogs are necessary to establish a more comprehensive understanding of their structure-metabolism relationships. The experimental protocol provided in this guide offers a robust framework for conducting such investigations, which are essential for the rational design of novel aminoindane-based drugs with improved metabolic stability.

References

Unveiling the Off-Target Landscape: A Comparative Analysis of 5-Aminoindan and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound, including its off-target effects, is paramount for advancing safe and effective therapeutics. This guide provides a comparative assessment of the off-target effects of 5-Aminoindan and its notable analogs, rasagiline, selegiline, and ladostigil. By presenting available quantitative data, detailed experimental methodologies, and visualizing affected signaling pathways, this document aims to be a valuable resource for preclinical and clinical research.

Executive Summary

This compound and its analogs are primarily recognized for their roles as monoamine oxidase (MAO) inhibitors, with applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. While their on-target efficacy is well-documented, a thorough evaluation of their off-target interactions is crucial for predicting potential side effects and identifying opportunities for drug repurposing. This guide synthesizes the current understanding of the off-target profiles of this compound, rasagiline, selegiline, and ladostigil, highlighting key differences in their interactions with various receptors and enzymes beyond their primary targets. A significant finding is the activity of 1-aminoindan (B1206342), the major metabolite of rasagiline, as an antagonist at glutamate (B1630785) receptors, suggesting a distinct pharmacological footprint from its parent compound and other analogs.

Comparative Off-Target Binding Profile

The following tables summarize the available quantitative data on the on-target and off-target binding affinities of this compound and its key analogs. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, with lower values indicating higher potency.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A (IC₅₀/Kᵢ, nM)MAO-B (IC₅₀/Kᵢ, nM)Selectivity (MAO-A/MAO-B)
This compound Data not availableData not availableData not available
Rasagiline 4124.43 (rat brain)~93
70014.0 (human brain)50
Selegiline Data not available~10 (at low doses)Selective for MAO-B at low doses
Ladostigil InhibitsInhibitsDual inhibitor
1-Aminoindan Weak inhibitorWeak, reversible inhibitorData not available

Table 2: Off-Target Receptor and Transporter Interactions

CompoundTargetAffinity (Kᵢ/IC₅₀, µM)
1-Aminoindan NMDA ReceptorAntagonist activity observed
AMPA ReceptorAntagonist activity observed
Metabotropic Glutamate ReceptorsAntagonist activity observed
Selegiline Data not availableData not available
Ladostigil Acetylcholinesterase (AChE)Inhibits
Butyrylcholinesterase (BuChE)Inhibits

Note: Comprehensive off-target screening data for this compound is limited in the public domain. The data for 1-Aminoindan, the primary metabolite of rasagiline, is included as a crucial component of rasagiline's overall pharmacological effect.

Key Experimental Methodologies

The assessment of off-target effects relies on a variety of in vitro assays. Below are detailed protocols for key experimental methods relevant to the compounds discussed.

Radioligand Receptor Binding Assay

This method is used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Kᵢ) of a test compound to a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-MK-801 for the NMDA receptor)

  • Test compound (this compound or analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kₑ value, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A or MAO-B.

Objective: To determine the IC₅₀ value of a test compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Test compound

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the MAO enzyme, substrate, HRP, and Amplex Red in assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Assay Reaction: In the microplate, add the test compound, MAO enzyme, HRP, and Amplex Red.

  • Initiation: Start the reaction by adding the MAO substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis: Calculate the percent inhibition of MAO activity for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The off-target interactions of these compounds can modulate various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of these key pathways and a typical experimental workflow for assessing off-target effects.

cluster_workflow Experimental Workflow for Off-Target Profiling Compound Test Compound (this compound or Analog) PrimaryScreen Primary Screen (e.g., Radioligand Binding Panel) Compound->PrimaryScreen Broad Panel Screening HitValidation Hit Validation (Dose-Response Assays) PrimaryScreen->HitValidation Identified 'Hits' FunctionalAssay Functional Assays (e.g., Enzyme Activity, Second Messenger) HitValidation->FunctionalAssay Confirmed Interactions PathwayAnalysis Signaling Pathway Analysis FunctionalAssay->PathwayAnalysis Functional Consequences

Workflow for identifying and characterizing off-target effects.

The antagonism of glutamate receptors by 1-aminoindan suggests a potential impact on crucial neuronal signaling cascades.

cluster_nmda NMDA Receptor Signaling Cascade Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Aminoindan 1-Aminoindan Aminoindan->NMDA_R CaMKII CaMKII Activation Ca_Influx->CaMKII ERK ERK Pathway CaMKII->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression cluster_mglu Group I mGluR Signaling Cascade Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Gq Gq/11 mGluR->Gq Aminoindan 1-Aminoindan Aminoindan->mGluR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC

5-Aminoindan as a Tool Compound in Neuroscience: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 5-Aminoindan as a potential tool compound for neuroscience research. Due to the limited availability of direct pharmacological data for this compound, this guide leverages data from its close structural analog, 2-Aminoindan, to provide a comparative analysis against established monoamine-releasing agents. This allows for an informed assessment of its potential utility in studying monoaminergic systems.

Introduction to Tool Compounds in Neuroscience

Tool compounds are essential for dissecting the complexities of neural circuits and understanding the mechanisms of neuropsychiatric disorders. An ideal tool compound exhibits high potency and selectivity for its intended biological target, enabling researchers to probe specific pathways with minimal off-target effects. In the context of monoaminergic systems, which are implicated in mood, cognition, and motor control, tool compounds that modulate dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) transporters are of particular interest.

This compound and its analogs belong to a class of compounds known as aminoindanes, which are structurally related to amphetamines.[1] They are recognized as monoamine releasing agents, a class of drugs that induce the release of neurotransmitters from presynaptic neurons.[2] This guide evaluates the suitability of this compound as a tool compound by comparing its predicted pharmacological profile with well-characterized monoamine releasers.

The Pharmacology of Aminoindanes

Aminoindanes exert their effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Aminoindanes can act as substrates for these transporters, leading to a reversal of the transporter's function and subsequent release of neurotransmitters.[2]

Mechanism of Action: Monoamine Release

The mechanism of monoamine release by compounds like aminoindanes is a complex process that involves several key steps. These agents are substrates for monoamine transporters and are transported into the presynaptic neuron. Once inside, they can disrupt the vesicular storage of neurotransmitters and promote the reverse transport of monoamines through the plasma membrane transporters into the synaptic cleft.[2]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (Monoamines) VMAT2->Vesicle MAO MAO Mito Mitochondrion MAO->Mito Cytosolic_MA Cytosolic Monoamines Vesicle->Cytosolic_MA Leak Cytosolic_MA->VMAT2 Uptake Cytosolic_MA->MAO Degradation Aminoindan_in This compound Aminoindan_in->VMAT2 Inhibition Aminoindan_in->Vesicle Release Transporter Monoamine Transporter (DAT, NET, or SERT) Aminoindan_in->Transporter Reverse Transport MA_synapse Monoamines Receptor Postsynaptic Receptors MA_synapse->Receptor Binding MA_synapse->Transporter Reuptake Aminoindan_out This compound Aminoindan_out->Transporter Substrate

Caption: Monoamine Transporter Interaction with this compound.

Comparative Pharmacological Analysis

A direct comparison of this compound with other tool compounds is hampered by the lack of specific binding and functional data for this particular molecule. However, by examining data for the closely related, unsubstituted 2-Aminoindan, we can infer a likely pharmacological profile.

Monoamine Release Potency (EC50 Values)

The half-maximal effective concentration (EC50) for monoamine release is a measure of a compound's potency as a releasing agent. Lower values indicate higher potency.

CompoundDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)Reference(s)
2-Aminoindan (proxy for this compound) 43986>10,000[1]
(+)-Amphetamine 24.87.23380
MDMA 29669108
Fenfluramine 1800220049
Monoamine Transporter Binding Affinity (Ki Values)

Binding affinity (Ki) reflects how strongly a compound binds to a transporter. Lower Ki values indicate a higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference(s)
2-Aminoindan (proxy for this compound) Data Not AvailableData Not AvailableData Not Available
(+)-Amphetamine 370904100
MDMA 1572462238
Cocaine 250360310
Off-Target Binding Profile

An ideal tool compound should have minimal affinity for other receptors to avoid confounding results. While a comprehensive screen for this compound is unavailable, data for 2-Aminoindan shows affinity for α2-adrenergic receptors.

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)5-HT2B Ki (nM)Reference(s)
2-Aminoindan 13421141>10,000[1]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize monoamine releasing agents.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

start Start plate_cells Plate HEK293 cells expressing DAT, NET, or SERT start->plate_cells wash_cells Wash cells with buffer plate_cells->wash_cells preincubate Pre-incubate with This compound or control wash_cells->preincubate add_radioligand Add radiolabeled monoamine (e.g., [3H]DA) preincubate->add_radioligand incubate Incubate at room temperature add_radioligand->incubate terminate Terminate uptake (e.g., rapid filtration) incubate->terminate measure Measure radioactivity terminate->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end

Caption: Workflow for Monoamine Uptake Inhibition Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a physiological buffer.

  • Incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Uptake Initiation: Uptake is initiated by the addition of a specific radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination: After a defined incubation period, uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the incubation medium.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of monoamine taken up by the cells, is measured using liquid scintillation counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.

In Vitro Monoamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

start Start prep_synaptosomes Prepare synaptosomes from rat brain tissue start->prep_synaptosomes preload Preload synaptosomes with radiolabeled monoamine prep_synaptosomes->preload wash_synaptosomes Wash to remove excess radiolabel preload->wash_synaptosomes incubate_compound Incubate with This compound or control wash_synaptosomes->incubate_compound superfusion Collect superfusate fractions over time incubate_compound->superfusion measure Measure radioactivity in superfusate superfusion->measure analyze Analyze data to determine EC50 values measure->analyze end End analyze->end

Caption: Workflow for In Vitro Monoamine Release Assay.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are isolated presynaptic terminals, are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.

  • Preloading: Synaptosomes are incubated with a radiolabeled monoamine to allow for its uptake and storage in synaptic vesicles.

  • Superfusion: The pre-loaded synaptosomes are placed in a superfusion apparatus and continuously perfused with a physiological buffer.

  • Compound Addition: After a baseline period, the test compound is added to the superfusion buffer at various concentrations.

  • Fraction Collection: Superfusate fractions are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction, representing the released monoamine, is determined by liquid scintillation counting.

  • Data Analysis: The EC50 value for release is calculated from the dose-response curve.

Discussion and Conclusion

Based on the available data for its close analog, 2-Aminoindan, this compound is predicted to be a potent and selective norepinephrine and dopamine releasing agent, with significantly less activity at the serotonin transporter. This profile suggests that this compound could be a valuable tool for studies focused on catecholaminergic systems. Its predicted selectivity for NET and DAT over SERT would make it a useful alternative to less selective compounds like MDMA.

However, the lack of direct pharmacological data for this compound is a significant limitation. Researchers considering its use should be aware that its actual potency and selectivity may differ from that of 2-Aminoindan. The potential for off-target effects, particularly at α2-adrenergic receptors, should also be taken into account when designing and interpreting experiments.

References

Safety Operating Guide

Navigating the Disposal of 5-Aminoindan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Aminoindan is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Profile and Safety Data

Before handling this compound, it is crucial to be aware of its hazard profile. This information dictates the necessary precautions for handling and the subsequent disposal pathway.

Hazard ClassificationDescriptionAssociated RisksRecommended Precautions
Acute Toxicity, Oral (Category 4)Harmful if swallowed.Ingestion can lead to adverse health effects.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.Can cause adverse health effects upon skin contact.Wear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.Inhalation of dust or vapors can be harmful.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1]
Combustible SolidMay burn but not easily ignited.Keep away from heat and sources of ignition.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste and the specific information available for this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[3][4]

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[1][2]

  • Solid Waste: Since this compound is a solid, collect it as solid chemical waste.

3. Labeling and Storage: Accurate and clear labeling is a regulatory requirement and vital for safety.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste mixture if applicable.[3]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[3][4] This area should be well-ventilated and away from heat or ignition sources.[3]

4. Arrange for Disposal: The final disposal of hazardous waste must be handled by qualified personnel.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or equivalent to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with local, regional, and national regulations.[1][2] Do not dispose of this compound down the drain or in regular trash.[1][2][5][6]

Experimental Protocol: Empty Container Decontamination

Empty containers that held this compound must also be managed properly.

Materials:

  • Empty this compound container

  • A solvent capable of dissolving this compound (e.g., methanol, ethanol)

  • Hazardous waste container for the rinseate

Procedure:

  • Triple rinse the empty container with a suitable solvent.[7]

  • Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous waste along with the this compound waste.[7]

  • Deface or remove the original label from the empty container.[7]

  • Once decontaminated, the container may be disposed of as regular trash or recycled according to your institution's policies.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Solid Hazardous Waste ppe->segregate container Use Designated, Labeled, and Compatible Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Professional Waste Pickup and Disposal ehs->pickup end Disposal Complete pickup->end

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Aminoindan. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Operational Plan: Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following personal protective equipment is required:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for splash protection.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required.[5] Inspect gloves for any damage before use and employ proper removal techniques to avoid skin contact.[5] It is recommended to change gloves regularly, approximately every 30 to 60 minutes, or immediately if contamination is known or suspected.[6]

    • Protective Clothing: Wear suitable protective clothing to prevent skin exposure.[3] This includes a lab coat or a one-piece coverall.[7] Protective gowns should not be worn outside the immediate work area to prevent the spread of contamination.[6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if exposure limits are exceeded, if irritation is experienced, or where dust formation is likely.[1][2] A dust mask of type N95 (US) is a suitable option.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

PropertyValueSource(s)
Flash Point > 110 °C / > 230 °F[1][2]
Autoignition Temp. 500 °C / 932 °F[1][2]
Boiling Point 247-249 °C / 745 mmHg[3]
Melting Point 34-36 °C[3]
Incompatibility Acids, Strong oxidizing agents[1][2]
Hazardous Decomp. Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][2]

Procedural Guidance: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][2][5] Do not ingest or inhale the substance.[1][2]

  • Prevent Dust Formation: Minimize the creation of dust during handling.[1][2]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1][8] Do not eat, drink, or smoke in the designated work area.[1][8]

Storage:

  • Container: Keep containers of this compound tightly closed.[1][2]

  • Conditions: Store in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibles: Store away from incompatible materials such as acids and strong oxidizing agents.[1][2]

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all local, regional, and national regulations.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1][2]

  • Approved Disposal: Dispose of the contents and container by sending them to an approved waste disposal plant.[1][2] This should be done through a licensed professional waste disposal service.[5]

  • Container Disposal: Contaminated packaging should be disposed of as unused product.[5]

  • Environmental Protection: Do not release this compound into the environment or allow it to enter drains.[1][2]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks - Review SDS - Identify Hazards Select PPE Select Appropriate PPE - Gloves, Goggles - Lab Coat, Respirator Assess Risks->Select PPE Prepare Work Area Prepare Ventilated Work Area - Chemical Fume Hood Select PPE->Prepare Work Area Weighing Weighing - Minimize Dust Prepare Work Area->Weighing Proceed to handling Reaction Setup Reaction Setup Weighing->Reaction Setup Workup Reaction Workup Reaction Setup->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate Proceed to cleanup Segregate Waste Segregate Waste - Solid, Liquid - Sharps Decontaminate->Segregate Waste Dispose Dispose via Licensed Contractor Segregate Waste->Dispose End End Dispose->End

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoindan
Reactant of Route 2
5-Aminoindan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.